molecular formula C9H6IN B1585599 2-Iodoquinoline CAS No. 6560-83-4

2-Iodoquinoline

Katalognummer: B1585599
CAS-Nummer: 6560-83-4
Molekulargewicht: 255.05 g/mol
InChI-Schlüssel: FRWYFWZENXDZMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodoquinoline (CAS 6560-83-4) is a high-value halogenated quinoline serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound is critically employed in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to construct complex heterocyclic scaffolds . Its primary research value lies in the synthesis of novel bioactive molecules, particularly in developing potential anticancer and antimicrobial agents. Researchers utilize this compound as a key precursor for constructing aromathecin and camptothecin analogs, which are topoisomerase I inhibitors studied for their antitumor properties . Furthermore, its structural motif is integral in creating libraries of iodo-quinoline derivatives for screening against microbial pathogens like S. epidermidis and C. parapsilosis . The iodine atom at the 2-position makes it an excellent electrophile for further functionalization, enabling rapid diversification of the quinoline core. Product Specifications:

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWYFWZENXDZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064411
Record name Quinoline, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6560-83-4
Record name 2-Iodoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6560-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006560834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 2-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IODOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NKM87FWD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Iodoquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodoquinoline for Advanced Research

Introduction

This compound is a halogenated heterocyclic aromatic compound of significant interest to the scientific community, particularly those in drug discovery, organic synthesis, and materials science. Its structure, featuring a quinoline core with an iodine atom at the C2 position, renders it an exceptionally versatile synthetic intermediate. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and pharmacologically active compounds.[1] The true synthetic power of this compound, however, lies in the reactivity of the carbon-iodine bond. This bond serves as a prime handle for introducing molecular complexity through a variety of transition metal-catalyzed cross-coupling reactions, making it an indispensable building block for constructing novel molecular architectures.

This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity, applications, and safe handling protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key reagent.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is a stable, solid compound under standard conditions.

PropertyValueSource(s)
CAS Number 6560-83-4[2][3][4]
Molecular Formula C₉H₆IN[3][5]
Molecular Weight 255.06 g/mol [3]
Appearance Solid[4]
Melting Point >300 °C (may decompose)[4]
Boiling Point 320.7 °C at 760 mmHg[4]
IUPAC Name This compound[3]
InChI Key FRWYFWZENXDZMU-UHFFFAOYSA-N[2][4]

Synthesis of this compound: A Practical Approach

While numerous named reactions exist for creating the core quinoline ring system (e.g., Skraup, Friedlander, Combes synthesis), a highly practical and common laboratory-scale synthesis of this compound involves a two-step sequence starting from the more accessible 2-chloroquinoline precursor.[1][6] This pathway is favored due to the reliability of the halogen exchange reaction.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol describes the conversion of 2-chloroquinoline to this compound via a Finkelstein-type reaction. The choice of acetyl chloride is to activate the nitrogen, making the C2 position more susceptible to nucleophilic attack by the iodide ion.

Step 1: Activation and Iodination

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloroquinoline (1.0 eq) in a suitable high-boiling point solvent like acetonitrile or propionitrile.

  • Add sodium iodide (NaI, ~2.0-3.0 eq) to the solution. The excess iodide drives the equilibrium towards the product.

  • Add a catalytic amount of acetyl chloride (AcCl, ~0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This can take several hours.

Step 2: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality Behind the Method: The Finkelstein reaction is an equilibrium process. By Le Châtelier's principle, using a large excess of sodium iodide and a solvent in which sodium chloride is poorly soluble, the equilibrium is effectively driven towards the formation of the desired this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound in modern organic synthesis, particularly in the construction of drug candidates, is dominated by its participation in palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive among the aryl halides (I > Br > Cl) for oxidative addition to a Pd(0) catalyst, allowing these reactions to proceed under milder conditions with higher efficiency.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds, enabling the connection of the quinoline core to other aryl or vinyl fragments.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling this compound with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a biphasic mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and an aqueous solution of the base.[5][7]

  • Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinoline product.

Visualization: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂(I) (Aryl-Palladium Complex) pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_intermediate Ar-Pd(II)L₂(Ar') (Di-aryl Intermediate) pd2_complex->pd2_intermediate transmetalation Transmetalation transmetalation->pd2_intermediate pd2_intermediate->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd0 aryl_iodide This compound (Ar-I) boronic_acid Arylboronic Acid (Ar'-B(OH)₂) product 2-Arylquinoline (Ar-Ar') product->reductive_elimination base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Key Applications

Beyond the Suzuki reaction, this compound is a premier substrate for:

  • Sonogashira Coupling: To form C-C triple bonds, creating 2-alkynylquinolines.

  • Heck Coupling: To form C-C double bonds with alkenes.

  • Buchwald-Hartwig Amination: To form C-N bonds, leading to 2-aminoquinoline derivatives.

  • Carbonylative Couplings: To introduce a carbonyl group, yielding ketones or amides.

These reactions collectively provide a powerful toolkit for rapidly generating libraries of complex quinoline derivatives, a critical process in hit-to-lead optimization during drug discovery.[8]

Spectroscopic Data Analysis

Proper characterization is essential to confirm the identity and purity of synthesized this compound and its subsequent products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. The chemical shifts are highly dependent on the solvent and concentration.[9]

Expected ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)

  • H-3 & H-4: These protons appear as a pair of doublets (AX system) between δ 7.5-8.2 ppm. H-4 is typically downfield of H-3.

  • H-5, H-6, H-7, H-8: These protons on the benzo-fused ring appear in the aromatic region (δ 7.5-8.2 ppm) with complex multiplet patterns due to mutual coupling. H-8 is often the most downfield of this group due to its proximity to the nitrogen lone pair.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)

  • C-2 (Iodo-substituted): This carbon is significantly shielded and appears far upfield, typically in the range of δ 100-110 ppm.

  • Aromatic Carbons: The remaining carbons appear in the typical aromatic region of δ 120-150 ppm.[10][11]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound will show a prominent molecular ion peak (M⁺) at m/z = 255. A characteristic and often major fragment corresponds to the loss of the iodine atom ([M-I]⁺), resulting in a peak at m/z = 128.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

  • Hazard Identification: this compound is classified as an irritant.[2][4]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][12]

  • Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at refrigerated temperatures (e.g., 4 °C) is recommended.[4] Protect from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or waterways.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a powerful and enabling tool for chemical innovation. Its well-defined physical properties, accessible synthetic routes, and, most importantly, the predictable reactivity of its C-I bond in cross-coupling chemistry solidify its role as a cornerstone reagent. For researchers in drug discovery and materials science, mastering the use of this compound opens a direct path to the synthesis of novel, complex, and high-value molecular entities.

References

An In-Depth Technical Guide to the Physical Properties of 2-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The introduction of an iodine atom at the 2-position of the quinoline ring system significantly influences its physicochemical properties and reactivity, making it a valuable building block in organic synthesis and a person of interest in medicinal chemistry. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its handling, characterization, and potential applications.

Molecular and General Properties

This compound is a solid at room temperature with a molecular formula of C₉H₆IN and a molecular weight of 255.06 g/mol .[1] Its structure consists of a quinoline core with an iodine atom attached to the carbon at the 2-position.

PropertyValueSource
Molecular Formula C₉H₆IN[1]
Molecular Weight 255.06 g/mol [1]
Appearance Solid
CAS Number 6560-83-4[2]

Thermal Properties

The thermal behavior of a compound is critical for its purification, storage, and reaction setup.

Melting Point

The melting point of this compound is reported to be greater than 300 °C. This high melting point suggests strong intermolecular forces in the solid state, likely due to a combination of van der Waals forces and potential weak C-H···I or C-H···N interactions in the crystal lattice.

Boiling Point

The boiling point of this compound is 320.7 °C at 760 mmHg. This relatively high boiling point is consistent with its molecular weight and the presence of the polarizable iodine atom, which increases intermolecular attractions.

Solubility Profile

Based on the principle of "like dissolves like," the following solubilities can be anticipated:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Sparingly soluble to insoluble in water due to its largely hydrophobic aromatic structure. It is expected to have some solubility in alcohols like ethanol and methanol.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): Likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, which are capable of solvating the polar C-I bond and the quinoline ring.

  • Nonpolar Solvents (e.g., Hexane, Toluene): May exhibit some solubility in nonpolar aromatic solvents like toluene due to π-π stacking interactions, but likely to be less soluble in aliphatic nonpolar solvents like hexane.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling. The proton at the 3-position is expected to be a doublet, coupled to the proton at the 4-position. The protons on the benzo-fused ring will show a pattern of doublets, triplets, or doublet of doublets, depending on their positions and coupling partners.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the iodine (C-2) will have its chemical shift significantly influenced by the heavy atom effect of iodine. The chemical shifts of the other carbon atoms will be in the typical range for aromatic and heteroaromatic compounds (δ 120-150 ppm).[7]

dot graph NMR_Prediction { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C=C and C=N stretching (aromatic rings): A series of bands between ~1600 cm⁻¹ and 1400 cm⁻¹

  • C-H in-plane and out-of-plane bending: In the fingerprint region below 1000 cm⁻¹

  • C-I stretching: Typically observed in the far-infrared region, often below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrophotometers.[8]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol, is expected to exhibit multiple absorption bands characteristic of the quinoline chromophore. Quinoline itself shows absorption maxima around 226, 276, and 313 nm.[9] The presence of the iodo substituent may cause a bathochromic (red) shift in these absorption bands. The molar absorptivity (ε) values are expected to be in the range of 10³ to 10⁴ L·mol⁻¹·cm⁻¹.[10][11]

Crystal Structure

As of the latest available data, a definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid.[12][13] Obtaining a single crystal suitable for X-ray diffraction is often the rate-limiting step in such studies.[12] For related compounds, such as 4-Iodoquinoline, crystal structure data is available and reveals details about bond lengths, bond angles, and intermolecular interactions in the solid state.[14]

Reactivity and Stability

Chemical Reactivity

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the quinoline ring and the nature of the carbon-iodine bond.

  • Nucleophilic Aromatic Substitution: The 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. The iodine atom is a good leaving group, making this compound a suitable substrate for nucleophilic aromatic substitution reactions. It can react with various nucleophiles, such as amines, alkoxides, and thiols, to introduce new functional groups at the 2-position.[15][16]

  • Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity allows for the formation of new carbon-carbon bonds, making this compound a versatile precursor for the synthesis of more complex molecules.[17]

Reactivity

Stability

This compound should be stored in a cool, dark place to prevent degradation. Aromatic iodo compounds can be sensitive to light and may undergo photodegradation.[18] The C-I bond can be cleaved by UV light, leading to the formation of radical species and subsequent decomposition products. It is also advisable to store it under an inert atmosphere to prevent potential oxidation, especially over long periods.

Experimental Protocols

Protocol 1: Determination of Melting Point

Objective: To determine the melting point of this compound.

Methodology:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of approximately 10-15 °C per minute initially.

  • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Acquisition of ¹H NMR Spectrum

Objective: To obtain a high-resolution proton NMR spectrum of this compound.

Methodology:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While some experimental data, particularly regarding solubility and crystal structure, remain to be fully elucidated in the public domain, the available information on its thermal, spectroscopic, and reactive properties provides a solid foundation for its use in research and development. As a versatile synthetic intermediate, a thorough understanding of these fundamental characteristics is paramount for its effective application in the design and synthesis of novel chemical entities.

References

An In-Depth Technical Guide to 2-Iodoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodoquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Its structure, featuring a benzene ring fused to a pyridine ring with an iodine atom at the 2-position, makes it a valuable and versatile building block in medicinal chemistry and materials science. The quinoline scaffold itself is a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[1] The introduction of an iodine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making this compound a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] This guide provides a comprehensive overview of the core technical aspects of this compound, from its fundamental properties to its applications in research and drug development.

Molecular and Physicochemical Properties

This compound is a solid at room temperature with a high melting and boiling point. Its chemical identity is well-defined by its molecular formula and various registry numbers that ensure its unambiguous identification in research and regulatory contexts.

PropertyValueSource
Molecular Formula C₉H₆IN[2][3][4]
Molecular Weight 255.06 g/mol [2][4]
CAS Number 6560-83-4[2][3]
Melting Point >300 °C
Boiling Point 320.7 °C at 760 mmHg
Physical Form Solid
InChI Key FRWYFWZENXDZMU-UHFFFAOYSA-N[3]
SMILES IC1=CC=C2C=CC=CC2=N1[3]

Synthesis of Quinolines and Their Derivatives

The synthesis of the quinoline scaffold can be achieved through several classic named reactions, which are foundational for producing a wide array of derivatives, including halogenated versions like this compound. Understanding these general pathways provides context for the specific synthesis of iodo-substituted quinolines.

Classic Synthetic Routes for the Quinoline Core:

  • Skraup Synthesis: This method involves the reaction of aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[5][6]

  • Doebner-von Miller Reaction: A versatile method that uses anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[7]

  • Combes Quinoline Synthesis: This route involves the acid-catalyzed condensation of anilines with β-diketones.[6][7]

  • Friedländer Annulation: A straightforward and often high-yielding synthesis that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[5][7]

A modern approach for synthesizing iodo-substituted carboxy-quinolines utilizes a one-pot, three-component reaction. This method involves the reaction of an iodo-aniline, pyruvic acid, and various substituted aldehydes with trifluoroacetic acid as a catalyst.[8] This approach is advantageous due to its rapid reaction times, use of a cost-effective catalyst, and high product yields.[8]

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions Iodoaniline Iodo-Aniline Process One-Pot Synthesis Iodoaniline->Process PyruvicAcid Pyruvic Acid PyruvicAcid->Process Aldehyde Substituted Aldehyde Aldehyde->Process Catalyst Trifluoroacetic Acid (Catalyst) Catalyst->Process Product Iodo-Substituted Carboxy-Quinoline Process->Product

Caption: General workflow for the one-pot synthesis of iodo-quinoline derivatives.

Applications in Research and Drug Development

The quinoline ring is a cornerstone in the development of therapeutic agents due to its broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and antiviral properties.[9][10] Quinoline-based compounds are key candidates in drug discovery programs for various microbicidal agents.[10]

Anticancer and Antiproliferative Activity

Derivatives of quinoline are extensively studied for their potential as anticancer agents.[1][11] They often function by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as those regulated by receptor tyrosine kinases (e.g., c-Met, EGF, VEGF receptors).[9] this compound, in particular, has been shown to be a potent inhibitor of amyloid protein uptake and can induce apoptosis (programmed cell death) in cancer cells.[12]

G Quinoline Quinoline-Based Inhibitor (e.g., this compound derivative) Receptor Receptor Tyrosine Kinase (e.g., c-Met, EGFR) Quinoline->Receptor Binds & Inhibits Pathway Carcinogenic Signaling Pathways (Ras/Raf/MEK, PI3K/AkT/mTOR) Receptor->Pathway Activates Response Cellular Responses (Proliferation, Survival, Angiogenesis) Pathway->Response Apoptosis Apoptosis (Cell Death) Block->Apoptosis Induces

Caption: Mechanism of action for quinoline-based anticancer agents.

Other Therapeutic Areas

Beyond oncology, the quinoline scaffold is central to:

  • Antimalarial Drugs: Chloroquine and quinine are famous examples of quinoline-based antimalarials.[1][10]

  • Neurodegenerative Diseases: Certain derivatives show potential in protecting neurons and may help alleviate symptoms of diseases like Alzheimer's and Parkinson's.[11]

  • Infectious Diseases: Quinolines are effective against various parasites, bacteria, and viruses.[10]

Experimental Protocol: Antiproliferative Activity Assessment (MTT Assay)

This protocol describes a standard method to evaluate the cytotoxic effects of this compound on a cancer cell line, such as HeLa or MCF7.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO₂ incubator.

  • Cell Seeding: Once cells reach 80-90% confluency, detach them using Trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

G Start Start: Culture Cancer Cells Seed Seed Cells into 96-Well Plate Start->Seed Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Treat with this compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h (Exposure) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Dissolve Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Caption: Workflow for assessing the antiproliferative activity of this compound.

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling to avoid exposure.[13] It is classified as an irritant and can cause skin, eye, and respiratory irritation.[14]

Hazard ClassGHS Category
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Irritation Category 2A
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)

Hazard and Precautionary Statements: [14]

TypeCodeStatement
Hazard H302Harmful if swallowed.
Hazard H315Causes skin irritation.
Hazard H319Causes serious eye irritation.
Hazard H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary P302+P352IF ON SKIN: Wash with plenty of soap and water.
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Engineering Controls: Use only under a chemical fume hood.[15] Ensure eyewash stations and safety showers are close to the workstation.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and tight-sealing safety goggles.[13][15]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Store at 2-8°C in an inert atmosphere, protected from light.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][16]

Conclusion

This compound is a fundamentally important heterocyclic compound with significant utility in synthetic chemistry and drug discovery. Its well-defined physicochemical properties, coupled with the reactivity of the iodine substituent, make it an ideal starting point for the synthesis of complex molecular architectures. The demonstrated biological activities of quinoline derivatives, particularly in oncology, highlight the potential of this compound as a scaffold for developing novel therapeutics. Proper adherence to safety and handling protocols is essential when working with this compound to ensure the safety of research personnel. Continued exploration of this versatile molecule is poised to yield further innovations in medicine and materials science.

References

An In-Depth Technical Guide to the Synthesis of 2-Iodoquinoline for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exploration of two robust and beginner-friendly methods for the synthesis of 2-iodoquinoline, a valuable building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a deep dive into the causality behind experimental choices, ensuring both scientific integrity and practical success. We will explore the classic Sandmeyer reaction, starting from 2-aminoquinoline, and the versatile Finkelstein reaction, commencing with the more readily available 2-chloroquinoline. Each section includes a thorough mechanistic explanation, a detailed step-by-step protocol, and critical insights for troubleshooting and optimization. The guide is grounded in authoritative references and culminates in a complete reference list with verifiable sources.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for functionalization at various positions, leading to compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3] Specifically, this compound serves as a key intermediate for introducing a variety of functional groups at the 2-position through cross-coupling reactions, making its efficient and reliable synthesis a topic of considerable importance.

This guide will focus on two accessible synthetic routes to this compound, providing the necessary theoretical foundation and practical knowledge for successful implementation in a laboratory setting.

Method 1: The Sandmeyer Reaction - A Classic Route from 2-Aminoquinoline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4] This transformation is particularly useful for introducing substituents that are difficult to install through direct electrophilic aromatic substitution.

Causality and Mechanistic Insight

The reaction proceeds in two key stages: diazotization and nucleophilic substitution.

  • Diazotization: 2-Aminoquinoline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Iodide Substitution: The resulting quinoline-2-diazonium salt is then treated with a solution of potassium iodide. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination proceeds readily due to the excellent nucleophilicity of the iodide ion.[5] The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the nucleophilic attack by iodide to form this compound.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_substitution Iodide Substitution 2-Aminoquinoline 2-Aminoquinoline Diazonium_Salt Quinoline-2-diazonium salt 2-Aminoquinoline->Diazonium_Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium_Salt->this compound KI, H2O N2 Nitrogen Gas Diazonium_Salt->N2 - N2 (gas) KI Potassium Iodide

Figure 1: General workflow of the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol: Sandmeyer Synthesis

Materials:

  • 2-Aminoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2-aminoquinoline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (3.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.[6]

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Add a saturated solution of sodium thiosulfate to quench any remaining iodine until the dark color disappears.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude this compound can be purified by either recrystallization or column chromatography.

Table 1: Purification Parameters for this compound

Purification MethodRecommended Solvents/EluentsKey Considerations
Recrystallization Ethanol, Isopropanol, or a mixture of Hexane and Ethyl Acetate.[7]A good recrystallization solvent will dissolve the compound when hot but not when cold.[8]
Column Chromatography Silica gel as the stationary phase. Eluent: Hexane/Ethyl Acetate gradient (e.g., starting from 95:5).[9][10]The ideal eluent should give the product an Rf value of approximately 0.3-0.4 on a TLC plate for good separation.[9]

Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.15 (d, J = 8.5 Hz, 1H), 7.78 (d, J = 8.5 Hz, 1H), 7.72 (dd, J = 8.1, 1.4 Hz, 1H), 7.62 (ddd, J = 8.5, 7.0, 1.5 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H), 7.40 (ddd, J = 8.1, 7.0, 1.1 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 150.9, 146.5, 139.6, 130.1, 129.5, 127.6, 127.4, 127.3, 108.7.

Method 2: The Finkelstein Reaction - A Halogen Exchange Approach

The Finkelstein reaction is a nucleophilic substitution reaction that allows for the conversion of an alkyl or aryl halide to another.[11] This method is particularly advantageous when the starting halide is more readily accessible or cost-effective than the corresponding amine required for the Sandmeyer reaction. For the synthesis of this compound, 2-chloroquinoline is a common and commercially available starting material.

Causality and Mechanistic Insight

The Finkelstein reaction operates on the principle of Le Châtelier's principle.[12] The reaction involves the treatment of an aryl chloride (or bromide) with an excess of an iodide salt, typically sodium iodide, in a solvent where the iodide salt is soluble, but the resulting chloride (or bromide) salt is not.

For the synthesis of this compound from 2-chloroquinoline, the reaction is typically carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF). Sodium iodide is soluble in these solvents, while the sodium chloride formed as a byproduct is insoluble and precipitates out of the solution. This precipitation drives the equilibrium towards the formation of the desired this compound. For aryl halides, this reaction often requires a catalyst, such as copper(I) iodide, and a ligand to facilitate the substitution.[11]

Finkelstein_Reaction 2-Chloroquinoline 2-Chloroquinoline This compound This compound 2-Chloroquinoline->this compound NaI, Acetone or DMF Heat, CuI (cat.) NaI Sodium Iodide NaCl_precipitate Sodium Chloride (precipitate) This compound->NaCl_precipitate - NaCl

Figure 2: The Finkelstein reaction for the synthesis of this compound.

Precursor Synthesis: 2-Chloroquinoline

A common precursor for the Finkelstein reaction is 2-chloroquinoline, which can be synthesized from the readily available quinolin-2(1H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃).[13]

Procedure for 2-Chloroquinoline Synthesis:

  • In a round-bottom flask, carefully add quinolin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (e.g., 5-10 eq).

  • Heat the mixture under reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to yield crude 2-chloroquinoline, which can be purified by column chromatography or recrystallization.

Detailed Experimental Protocol: Finkelstein Synthesis

Materials:

  • 2-Chloroquinoline

  • Sodium Iodide (NaI)

  • Copper(I) Iodide (CuI) (catalytic amount)

  • N,N'-Dimethylethylenediamine (DMEDA) or another suitable ligand (catalytic amount)

  • Dimethylformamide (DMF) or Acetone (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroquinoline (1.0 eq), sodium iodide (2.0-3.0 eq), copper(I) iodide (0.1 eq), and a ligand such as N,N'-dimethylethylenediamine (0.2 eq).

    • Add anhydrous DMF or acetone as the solvent.

  • Reaction:

    • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 80-140 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then brine to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The purification and characterization of this compound synthesized via the Finkelstein reaction are the same as described for the Sandmeyer method.

Table 2: Comparative Overview of Synthesis Methods

FeatureSandmeyer ReactionFinkelstein Reaction
Starting Material 2-Aminoquinoline2-Chloroquinoline
Key Reagents NaNO₂, HCl, KINaI, CuI (cat.), Ligand
Reaction Conditions Low temperature (0-5 °C) for diazotizationElevated temperatures (reflux)
Advantages Well-established, often high-yieldingUtilizes a more stable and often cheaper starting material
Disadvantages Diazonium salts can be unstable and potentially explosiveRequires a catalyst and ligand for aryl halides, longer reaction times

Safety Considerations

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these experiments. All reactions should be conducted in a well-ventilated fume hood.

  • Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after its preparation.

  • Phosphorus Oxychloride: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Iodine and Iodine Compounds: Avoid inhalation of iodine vapors and skin contact.[14] In case of a spill, it can be neutralized with a sodium thiosulfate solution.

Conclusion

This guide has provided two detailed and reliable protocols for the synthesis of this compound, tailored for researchers at various levels of expertise. The Sandmeyer reaction offers a classic and effective route from 2-aminoquinoline, while the Finkelstein reaction presents a practical alternative using the more accessible 2-chloroquinoline. By understanding the underlying mechanisms and adhering to the detailed experimental procedures and safety precautions outlined, researchers can confidently synthesize this valuable chemical intermediate for their drug discovery and materials science endeavors. The provided purification and characterization data will further aid in obtaining and verifying the purity of the final product.

References

introduction to quinoline chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemistry of Quinoline for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline, a heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry and materials science. Comprising a benzene ring fused to a pyridine ring, its unique electronic and structural properties have rendered it a "privileged scaffold" in drug discovery. This guide provides a comprehensive exploration of quinoline's core chemistry, from its fundamental properties and classical synthesis routes to its distinct reactivity and profound impact on the development of therapeutic agents. We will delve into the mechanistic underpinnings of key synthetic transformations and reaction pathways, offering field-proven insights for professionals engaged in chemical research and pharmaceutical development.

The Quinoline Nucleus: Structure and Intrinsic Properties

Quinoline (C₉H₇N) is a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring at the 2 and 3 positions.[1] First isolated from coal tar in 1834, this structure's inherent properties are pivotal to its broad utility.[2]

1.1. Physicochemical Characteristics Quinoline is a colorless, hygroscopic liquid with a pungent odor.[3][4] As samples age, particularly with light exposure, they tend to turn yellow and then brown.[4] It is only slightly soluble in cold water but dissolves readily in most organic solvents.[3][5] The nitrogen atom's lone pair of electrons confers weak basicity upon the molecule; its conjugate acid has a pKa of approximately 4.9, making it a weaker base than its single-ring counterpart, pyridine.[3]

Table 1: Core Physicochemical Properties of Quinoline

PropertyValueSource(s)
Molecular FormulaC₉H₇N[3]
Molar Mass129.16 g/mol [6]
AppearanceColorless to pale yellow oily liquid[3][6]
Boiling Point~237-238 °C[3][6]
Melting Point-15 °C[7]
Basicity (pKa of conjugate acid)~4.9[3]

1.2. The Electronic Landscape The fusion of the electron-rich benzene ring with the electron-deficient pyridine ring creates a unique electronic environment. The nitrogen atom acts as an electron-withdrawing group, significantly influencing the molecule's reactivity. This electronic dichotomy is the primary driver for the regioselectivity observed in its chemical transformations, which will be explored in Section 3.

Caption: The quinoline scaffold with standard IUPAC numbering.

Constructing the Core: Foundational Syntheses of Quinoline

The creation of the quinoline ring system is a classic topic in organic chemistry, with several named reactions providing versatile entry points to this scaffold. The choice of synthesis is dictated by the desired substitution pattern and the availability of starting materials.

2.1. Skraup Synthesis The Skraup synthesis, first reported in 1880, is a cornerstone method for producing quinolines.[2] It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, typically nitrobenzene.[8][9]

  • Causality and Mechanism: The harsh, exothermic nature of the reaction necessitates a deep understanding of the process. The sulfuric acid serves two purposes: it acts as a catalyst and as a dehydrating agent to convert glycerol into the key intermediate, acrolein.[8] The aniline then undergoes a Michael-type conjugate addition to acrolein.[8][10] This is followed by an acid-catalyzed electrophilic cyclization onto the aniline ring and subsequent dehydration. The final step is the crucial oxidation of the resulting dihydroquinoline to the aromatic quinoline, for which nitrobenzene is the classic, effective choice.[8] Ferrous sulfate is often added to moderate the otherwise violent reaction.[8]

G glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄ (Dehydration) michael_adduct Michael Adduct acrolein->michael_adduct Conjugate Addition aniline Aniline aniline->michael_adduct Conjugate Addition dihydroquinoline 1,2-Dihydroquinoline michael_adduct->dihydroquinoline H⁺ (Cyclization) quinoline Quinoline dihydroquinoline->quinoline Oxidizing Agent (e.g., Nitrobenzene)

Caption: Simplified workflow of the Skraup quinoline synthesis.

2.2. Doebner-von Miller Reaction This reaction is a versatile extension of the Skraup synthesis, reacting anilines with α,β-unsaturated aldehydes or ketones.[11][12] This approach offers greater flexibility in synthesizing substituted quinolines.[2]

  • Causality and Mechanism: The reaction is typically catalyzed by a Brønsted or Lewis acid.[13] The mechanism is believed to proceed via the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[2] However, isotopic labeling studies have suggested a more complex fragmentation-recombination mechanism may be operative under certain conditions, where the initial adduct fragments and then recombines to form the final quinoline product.[11][13] This insight is critical for predicting product distributions in complex systems.

2.3. Friedländer Synthesis The Friedländer synthesis is a powerful and direct method for producing substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[14][15]

  • Causality and Mechanism: This reaction can be catalyzed by either acids or bases.[15][16] The choice of catalyst depends on the specific substrates. The mechanism involves an initial aldol-type condensation between the two carbonyl partners, followed by a cyclizing dehydration (intramolecular Schiff base formation) to yield the quinoline ring system.[14] Its primary advantage is the unambiguous placement of substituents, making it a highly reliable method in multi-step syntheses.[17]

G start 2-Aminoaryl Ketone + α-Methylene Ketone aldol Aldol Condensation start->aldol Acid or Base Catalyst intermediate Unsaturated Carbonyl Intermediate aldol->intermediate cyclization Intramolecular Cyclodehydration intermediate->cyclization product Substituted Quinoline cyclization->product G Regioselectivity of Quinoline Reactions quinoline Quinoline Scaffold electrophile Electrophilic Attack (E⁺) quinoline->electrophile nucleophile Nucleophilic Attack (Nu⁻) quinoline->nucleophile pos_5_8 Positions 5 & 8 electrophile->pos_5_8 Favored pos_2_4 Positions 2 & 4 nucleophile->pos_2_4 Favored

References

A Technical Guide to the Safe Handling of 2-Iodoquinoline for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 2-iodoquinoline. As a halogenated quinoline, this compound is of significant interest in medicinal chemistry and drug development for its potential biological activities.[1][2][3] Adherence to rigorous safety standards is paramount to mitigate risks for laboratory personnel and ensure environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Physicochemical Properties

A thorough understanding of a chemical's properties is the foundation of its safe use. This compound is an off-white to yellow solid that requires careful handling due to its irritant properties.[4][5]

Property Value Source(s)
CAS Number 6560-83-4[4][6][7]
Molecular Formula C9H6IN[7]
Molecular Weight 255.06 g/mol [7]
Appearance Off-white to yellow solid[4][5]
Melting Point >300 °C[4]
Boiling Point 320.7 °C at 760 mmHg[4]
Storage Temperature 2–8 °C, under inert gas[4][5]

Globally Harmonized System (GHS) Classification

This compound is classified as hazardous under the GHS framework. The "Warning" signal word indicates a moderate level of hazard.[4][6]

Hazard Statement Code Description & Implication for Researchers
Causes skin irritationH315Direct contact can cause localized redness, itching, or inflammation. This necessitates the consistent use of appropriate chemical-resistant gloves to prevent contact dermatitis and potential systemic absorption.[4][6]
Causes serious eye irritationH319Accidental contact with the eyes can result in significant pain, redness, and potential damage. The use of sealed safety goggles is mandatory to prevent splashes of either the solid powder or solutions.[4][6]
May cause respiratory irritationH335Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid must be performed within a certified chemical fume hood to contain airborne particles.[4][6]

Exposure Control and Personal Protective Equipment (PPE)

Minimizing exposure is achieved through a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures first, with PPE serving as the crucial final barrier.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Eng Engineering Controls (e.g., Chemical Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin More Effective PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Admin->PPE Less Effective Spill Response Workflow Assess 1. Assess Spill (Is it small & manageable?) Evacuate 2. Alert & Evacuate (Notify others, restrict area) Assess->Evacuate PPE 3. Don PPE (Gloves, Goggles, Respirator if needed) Evacuate->PPE Contain 4. Contain & Clean (Gently cover with damp paper towel, then use absorbent pads) PPE->Contain Dispose 5. Package Waste (Place all materials in a sealed, labeled waste bag) Contain->Dispose Decon 6. Decontaminate (Clean spill area with soap & water) Dispose->Decon

References

An In-depth Technical Guide to the Reactivity of the C-I Bond in Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1] Functionalization of this core structure is paramount for modulating the biological activity and material properties of its derivatives. Among the various synthetic handles available, the carbon-iodine (C-I) bond stands out for its exceptional reactivity and versatility, particularly in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive exploration of the C-I bond's reactivity in iodoquinolines. We delve into the fundamental principles governing this reactivity, offer mechanistic insights into key transformations, present detailed experimental protocols, and provide data-driven comparisons to empower researchers in designing efficient and robust synthetic strategies.

The Strategic Advantage of the Carbon-Iodine Bond in Quinoline Chemistry

The utility of a leaving group in cross-coupling reactions is inversely correlated with the strength of its bond to the carbon atom. The C-I bond is the weakest among the carbon-halogen bonds, making it the most reactive substrate for crucial bond-forming transformations.[2][3] This enhanced reactivity allows for milder reaction conditions, which translates to broader functional group tolerance, higher yields, and greater synthetic efficiency—critical parameters in the complex multi-step syntheses common in drug development.

A Quantitative Look at Bond Dissociation Energies (BDEs)

The reactivity trend (I > Br > Cl > F) is directly explained by the respective C-X bond dissociation energies. A lower BDE signifies a bond that is more easily cleaved, particularly in the oxidative addition step of catalytic cycles, which is often rate-determining.[2]

Table 1: Comparative Bond Dissociation Energies of Phenyl Halides
Aryl Halide (Ph-X) Bond Dissociation Energy (kcal/mol)
Phenyl Iodide (Ph-I)67.0[2]
Phenyl Bromide (Ph-Br)84.0[2]
Phenyl Chloride (Ph-Cl)97.1[2]

This table quantitatively illustrates the inherent reactivity advantage of aryl iodides.

Influence of Iodine Position on the Quinoline Ring

The electronic nature of the quinoline ring—a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring—influences the reactivity of the C-I bond. An iodine atom at positions within the pyridine ring (e.g., C2, C3, C4) is generally more activated towards nucleophilic attack and oxidative addition than one on the benzene ring (e.g., C5, C6, C7, C8). This is due to the electron-withdrawing nature of the ring nitrogen. However, the high reactivity of the C-I bond often allows for successful coupling regardless of its position, a significant advantage over less reactive C-Br or C-Cl bonds.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Iodoquinoline Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and iodoquinolines are premier substrates for these transformations.[4][5] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Diagram: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate R¹-Pd(II)L_n-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_coupled R¹-Pd(II)L_n-R² Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Catalyst_Regen Catalyst Regeneration RX Iodoquinoline (R¹-X) RX->OxAdd Organometallic R²-M Organometallic->Transmetalation Suzuki_Miyaura cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation OA Oxidative Addition (Iodoquinoline + Pd(0)) TM Transmetalation (Boronate Complex) OA->TM Forms Ar-Pd-I RE Reductive Elimination (Forms C-C Bond) TM->RE Forms Ar-Pd-Ar' RE->OA Regenerates Pd(0) BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->TM Enters Cycle

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Arylquinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural product synthesis. Specifically, 2-arylquinolines are of significant interest due to their diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering a direct and efficient route for the formation of a carbon-carbon bond between the C2 position of the quinoline ring and an aryl group.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki coupling of 2-iodoquinoline. We will delve into the mechanistic underpinnings of this transformation, present a detailed and field-proven experimental protocol, and offer insights into troubleshooting and optimization strategies.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[2] The catalytic cycle, as illustrated below, consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-X (this compound) PdII_complex R¹-Pd(II)L_n-X OA->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product Boronate [R²-B(OR)₃]⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronate activates

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic halide (this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a square planar palladium(II) species. The reactivity of the organic halide is crucial in this rate-determining step, with the bond strength order being I > Br > Cl > F.[3] Consequently, this compound is a highly reactive substrate for this transformation.

  • Transmetalation: In this step, the organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) complex. The presence of a base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation process.[2]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex, which forms the desired carbon-carbon bond in the 2-arylquinoline product and regenerates the active palladium(0) catalyst.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a reliable and reproducible method for the synthesis of 2-phenylquinoline from this compound and phenylboronic acid using the widely available and effective catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4]

Materials and Reagents:
Reagent/MaterialGradeSupplier
This compound97%Commercially Available
Phenylboronic Acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionizedLaboratory Supply
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)Laboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially Available
Reaction Setup and Procedure:
  • Reaction Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (255 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with argon or nitrogen gas. This process should be repeated three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol, 2.5 mol%).[5] Then, add a degassed mixture of 1,4-dioxane (6 mL) and deionized water (2 mL) via syringe. The use of degassed solvents is crucial to minimize the presence of dissolved oxygen.

  • Reaction Execution: The reaction mixture is heated to 80-90 °C in a preheated oil bath and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is allowed to cool to room temperature.

    • The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

    • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenylquinoline.

Microwave-Assisted Suzuki Coupling: An Expedited Protocol

Microwave-assisted organic synthesis has gained significant traction for its ability to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles.[6] The following is a representative protocol for the microwave-assisted Suzuki coupling of a haloquinoline.

Microwave Protocol Parameters:
ParameterValue
Reactants
2-Chloro-6-nitroquinoline1.0 equiv
6-Methyl-3-pyridinylboronic acid1.5 equiv
Catalyst
PdCl₂(PPh₃)₂10 mol%
Base
Na₂CO₃ (2M aqueous solution)2.0 equiv
Solvent
Acetonitrile/Water4:1
Microwave Conditions
Temperature140 °C
Time15 min
Power200 W (initial)

This protocol demonstrates the significant reduction in reaction time achievable with microwave irradiation. For this compound, the reaction conditions, particularly the temperature and time, may be further optimized for even greater efficiency due to its higher reactivity compared to the chloro-analogue.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxidation. 2. Insufficiently inert atmosphere. 3. Impure reagents or solvents. 4. Ineffective base.1. Use fresh, high-quality catalyst.[4] 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas. 3. Use anhydrous solvents and pure reagents. 4. Screen alternative bases such as K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High reaction temperature.1. Rigorously exclude oxygen from the reaction. 2. Lower the reaction temperature.
Protodeboronation 1. Presence of excess water or protic solvents. 2. Prolonged reaction time at elevated temperatures.1. Use anhydrous solvents and a carefully controlled amount of water. 2. Monitor the reaction closely and stop it upon completion. Consider using a boronic ester for increased stability.
Difficulty in Product Isolation 1. Emulsion formation during work-up. 2. Co-elution with byproducts during chromatography.1. Add more brine or a different organic solvent to break the emulsion. 2. Optimize the solvent system for column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of 2-arylquinolines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The provided protocols, for both conventional heating and microwave-assisted synthesis, offer a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

Introduction: The Strategic Importance of 2-Iodoquinoline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its rigid, planar structure and nitrogen atom's hydrogen-bonding capability make it a frequent pharmacophore in drug discovery. The strategic functionalization of this core is paramount for developing novel molecular entities. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4][5]

This guide focuses on this compound as a key building block. The carbon-iodine bond at the 2-position is significantly weaker than its chloro- or bromo- counterparts, making it highly reactive towards oxidative addition to a Pd(0) catalyst. This inherent reactivity allows for coupling reactions to proceed under milder conditions, often with lower catalyst loadings, providing a reliable entry point for molecular elaboration. Herein, we provide a detailed exploration of the mechanistic principles, field-proven protocols, and critical insights for successfully employing this compound in a suite of essential palladium-catalyzed transformations.

Part 1: The Engine of Cross-Coupling: The Palladium Catalytic Cycle

At the heart of these transformations lies a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is fundamental to rationalizing reaction conditions and troubleshooting experiments.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the this compound. The C-I bond is cleaved, and the palladium inserts itself, forming a new organopalladium(II) complex. This is often the rate-determining step in the cycle.[8][9]

  • Transmetalation / Carbopalladation / Amine Coordination : The subsequent step defines the specific type of cross-coupling reaction.

    • In Suzuki and Stille couplings, a second organometallic reagent (organoboron or organotin) undergoes transmetalation, transferring its organic group to the palladium center.[10][11]

    • In the Heck reaction, an alkene coordinates to the palladium complex, followed by migratory insertion (carbopalladation).[12][13]

    • In Sonogashira coupling, a copper acetylide, formed in situ, undergoes transmetalation.[14][15]

    • In Buchwald-Hartwig amination , an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[16][17]

  • Reductive Elimination : This final, irreversible step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

General_Pd_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl I-Pd(II)L_n  | Quinoline OxAdd->PdII_Aryl MainStep Transmetalation (Suzuki, Stille) Carbopalladation (Heck) Amine Coordination (B-H) Etc. PdII_Aryl->MainStep Coupling Partner PdII_Coupling R-Pd(II)L_n  | Quinoline MainStep->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regenerated Catalyst Product Product (Quinoline-R) RedElim->Product Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl Quinoline-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling Quinoline-Pd(II)L₂(Ar) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 2-Arylquinoline (Product) Boronic Ar-B(OH)₂ + Base Boronate [Ar-B(OH)₃]⁻ Boronic->Boronate Activation Boronate->Transmetal

References

Application Note: Strategic Derivatization of the Quinoline Scaffold via C2-Iodo Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline nucleus is a cornerstone heterocyclic motif in modern drug discovery and materials science, recognized for its broad spectrum of biological activities and valuable physicochemical properties.[1][2] C2-substituted quinolines, in particular, have shown significant potential in anticancer research and other therapeutic areas.[3] This application note provides a comprehensive, protocol-driven guide for researchers and drug development professionals on the synthesis of diverse C2-substituted quinolines starting from the versatile building block, 2-iodoquinoline. We detail robust, field-proven methodologies, with a primary focus on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Additionally, protocols for Ullmann condensation and cyanation are provided to expand the synthetic repertoire. Each section elucidates the mechanistic rationale behind the chosen conditions and offers step-by-step experimental procedures to facilitate the efficient and reproducible synthesis of quinoline-based compound libraries.

Introduction: The Quinoline Core as a Privileged Scaffold

The quinoline ring system, an elegant fusion of benzene and pyridine rings, is classified as a "privileged structure" in medicinal chemistry.[2] This designation stems from its ability to serve as a versatile framework that can interact with a multitude of biological targets, leading to a wide range of pharmacological responses.[4] Quinoline derivatives are integral to numerous approved drugs, demonstrating activities as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][5]

The functionalization of the quinoline core is a critical strategy for modulating its biological activity and optimizing drug-like properties. The C2-position is a particularly strategic site for substitution. The carbon-iodine bond of this compound offers an ideal handle for synthetic chemists, as its reactivity is well-suited for a variety of powerful transition metal-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of carbon, nitrogen, oxygen, and other functionalities, making this compound a key intermediate for library synthesis and lead optimization campaigns.

Strategic Overview: Synthetic Pathways from this compound

The primary strategy for diversifying the quinoline scaffold from this compound involves leveraging its high reactivity in cross-coupling reactions. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it more susceptible to oxidative addition to a Pd(0) catalyst, often allowing for milder reaction conditions.[6] This enables the selective formation of C-C, C-N, C-O, and C-S bonds, providing access to a vast chemical space.

G cluster_cc C-C Bond Formation cluster_cn C-Heteroatom Bond Formation start This compound suzuki Suzuki Coupling (Aryl, Vinyl) start->suzuki Ar-B(OH)₂ [Pd] sonogashira Sonogashira Coupling (Alkynyl) start->sonogashira R-C≡CH [Pd/Cu] heck Heck Coupling (Alkenyl) start->heck Alkene [Pd] cyanation Cyanation (Nitrile) start->cyanation CN Source [Pd] buchwald Buchwald-Hartwig (Amino) start->buchwald R₂NH [Pd] ullmann Ullmann Condensation (Oxy, Thio) start->ullmann R-OH [Cu] end Diverse C2-Substituted Quinolines suzuki->end sonogashira->end heck->end cyanation->end buchwald->end ullmann->end

Figure 1. Key synthetic transformations of this compound.

Palladium-Catalyzed C-C Bond Forming Reactions

Suzuki-Miyaura Coupling: Accessing 2-Aryl and 2-Vinyl Quinolines

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7]

Mechanism Insight: The reaction is initiated by the oxidative addition of this compound to a Pd(0) catalyst. A crucial subsequent step is transmetalation, where the organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base (e.g., K₃PO₄, K₂CO₃), which activates the boronic acid by forming a more nucleophilic borate complex, thereby accelerating the transmetalation process.[7][8]

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)quinoline

  • Materials:

    • This compound (255 mg, 1.0 mmol, 1.0 equiv)

    • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)

    • XPhos (2,4,6-Triisopropylphenyl)phosphine (14.7 mg, 0.031 mmol, 3.1 mol%)

    • Potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol, 3.0 equiv)

    • 1,4-Dioxane (3 mL)

    • Water (0.5 mL)

  • Procedure:

    • To a microwave vial or Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[9]

    • Seal the vessel and purge with an inert gas (Argon or N₂) for 10-15 minutes.

    • Add the dioxane and water via syringe.

    • Stir the mixture vigorously and heat to 100 °C for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (10 mL) and brine (10 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄DMF85>90
2-Thienylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O120~85
(E)-Styrylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80>95
Sonogashira Coupling: Synthesis of 2-Alkynylquinolines

The Sonogashira coupling provides a powerful and direct route to C(sp²)-C(sp) bonds, linking this compound with terminal alkynes.[10] This reaction is invaluable for creating rigid, linear extensions to the quinoline core, a common strategy in materials science and for designing specific molecular probes.

Mechanism Insight: The reaction operates through a synergistic dual catalytic cycle.[11] The palladium catalyst activates the this compound via oxidative addition. Simultaneously, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-complex, followed by reductive elimination to furnish the 2-alkynylquinoline product and regenerate the Pd(0) catalyst.[10][11]

Experimental Protocol: Synthesis of 2-(Phenylethynyl)quinoline

  • Materials:

    • This compound (255 mg, 1.0 mmol, 1.0 equiv)

    • Phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (14 mg, 0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (7.6 mg, 0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3 mL)

    • Tetrahydrofuran (THF) (3 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the tube with argon (repeat 3 times).

    • Add anhydrous THF and the amine base via syringe.

    • Add phenylacetylene dropwise while stirring.

    • Stir the reaction at room temperature for 6-12 hours. The reaction can be gently heated (40-50 °C) to accelerate slow couplings.[12][13]

    • Monitor progress by TLC. Upon completion, dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove precipitated salts.

    • Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography (hexanes/ethyl acetate).

Palladium-Catalyzed C-N Bond Formation

Buchwald-Hartwig Amination: Crafting 2-Aminoquinolines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation where traditional methods like nucleophilic aromatic substitution fail.[14][15] This reaction is critical for synthesizing many pharmaceutical agents where an amino-quinoline linkage is required.

Mechanism Insight: The catalytic cycle involves the oxidative addition of this compound to Pd(0), followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex.[16] The final, crucial step is reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) accelerate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[14][16]

Experimental Protocol: Synthesis of N-Benzylquinolin-2-amine

  • Materials:

    • This compound (255 mg, 1.0 mmol, 1.0 equiv)

    • Benzylamine (129 mg, 1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (23 mg, 0.025 mmol, 2.5 mol%)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (43 mg, 0.075 mmol, 7.5 mol%)

    • Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv)

    • Toluene (anhydrous, 5 mL)

  • Procedure:

    • Inside a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Remove the tube from the glovebox, add this compound, and seal with a septum.

    • Evacuate and backfill with argon.

    • Add anhydrous toluene and benzylamine via syringe.

    • Seal the tube with a Teflon screw cap and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

    • After cooling, dilute the reaction with ethyl acetate, and pass it through a short plug of silica gel, eluting with more ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Other Key Transformations

Ullmann Condensation: C-O Bond Formation

For the synthesis of 2-phenoxyquinolines, the copper-catalyzed Ullmann condensation is a classic and effective method, particularly for forming C-O bonds.[17] Modern protocols often use ligands to facilitate the reaction at lower temperatures.

Mechanism Insight: The reaction is believed to involve the formation of a copper(I) phenoxide in situ. This species then reacts with this compound, likely through an oxidative addition/reductive elimination pathway on the copper center, to form the diaryl ether product.[18][19] Ligands like 1,10-phenanthroline or picolinic acid can stabilize the copper intermediates and accelerate the coupling.[20][21]

Experimental Protocol: Synthesis of 2-Phenoxyquinoline

  • Materials:

    • This compound (255 mg, 1.0 mmol, 1.0 equiv)

    • Phenol (113 mg, 1.2 mmol, 1.2 equiv)

    • Copper(I) iodide (CuI) (19 mg, 0.1 mmol, 10 mol%)

    • Picolinic Acid (25 mg, 0.2 mmol, 20 mol%)

    • Potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)

    • Dimethyl sulfoxide (DMSO) (anhydrous, 3 mL)

  • Procedure:

    • Add all solid reagents to a dry Schlenk tube.

    • Evacuate and backfill with argon.

    • Add anhydrous DMSO and stir the mixture at 110 °C for 24 hours.

    • Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to afford the desired product.

Cyanation: Installing a Versatile Nitrile Handle

The introduction of a nitrile group at the C2 position yields quinoline-2-carbonitrile, a highly versatile intermediate that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into heterocycles like tetrazoles.[22]

Experimental Protocol: Synthesis of Quinoline-2-carbonitrile

  • Materials:

    • This compound (255 mg, 1.0 mmol, 1.0 equiv)

    • Zinc cyanide (Zn(CN)₂) (70 mg, 0.6 mmol, 0.6 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 5 mol%)

    • N,N-Dimethylformamide (DMF) (anhydrous, 4 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, Zn(CN)₂, and Pd(PPh₃)₄.

    • Evacuate and backfill with argon.

    • Add anhydrous DMF via syringe.

    • Stir the mixture at 80-90 °C for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature.

    • Carefully pour the reaction mixture into a stirred solution of 10% aqueous ammonia (20 mL) and continue stirring for 15 minutes.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield quinoline-2-carbonitrile.

Safety and Handling

  • Aryl Halides: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalysts: Palladium and copper catalysts are toxic and expensive. Handle in a fume hood and minimize waste.

  • Bases: Strong bases like NaOtBu and K₃PO₄ are corrosive and hygroscopic. Handle with care and store in a desiccator.

  • Cyanides: Zinc cyanide is highly toxic. All cyanation reactions must be performed in a well-ventilated fume hood. Quench any residual cyanide in aqueous waste with bleach (sodium hypochlorite) before disposal.

  • Solvents: Anhydrous solvents are often flammable and/or toxic. Always work in a well-ventilated fume hood and away from ignition sources.

Conclusion

This compound stands out as a premier building block for the synthesis of C2-functionalized quinolines. Its high reactivity enables a wide range of reliable and high-yielding transformations under relatively mild conditions. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, along with copper-catalyzed Ullmann condensations and palladium-catalyzed cyanations, form a powerful and versatile toolkit for medicinal chemists and materials scientists. The detailed protocols provided herein serve as a validated starting point for the exploration of the vast and therapeutically rich chemical space of substituted quinolines.

References

Application Notes and Protocols: The Strategic Use of 2-Iodoquinoline in Modern C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminoquinoline Scaffold

The 2-aminoquinoline framework is a cornerstone in contemporary chemical science, recognized as a "privileged structure" in medicinal chemistry for its remarkable ability to interact with a wide array of biological targets.[1] This has cemented its role as a critical intermediate in the development of pharmaceuticals for oncology, infectious diseases, and neurological disorders.[1] Derivatives have demonstrated significant potential as anticancer agents, antivirals, and antimalarials, with the quinoline core being famously present in drugs like chloroquine.[1][2][3] Beyond medicine, these scaffolds are integral to the design of advanced functional materials, including OLEDs and sensitive fluorescent probes.[1]

The formation of the carbon-nitrogen (C-N) bond is the pivotal chemical transformation for accessing this versatile scaffold from halo-aromatic precursors.[4] Among available synthons, 2-iodoquinoline offers an optimal balance of reactivity and stability, making it a preferred substrate for researchers. The C-I bond is significantly weaker than C-Br or C-Cl bonds, facilitating more facile oxidative addition in catalytic cycles, often allowing for milder reaction conditions.[5][6]

This guide provides an in-depth exploration of the primary catalytic systems for C-N bond formation using this compound. We will dissect the mechanistic underpinnings of these reactions, offer field-proven experimental protocols, and present comparative data to empower researchers in drug discovery and materials science to effectively leverage this powerful synthetic tool.

Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering unparalleled scope and functional group tolerance.[6][7] It has largely superseded harsher classical methods for C-N bond formation.[6] The reaction is a palladium-catalyzed cross-coupling process between an aryl halide (this compound) and an amine in the presence of a base.

Mechanistic Insights

The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.[6][8][9]

  • Oxidative Addition: A low-valent Pd(0) complex, generated in situ, reacts with this compound. The C-I bond is cleaved, and the palladium center inserts itself, forming a Pd(II)-aryl intermediate. This is typically the rate-determining step, and the high reactivity of the C-I bond is a key advantage.[10][11]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. The stoichiometric base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the 2-aminoquinoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8] An unproductive side reaction that can compete is beta-hydride elimination, though this is less common with aryl amides.[6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd_amido Pd(II)-Amido Complex oa_complex->pd_amido Amine Coordination & Deprotonation product_complex Product Complex pd_amido->product_complex Reductive Elimination byproduct H-Base⁺ I⁻ pd_amido->byproduct product_complex->pd0 Catalyst Regeneration product 2-Aminoquinoline (Ar-NR₂) product_complex->product reagents This compound (Ar-I) reagents->pd0 amine Amine (R₂NH) Base amine->oa_complex

Caption: The Buchwald-Hartwig catalytic cycle for C-N coupling.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling various primary and secondary amines with this compound. Optimization may be required for challenging substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphine Ligand (e.g., Xantphos, BINAP, BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or sealed vial, magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol% relative to Pd).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv). If the amine is a solid, add it at this stage (1.2 equiv).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.1 M). If the amine is a liquid, add it via syringe (1.2 equiv).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous phase with an organic solvent (e.g., Ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination
Catalyst/LigandAmine TypeBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ / XantphosPrimary AlkylNaOtBuToluene10085-95
Pd(OAc)₂ / BINAPSecondary AlkylCs₂CO₃Dioxane11080-92
Pd(OAc)₂ / BrettPhosAnilineK₃PO₄t-BuOH10075-90
Pd₂(dba)₃ / RuPhosAmide/CarbamateK₂CO₃Toluene11070-88

Part 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming C-N bonds using a copper catalyst.[12] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern advancements using catalytic copper sources and accelerating ligands have made it a viable and cost-effective alternative to palladium-based systems.[12][13] The C-N bond-forming variant is often referred to as the Goldberg reaction.[12]

Mechanistic Insights

The mechanism of the ligand-accelerated Ullmann reaction is still a subject of detailed study, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.[14]

  • Ligand Exchange/Amine Coordination: The active Cu(I) catalyst, stabilized by a ligand (e.g., an amino acid or diamine), coordinates with the amine nucleophile. A base facilitates the formation of a copper(I)-amido complex.

  • Oxidative Addition: The copper(I)-amido complex reacts with this compound in an oxidative addition step to form a transient, high-energy Cu(III) intermediate.

  • Reductive Elimination: This Cu(III) species rapidly undergoes reductive elimination to form the C-N bond of the 2-aminoquinoline product and regenerate a Cu(I) species, which is then poised to re-enter the catalytic cycle.

Ullmann_Cycle cu1_complex L-Cu(I)-NR₂ cu3_intermediate Cu(III) Intermediate [L-Cu(III)(Ar)(NR₂)] cu1_complex->cu3_intermediate Oxidative Addition product_release Product Release cu3_intermediate->product_release Reductive Elimination catalyst_start L-Cu(I)-X product_release->catalyst_start Catalyst Regeneration product 2-Aminoquinoline (Ar-NR₂) product_release->product catalyst_start->cu1_complex Amine Coordination & Deprotonation amine Amine (R₂NH) Base amine->catalyst_start iodoquinoline This compound (Ar-I) iodoquinoline->cu1_complex

Caption: A proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-N coupling.

Protocol 2: Ligand-Accelerated Ullmann Condensation

This protocol uses L-proline as a cost-effective and highly efficient ligand, a common choice in modern Ullmann-type reactions.[15]

Materials:

  • This compound

  • Amine or N-heterocycle

  • Copper(I) Iodide (CuI)

  • L-proline

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous, polar aprotic solvent (e.g., DMSO, DMF)

  • Reaction vial or flask with reflux condenser, magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vial, add Copper(I) Iodide (5-10 mol%), L-proline (10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.5 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMSO, to a concentration of ~0.2 M).

  • Inerting: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reaction: Place the vial in a preheated oil bath and stir vigorously at the desired temperature (typically 90-130 °C) for 12-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The copper salts may form an emulsion; filtration through a pad of Celite® can be beneficial to break it up.[15]

  • Purification: Combine the organic layers, wash with water and then brine to remove the solvent (DMSO/DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Data Summary: Ligand-Accelerated Ullmann Condensation
Cu SourceLigandAmine TypeBaseSolventTemp (°C)Typical Yield (%)
CuIL-prolinePrimary/Secondary AlkylK₂CO₃DMSO11075-90
CuI1,10-PhenanthrolineAnilinesK₃PO₄DMF13070-85
Cu(OAc)₂α-Benzoin oximeAzolesK₃PO₄DMSO8080-95
CuIN,N'-DimethylethylenediamineAmidesK₂CO₃Dioxane10065-80

Part 3: Experimental Workflow and Troubleshooting

A successful C-N coupling reaction relies on meticulous experimental technique, particularly the exclusion of oxygen and moisture, which can deactivate the catalyst.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_1 Dry Glassware (Oven/Flame) prep_2 Degas Solvents (Freeze-Pump-Thaw or Sparge) prep_1->prep_2 rxn_1 Assemble Reagents (under Inert Gas) prep_2->rxn_1 rxn_2 Heat to Temperature & Stir rxn_1->rxn_2 rxn_3 Monitor Progress (TLC/LC-MS) rxn_2->rxn_3 workup_1 Cool & Quench rxn_3->workup_1 workup_2 Liquid-Liquid Extraction workup_1->workup_2 workup_3 Dry & Concentrate workup_2->workup_3 workup_4 Column Chromatography workup_3->workup_4 final_product final_product workup_4->final_product Pure 2-Aminoquinoline

Caption: General experimental workflow for catalytic C-N bond formation.

Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure rigorous exclusion of oxygen and moisture. Use freshly opened, high-purity reagents. For Pd-catalyzed reactions, ensure the Pd(0) species is properly generated (Pd₂(dba)₃ is often more reliable than Pd(OAc)₂/phosphine systems which require in situ reduction).

  • Formation of Hydrodehalogenation Side Product (Quinoline):

    • Cause: A competing reaction pathway, often promoted by moisture or certain bases/ligands.

    • Solution: For Buchwald-Hartwig, screen different ligands; bulkier, more electron-rich ligands can favor reductive elimination. For Ullmann, ensure the base is not overly strong or nucleophilic. Thoroughly dry all reagents and solvents.

  • Difficulty in Purification:

    • Cause: Lingering polar solvents (DMSO/DMF) or catalyst residues.

    • Solution: During work-up for Ullmann reactions, perform multiple aqueous washes to remove DMSO/DMF. Filtering the crude mixture through a short plug of silica gel or Celite can help remove baseline impurities and metal residues before final chromatography.

Conclusion

Both the Palladium-catalyzed Buchwald-Hartwig amination and the ligand-accelerated Copper-catalyzed Ullmann condensation are powerful, reliable methods for the synthesis of 2-aminoquinolines from this compound. The choice between them often depends on factors of cost, substrate scope, and functional group tolerance. Palladium systems generally offer a broader substrate scope and milder conditions but come at a higher cost. Copper systems provide an economical and highly effective alternative, particularly for N-heterocycles and unhindered amines. By understanding the mechanistic principles and adhering to rigorous experimental protocols, researchers can confidently and efficiently access the valuable 2-aminoquinoline scaffold for applications in drug discovery and beyond.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodoquinoline: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Quinoline Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[1][2] The resulting aryl alkynes are versatile intermediates, particularly in the fields of medicinal chemistry and materials science.[3][4]

The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics for a wide range of diseases, including cancer, malaria, and hepatitis.[5][6] The introduction of an alkynyl substituent at the 2-position of the quinoline ring via the Sonogashira coupling provides a linear, rigid linker that can be used to explore chemical space, modulate biological activity, and construct more complex, fused heterocyclic systems.[7][8] 2-Iodoquinoline is an ideal substrate for this reaction due to the high reactivity of the carbon-iodine bond in the palladium catalytic cycle, which generally follows the reactivity trend of I > OTf > Br > Cl.[1]

This document provides a detailed experimental protocol for the Sonogashira coupling of this compound, discusses the mechanistic underpinnings of the reaction, and offers insights into reaction optimization and troubleshooting.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

The Palladium Cycle
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the this compound, forming a Pd(II) intermediate.

  • Transmetalation: A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The desired 2-alkynylquinoline product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle
  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.

  • Acidification and Acetylide Formation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic, leading to the formation of a copper acetylide. This species is the key nucleophile that participates in the palladium cycle.[9]

The synergy between these two cycles allows the reaction to proceed under mild conditions with high efficiency.[2]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition This compound Pd(II)_Intermediate R-Pd(II)-I (R = 2-Quinolyl) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Pd(II)_Alkyne R-Pd(II)-C≡CR' Transmetalation->Pd(II)_Alkyne Reductive_Elimination Reductive Elimination Pd(II)_Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0) Product: 2-Alkynylquinoline Cu(I) Cu(I) Pi_Alkyne_Complex Cu(I)-π-Alkyne Complex Cu(I)->Pi_Alkyne_Complex Terminal Alkyne Copper_Acetylide Cu(I)-C≡CR' Pi_Alkyne_Complex->Copper_Acetylide Base Copper_Acetylide->Transmetalation To Palladium Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of terminal alkynes. Optimization may be required for specific substrates.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Typical Amount (for 1 mmol scale)Purpose
This compoundC₉H₆IN255.061.0 mmol, 255 mgAryl halide substrate
Terminal AlkyneR-C≡CHVaries1.2 mmolCoupling partner
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.02 mmol, 14 mg (2 mol%)Palladium catalyst precursor
Copper(I) IodideCuI190.450.04 mmol, 7.6 mg (4 mol%)Co-catalyst
Triethylamine (TEA)(C₂H₅)₃N101.193.0 mmol, 0.42 mLBase and solvent
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.115 mLSolvent
Argon or NitrogenAr or N₂--Inert atmosphere
Standard Glassware---Schlenk flask, condenser, etc.
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Stirring: Stir the resulting mixture at room temperature for 10-15 minutes. The solution should be a homogeneous yellow-orange suspension.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture using a syringe.

  • Reaction Progression: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) until the this compound is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper salts, followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-alkynylquinoline product.

Caption: A generalized workflow for the Sonogashira coupling of this compound.

Process Optimization and Troubleshooting

ParameterRecommendation & RationaleTroubleshooting
Catalyst System Pd(PPh₃)₂Cl₂ is a reliable pre-catalyst that is reduced in situ to the active Pd(0) species.[1] Other common choices include Pd(PPh₃)₄. For challenging substrates, more electron-rich and bulky phosphine ligands can be employed.Low or no reactivity: Ensure the catalyst is not degraded. Use a fresh batch if necessary. Consider a more active ligand.
Copper Co-catalyst CuI is the standard co-catalyst. Its freshness is crucial for optimal performance.Homocoupling of alkyne (Glaser coupling): This side reaction can be minimized by ensuring strictly anaerobic conditions. A copper-free protocol can also be considered, though it may require different reaction conditions.[1]
Base Triethylamine often serves as both the base and a co-solvent. Other amine bases like diisopropylamine (DIPA) can also be used. The base must be anhydrous.Incomplete reaction: Ensure the base is dry and used in sufficient excess to neutralize the HI formed during the reaction.
Solvent THF is a common choice. DMF or dioxane can also be used, particularly if higher temperatures are required. All solvents must be anhydrous and degassed.Formation of palladium black: This indicates catalyst decomposition. Ensure high-purity, degassed solvents are used. THF can sometimes promote the formation of palladium black; consider switching to another solvent.
Temperature For the highly reactive this compound, the reaction often proceeds at room temperature or with gentle heating (50-60 °C).Sluggish reaction: If the reaction is slow at lower temperatures, gradually increase the heat. However, be mindful of potential side reactions at higher temperatures.

Applications in Drug Discovery and Beyond

The 2-alkynylquinoline scaffold is a valuable building block for the synthesis of novel therapeutic agents and functional materials. The alkyne moiety can participate in further transformations, such as cycloaddition reactions, to construct complex heterocyclic systems.[10] While a specific blockbuster drug may not be directly synthesized via the Sonogashira coupling of this compound, this reaction is a key enabling technology for the exploration of quinoline-based chemical space in drug discovery programs.[4][11] For instance, this methodology is crucial for the synthesis of quinoline-fused heterocycles and other derivatives that have shown promising biological activities, including antimicrobial and anticancer properties.[3][7]

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of 2-alkynylquinolines. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and purity. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers and scientists working in organic synthesis and drug development, facilitating the efficient synthesis of novel quinoline-based compounds with potential therapeutic applications.

References

Application Note: Efficient One-Pot Synthesis of Quinolines for Drug Discovery & Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3] This application note provides researchers, scientists, and drug development professionals with an in-depth guide to the efficient one-pot synthesis of quinoline derivatives. We will move beyond simple procedural lists to explore the causality behind key reaction choices for classic named syntheses such as the Friedländer Annulation and the Doebner-von Miller reaction. This guide includes detailed, field-proven protocols, mechanistic insights, and comparative data to empower chemists to select and optimize the ideal synthetic strategy for their specific molecular targets.

Introduction: The Enduring Importance of the Quinoline Nucleus

Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its rigid structure and versatile functionalization handles have made it a key component in numerous FDA-approved drugs, including the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent topotecan.[1][3][4] The therapeutic diversity of quinolines drives a continuous need for efficient, scalable, and versatile synthetic methods.[3][5]

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a paradigm of green and efficient chemistry.[6][7] These approaches offer significant advantages by reducing solvent waste, saving time and resources, and often increasing overall yield by avoiding losses during intermediate purification steps. This guide focuses on classic and modern one-pot methodologies for constructing the quinoline core.

General Laboratory Workflow

A typical experimental workflow for the one-pot synthesis and subsequent analysis of quinoline derivatives is outlined below. This process ensures the efficient execution of the reaction and rigorous validation of the final product's identity and purity.

G cluster_prep Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization reagents 1. Reagent Preparation (Aniline, Carbonyl Compound, Catalyst) glassware 2. Glassware Setup (Microwave Vial / Round-bottom Flask) reagents->glassware mix 3. Mixing & Addition (Solvent, Reactants, Catalyst) glassware->mix reaction 4. Reaction (Microwave Irradiation or Conventional Heating) mix->reaction quench 5. Quenching & Extraction reaction->quench purify 6. Purification (Column Chromatography) quench->purify tlc 7. TLC Analysis purify->tlc spec 8. Spectroscopic Analysis (NMR, MS, IR) tlc->spec

Figure 1. General experimental workflow for one-pot quinoline synthesis.

The Friedländer Annulation: A Versatile Condensation

First reported by Paul Friedländer in 1882, this synthesis is one of the most direct methods for creating quinolines.[8][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester).[8][10] The reaction can be catalyzed by acids or bases and is highly adaptable to one-pot protocols, especially with microwave assistance.[9][11][12]

Mechanistic Rationale

The reaction proceeds via two primary mechanistic pathways, both culminating in the formation of the quinoline ring through cyclization and dehydration. The choice of catalyst (acid vs. base) dictates the initial steps.

  • Acid-Catalyzed Path : The carbonyl of the α-methylene compound is protonated, facilitating an aldol-type condensation with the 2-aminoaryl carbonyl.

  • Base-Catalyzed Path : A base abstracts an α-proton from the methylene compound, creating an enolate which then attacks the 2-aminoaryl carbonyl.

Regardless of the initial condensation, an intermediate is formed which then undergoes intramolecular cyclization via the formation of a Schiff base, followed by dehydration to yield the aromatic quinoline ring.[8]

G R1 2-Aminoaryl Ketone I1 Aldol Adduct R1->I1 Condensation R2 α-Methylene Ketone R2->I1 I2 Schiff Base Intermediate I1->I2 -H₂O I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Substituted Quinoline I3->P Dehydration (-H₂O) cat Acid or Base Catalyst cat->I1

Figure 2. Simplified mechanism of the Friedländer Annulation.

Application Protocol: Microwave-Assisted Synthesis of a Substituted Quinoline

This protocol details a rapid, one-pot synthesis of 2,7-dimethyl-4-phenylquinoline using microwave irradiation, which significantly accelerates the reaction compared to conventional heating.[11]

Materials:

  • 1-(2-Amino-5-methylphenyl)ethanone (1.0 mmol, 149.2 mg)

  • Acetophenone (1.2 mmol, 144.2 mg, 140 µL)

  • Glacial Acetic Acid (3 mL)

  • 10 mL microwave synthesis vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Vessel Preparation: To a 10 mL microwave vial, add 1-(2-amino-5-methylphenyl)ethanone (1.0 mmol) and a magnetic stir bar.

  • Reagent Addition: Add acetophenone (1.2 mmol) followed by glacial acetic acid (3 mL). Acetic acid serves as both the solvent and the acid catalyst, streamlining the one-pot setup.[11]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 160 °C for 5 minutes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure quinoline derivative.

Comparative Data

The choice of catalyst and energy source dramatically impacts reaction efficiency.

MethodCatalystTemperatureTimeYield (%)Reference
ConventionalAcetic AcidReflux>24 hoursLow[11]
Microwave Acetic Acid 160 °C 5 minutes Excellent [11]
Conventionalp-TsOH120 °C30-45 min85-95%[10]
ConventionalIodine130 °C2-3 hours82-95%[10]

The Doebner-von Miller Reaction: An In-Situ Approach

The Doebner-von Miller reaction is another classic method that forms quinolines from anilines and α,β-unsaturated carbonyl compounds.[13][14] A key feature of this reaction is that the unsaturated carbonyl can be generated in situ from the aldol condensation of two carbonyl compounds (e.g., an aldehyde and a ketone), making it a powerful one-pot, multi-component reaction.[13]

Mechanistic Rationale

The reaction mechanism is complex and has been a subject of debate.[13] However, a generally accepted pathway involves the following key steps:

  • (Optional) In-Situ Formation: An acid catalyst promotes the aldol condensation of two simpler carbonyls to form an α,β-unsaturated aldehyde or ketone.

  • Michael Addition: The aniline performs a nucleophilic 1,4-addition (Michael addition) to the α,β-unsaturated carbonyl compound.

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring.

  • Oxidation: The dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. An oxidizing agent is often required, though sometimes a second molecule of the Schiff base intermediate can serve this purpose.[15]

G cluster_start cluster_end Aniline Aniline Michael 1. Michael Addition Aniline->Michael Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael Quinoline Quinoline Cyclize 2. Intramolecular Cyclization Michael->Cyclize Intermediate A Oxidize 3. Oxidation Cyclize->Oxidize Dihydroquinoline Oxidize->Quinoline

Figure 3. Key stages in the Doebner-von Miller reaction pathway.

Application Protocol: One-Pot Synthesis of 2-Methylquinoline (Quinaldine)

This protocol describes the synthesis of quinaldine from aniline and crotonaldehyde (an α,β-unsaturated aldehyde).

Materials:

  • Aniline (0.1 mol, 9.31 g)

  • Crotonaldehyde (0.25 mol, 17.5 g)

  • Concentrated Hydrochloric Acid (HCl) (20 mL)

  • Nitrobenzene (optional oxidant, 6 g)

  • Round-bottom flask (500 mL) equipped with a reflux condenser

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, cautiously add concentrated HCl to aniline while cooling the flask in an ice bath.

  • Reagent Addition: Add the crotonaldehyde (and nitrobenzene, if used) to the aniline hydrochloride mixture.

  • Heating: Heat the mixture gently under reflux for 6-8 hours. The reaction is often vigorous initially.

    • Causality Note: The strong Brønsted acid (HCl) is crucial for catalyzing both the conjugate addition and the subsequent cyclization steps.[13][14]

  • Work-up: Allow the mixture to cool. Make the solution alkaline by carefully adding a concentrated sodium hydroxide (NaOH) solution.

  • Purification: Steam distill the mixture to separate the quinaldine. The distillate is then extracted with a suitable organic solvent (e.g., diethyl ether), dried, and the solvent is removed. Further purification can be achieved by vacuum distillation.

Other Notable One-Pot Syntheses

While Friedländer and Doebner-von Miller are workhorses, other named reactions provide access to different substitution patterns.

  • Combes Synthesis: This acid-catalyzed reaction between an aniline and a β-diketone typically yields 2,4-substituted quinolines.[16][17] The reaction involves forming a Schiff base intermediate, which then undergoes an intramolecular electrophilic ring closure.[16][17]

  • Conrad-Limpach Synthesis: This synthesis involves the reaction of anilines with β-ketoesters.[18][19] Critically, the reaction conditions determine the outcome. Lower temperatures favor condensation at the keto group to form an enamine, which cyclizes at high temperatures (~250 °C) to give 4-hydroxyquinolines.[18][19]

Conclusion

One-pot synthesis methodologies are indispensable tools for the modern medicinal chemist. The Friedländer annulation and the Doebner-von Miller reaction, along with their variants, provide robust and flexible platforms for the construction of diverse quinoline libraries. By understanding the underlying mechanisms and the critical role of reaction parameters such as catalysts and energy sources (e.g., microwave irradiation), researchers can rationally design and execute efficient syntheses. The protocols and insights provided in this note serve as a practical guide for professionals engaged in the discovery and development of novel quinoline-based therapeutics.

References

2-Iodoquinoline: A Keystone Building Block for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodoquinoline in Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically significant therapeutic agents.[1][2] Its rigid bicyclic framework and the nitrogen atom's hydrogen bonding capabilities allow for high-affinity interactions with a diverse array of biological targets.[1] Among the various functionalized quinolines, this compound emerges as a particularly strategic starting material for the synthesis of novel bioactive molecules. Its utility is rooted in the exceptional reactivity of the carbon-iodine bond, which serves as a versatile handle for introducing molecular complexity through modern cross-coupling chemistry.[3][4]

The C-I bond at the 2-position of the quinoline ring is significantly weaker than its bromo and chloro counterparts, making this compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3][4][5] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope, empowering medicinal chemists to rapidly generate libraries of novel compounds for biological screening.[6] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into the rationale behind experimental design.

Core Applications of this compound in Medicinal Chemistry

The versatility of this compound as a synthetic intermediate has led to its application in the development of a wide spectrum of therapeutic agents. Its derivatives have shown significant promise as kinase inhibitors for cancer therapy, as well as potent antiviral and anticancer agents.

Kinase Inhibitors: Targeting the Engines of Cancer

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The quinoline scaffold has been successfully exploited in the design of numerous kinase inhibitors. This compound provides an excellent starting point for the synthesis of 2-substituted quinolines that can be tailored to target the ATP-binding site of specific kinases.

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids is a powerful strategy for introducing diverse substituents at the 2-position, a key region for modulating kinase selectivity and potency.[7][8]

Table 1: Examples of 2-Arylquinoline Derivatives with Anticancer Activity

Compound IDR Group (at 2-position)Cancer Cell LineIC50 (µM)Reference
1 2-phenylHeLa>100[9]
2 6-methoxy-2-phenylHeLa33.12[9]
3 6-chloro-2-phenylPC331.37[9]
4 6-bromo-2-(3,4-methylenedioxyphenyl)HeLa8.3[9]
5 2-oxoquinoline-arylaminothiazole derivativeHeLa4.4 - 8.7[10]
6 3,4-diaryl-1,2,3,4-tetrahydroquinolineH460 (lung)4.9[11]
7 3,4-diaryl-1,2,3,4-tetrahydroquinolineA-431 (skin)2.0[11]

IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

The data in Table 1 illustrates how substitution at the 2-position of the quinoline ring, facilitated by the reactivity of this compound, can significantly impact anticancer activity. For instance, the introduction of a 3,4-methylenedioxyphenyl group at the 2-position and a bromine at the 6-position (Compound 4) results in a potent cytotoxic effect against HeLa cells with an IC50 of 8.3 µM.[9]

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols provide detailed, step-by-step methodologies for key palladium-catalyzed cross-coupling reactions utilizing this compound. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylquinolines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an aryl halide and an organoboron compound.[12] For this compound, this reaction provides a straightforward route to a diverse range of 2-arylquinoline derivatives.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is a stable Pd(0) source. Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ can be used in combination with a phosphine ligand, which is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands such as SPhos or XPhos can be beneficial.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield, and often needs to be optimized for a specific substrate combination.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is necessary for the dissolution of the inorganic base and plays a role in the transmetalation step.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd This compound (R¹-I) PdII_complex R¹-Pd(II)L₂-I (Quinoline-Pd) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Boronate R²-B(OH)₂ (Arylboronic acid) Boronate->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (2-Arylquinoline) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe. Then, add a degassed aqueous solution of a base, for example, 2M K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-arylquinoline.

Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynylquinolines

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in synthesizing 2-alkynylquinolines, which are valuable scaffolds in medicinal chemistry, particularly for the development of antiviral and anticancer agents.

Rationale for Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.[2]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used to ensure the stability and activity of the catalysts.

DOT Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow start Start setup Reaction Setup: This compound, Alkyne, Pd Catalyst, CuI, Base start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent react Heat and Stir (e.g., 50-70 °C) solvent->react monitor Monitor by TLC or LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure 2-Alkynylquinoline purify->product

Caption: General workflow for the Sonogashira coupling of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) to the flask. Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2-Aminoquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 2-aminoquinoline derivatives from this compound and a wide range of primary and secondary amines.[13] These products are important precursors for various therapeutic agents.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos or BINAP) is critical for achieving high yields and broad substrate scope, especially with less reactive amines.[13]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred to prevent side reactions and ensure catalyst stability.

DOT Diagram: Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound C-N Bond Formation C-N Bond Formation This compound->C-N Bond Formation Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->C-N Bond Formation Pd Catalyst Pd Catalyst Pd Catalyst->C-N Bond Formation Phosphine Ligand Phosphine Ligand Phosphine Ligand->C-N Bond Formation Strong Base Strong Base Strong Base->C-N Bond Formation Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->C-N Bond Formation 2-Aminoquinoline Derivative 2-Aminoquinoline Derivative C-N Bond Formation->2-Aminoquinoline Derivative

Caption: Key components for a successful Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere and Solvent: Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe under an argon atmosphere.

  • Reaction: Heat the mixture to 100-110 °C with stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 4: Heck Reaction for the Synthesis of 2-Vinylquinolines

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[14] This reaction can be applied to this compound to synthesize 2-vinylquinoline derivatives, which are versatile intermediates in organic synthesis.

Rationale for Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for the Heck reaction.[15]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst.

  • Base: A base, typically an amine like triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc), is required to regenerate the active Pd(0) catalyst.[16]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly employed.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand such as PPh₃ (0.04 mmol, 4 mol%).

  • Base and Solvent Addition: Add a base, for example, triethylamine (2.0 mmol, 2.0 equiv.), and a solvent like anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the edifice of modern medicinal chemistry. Its heightened reactivity in a suite of robust and versatile cross-coupling reactions provides an efficient and modular approach to the synthesis of diverse libraries of quinoline-based compounds. The protocols and principles outlined in this guide underscore the strategic advantage of employing this compound in the quest for novel therapeutic agents. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize and modify privileged scaffolds like quinoline will be paramount. This compound is poised to remain a key player in this endeavor, enabling the discovery of next-generation medicines to address unmet medical needs.

References

Introduction: The Significance of the 2-Arylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Arylquinolines: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a foundational heterocyclic motif in chemistry, but the introduction of an aryl substituent at the 2-position gives rise to a class of compounds with particularly remarkable utility. 2-Arylquinolines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with activities including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] Their unique photophysical characteristics also make them valuable in materials science as ligands, catalysts, and precursors for photoactive materials.[1]

The enduring importance of this scaffold has driven the development of a diverse array of synthetic methodologies. These range from century-old named reactions, which remain relevant today, to modern, highly efficient catalytic systems that offer improved yields, broader substrate scope, and greener reaction profiles.[3][4] This guide provides an in-depth exploration of the most robust and widely employed protocols for synthesizing 2-arylquinolines, detailing not only the step-by-step procedures but also the underlying mechanistic principles that govern their success.

Part 1: Classical Approaches to Quinoline Ring Construction

The traditional methods for quinoline synthesis are powerful, often relying on the condensation and cyclization of relatively simple starting materials under acidic or basic conditions.

The Friedländer Annulation

First reported by Paul Friedländer in 1882, this synthesis is a direct and versatile method for preparing substituted quinolines.[5] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), which can be catalyzed by either acid or base.[6][7]

Causality and Mechanism: The reaction proceeds via an initial aldol-type condensation between the two carbonyl partners, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.[6] The sequence of these steps—whether aldol addition or Schiff base formation occurs first—can depend on the specific reactants and conditions, but the overall transformation remains the same.[6] The primary advantage of this method is its straightforwardness, though its application can be limited by the availability of the requisite 2-aminoaryl carbonyl precursors.[8]

Diagram: Friedländer Synthesis Mechanism

Friedlander_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 2_aminoaryl_ketone 2-Aminoaryl Ketone aldol_adduct Aldol Adduct 2_aminoaryl_ketone->aldol_adduct Aldol Condensation alpha_methylene_ketone α-Methylene Ketone alpha_methylene_ketone->aldol_adduct cyclized_intermediate Cyclized Intermediate (Dihydroquinoline) aldol_adduct->cyclized_intermediate Intramolecular Cyclization (-H₂O) quinoline 2-Arylquinoline cyclized_intermediate->quinoline Dehydration/ Aromatization (-H₂O) DvM_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Conjugate Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Cyclized_Dihydro Cyclized Dihydroquinoline Intermediate Michael_Adduct->Cyclized_Dihydro Intramolecular Electrophilic Cyclization Quinoline Substituted Quinoline Cyclized_Dihydro->Quinoline Oxidation/ Aromatization Combes_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone β-Diketone Diketone->Enamine Cyclized_Intermediate Protonated Cyclized Adduct Enamine->Cyclized_Intermediate Acid-Catalyzed Annulation Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline Dehydration (-H₂O) MAOS_Workflow cluster_conv Conventional Heating cluster_mw Microwave-Assisted Synthesis (MAOS) C_Start Reactants + Solvent in Flask C_Heat Oil Bath Heating (4-24 hours) C_Start->C_Heat C_Workup Workup & Purification C_Heat->C_Workup C_Product Product C_Workup->C_Product MW_Start Reactants + Solvent in Vial MW_Heat Microwave Reactor (5-40 minutes) MW_Start->MW_Heat MW_Workup Workup & Purification MW_Heat->MW_Workup MW_Product Product MW_Workup->MW_Product

References

The Strategic Utility of 2-Iodoquinoline as a Precursor for Advanced Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Why 2-Iodoquinoline is a Privileged Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds, particularly those containing nitrogen, are of paramount importance.[1][2][3] The quinoline scaffold is a cornerstone in this domain, forming the core of numerous pharmaceuticals with applications ranging from anticancer to antimicrobial agents.[4] The strategic functionalization of this nucleus is key to tuning biological activity and optimizing pharmacokinetic properties. This compound has emerged as a highly versatile and powerful precursor for this purpose.

The utility of this compound is rooted in the unique reactivity of the carbon-iodine (C-I) bond at the 2-position. The C-I bond is the weakest among the carbon-halogen bonds, making it exceptionally susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[5] This high reactivity allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, providing a gateway to a vast chemical space of substituted quinolines and fused heterocyclic systems. This guide provides an in-depth exploration of key synthetic transformations using this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Core Synthetic Pathways from this compound

The true power of this compound lies in its ability to serve as a central hub for diverse functionalization strategies. The most prominent of these are palladium-catalyzed cross-coupling reactions, which offer reliable and modular approaches to complex molecular design.

G cluster_main Synthetic Pathways from this compound main This compound cc_coupling C-C Bond Formation main->cc_coupling cn_coupling C-N Bond Formation main->cn_coupling suzuki 2-Arylquinolines cc_coupling->suzuki Suzuki-Miyaura sonogashira 2-Alkynylquinolines cc_coupling->sonogashira Sonogashira buchwald 2-Aminoquinolines cn_coupling->buchwald Buchwald-Hartwig fused Fused Heterocycles (e.g., Pyrimido[4,5-b]quinolines) sonogashira->fused Intramolecular Cyclization buchwald->fused Annulation Reactions

Figure 1: Key transformations of this compound.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, making it indispensable for synthesizing 2-arylquinolines. These structures are prevalent in biologically active molecules and functional materials. The reaction couples the aryl halide (this compound) with an organoboron species, typically a boronic acid or ester.[6]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the 2-arylquinoline product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps.

G title Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa_complex Oxidative Addition Complex (Quinoline-Pd(II)-I)L2 pd0->oa_complex this compound trans_complex Transmetalation Complex (Quinoline-Pd(II)-Ar)L2 oa_complex->trans_complex Ar-B(OH)2 Base trans_complex->pd0 Reductive Elimination product 2-Arylquinoline trans_complex->product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or Toluene/Water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.3 eq.), and the base (3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[7]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-16 hours, monitoring progress by TLC or LC-MS.[7][8]

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinoline.[8][9]

Data Summary: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (3.0)Dioxane/H₂O 4:19085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5%)/XPhos (3%)K₃PO₄ (3.0)Dioxane110~90
33-Pyridylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃ (2.0)DMF8575-85
42-Thiopheneboronic acidPdCl₂(dppf) (3%)Cs₂CO₃ (2.0)Toluene10080-90
(Note: Yields are representative and can vary based on specific conditions and substrate purity.)

C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[10] This reaction is particularly valuable as it installs an alkyne moiety onto the quinoline core. The resulting 2-alkynylquinolines are not only important targets themselves but also serve as versatile intermediates for further transformations, including cycloadditions and intramolecular cyclizations to form fused heterocyclic systems.[11]

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles.[10] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition of this compound to Pd(0). The copper cycle involves the formation of a copper(I) acetylide species, which then participates in a transmetalation step with the Pd(II) complex.[10] Reductive elimination furnishes the 2-alkynylquinoline and regenerates the Pd(0) catalyst. Copper-free versions of this reaction have also been developed.[12]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oa_complex Quinoline-Pd(II)-I pd0->oa_complex Oxidative Addition re_complex Quinoline-Pd(II)-Alkyne re_complex->pd0 Reductive Elimination product 2-Alkynylquinoline re_complex->product alkyne Terminal Alkyne cu_acetylide Copper(I) Acetylide alkyne->cu_acetylide Cu(I), Base cu_acetylide->re_complex Transmetalation

Figure 3: Interconnected cycles of the Sonogashira coupling.

Experimental Protocol: General Procedure

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) salt (e.g., CuI, 2-10 mol%)

  • Amine base/solvent (e.g., triethylamine, diisopropylamine)

  • Optional co-solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and the copper(I) iodide (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed amine (e.g., triethylamine) and any co-solvent, followed by the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 2-8 hours), as monitored by TLC.

  • Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel) to yield the pure 2-alkynylquinoline.

Data Summary: Representative Sonogashira Couplings
EntryTerminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2%)/CuI (4%)Et₃NTHFRT>90
2TrimethylsilylacetylenePd(PPh₃)₄ (3%)/CuI (5%)i-Pr₂NHDMF4085-95
3Propargyl alcoholPdCl₂(PPh₃)₂ (2%)/CuI (4%)Et₃NEt₃N5080-90
41-HexynePd(OAc)₂ (2%)/XPhos (4%)Cs₂CO₃Dioxane6075-85
(Note: Entry 4 represents a common copper-free condition. Yields are representative.)

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[13][14] Its application to this compound provides direct access to 2-aminoquinolines, which are crucial pharmacophores in many drug molecules. The reaction demonstrates broad scope, tolerating a wide variety of primary and secondary amines.[5]

Mechanistic Rationale

Similar to other palladium-catalyzed couplings, the mechanism involves the oxidative addition of this compound to a Pd(0) complex.[13][15] The resulting Pd(II) complex coordinates with the amine. A strong base then deprotonates the coordinated amine to form a palladium amide complex.[15][16] The final, rate-determining step is reductive elimination, which forms the C-N bond, releases the 2-aminoquinoline product, and regenerates the Pd(0) catalyst.[13] The use of sterically hindered phosphine ligands is often essential to promote the reductive elimination step.[15]

G title Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oa_complex Oxidative Addition (Quinoline-Pd(II)-I)L pd0->oa_complex this compound amide_complex Pd(II) Amide Complex (Quinoline-Pd(II)-NR2)L oa_complex->amide_complex Amine (HNR2) Base (-HX) amide_complex->pd0 Reductive Elimination product 2-Aminoquinoline amide_complex->product

Figure 4: Key steps of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-8 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried vial or flask with the base (e.g., NaOt-Bu, 1.5 eq.).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.) and the ligand (e.g., BINAP, 0.03 eq.).

  • Add this compound (1.0 eq.) and a magnetic stir bar.

  • Seal the vessel, remove it from the glovebox, and add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 eq.) via syringe.

  • Heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction by adding water. Extract the aqueous phase with an organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude material by column chromatography to obtain the 2-aminoquinoline product.

Data Summary: Representative Buchwald-Hartwig Aminations
EntryAmineCatalyst/Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2%)/BINAP (4%)NaOt-Bu (1.5)Toluene100>90
2AnilinePd(OAc)₂ (2%)/RuPhos (4%)K₃PO₄ (2.0)Dioxane11080-90
3BenzylaminePd₂(dba)₃ (2%)/Xantphos (5%)Cs₂CO₃ (2.0)Dioxane10085-95
4n-ButylaminePd(OAc)₂ (2%)/BINAP (4%)NaOt-Bu (1.5)Toluene90~90
(Note: Yields are representative and highly dependent on the choice of ligand and base.)

Conclusion: A Gateway to Molecular Complexity

This compound is a demonstrably powerful and versatile building block for the synthesis of complex heterocyclic compounds. The high reactivity of its C-I bond enables reliable and high-yielding entry into diverse molecular scaffolds through cornerstone reactions like the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The products of these reactions are not merely endpoints; they are themselves valuable intermediates for constructing more elaborate fused systems, making this compound a strategic starting point for generating libraries of novel compounds for drug discovery and materials science applications. The protocols outlined in this guide provide a solid foundation for researchers to harness the full synthetic potential of this important precursor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Iodoquinoline Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-iodoquinolines. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to enhance experimental outcomes. The guidance herein is grounded in established mechanistic principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses common challenges encountered during the Suzuki coupling of 2-iodoquinolines, offering systematic solutions to improve reaction efficiency.

Q1: My 2-iodoquinoline Suzuki reaction has a low or non-existent yield. What are the primary causes and how can I resolve this?

Low yields in Suzuki reactions are a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Possible Causes & Recommended Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction, and its activity is paramount.

    • Solution 1: Catalyst Selection & Activation: While 2-iodoquinolines are relatively reactive electrophiles, an inefficient catalyst can still hamper the reaction.[1][2] For challenging couplings, consider switching to a more active catalyst system. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often effective.[1][3] Pre-formed catalysts, known as precatalysts, can also provide higher activity and reproducibility.[4] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) state, which can sometimes be facilitated by the phosphine ligand or homocoupling of the boronic acid.[4]

    • Solution 2: Ensure an Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can deactivate it and lead to the formation of palladium black.[5][6][7] It is imperative to thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the experiment.[8]

  • Sub-optimal Reaction Conditions: The interplay of base, solvent, and temperature is critical for a successful Suzuki coupling.

    • Solution 1: Base Selection: The base activates the boronic acid, facilitating the crucial transmetalation step.[1][9] For this compound couplings, common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] If you are observing low yields with a weaker base like K₂CO₃, switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ can be beneficial, especially for more challenging substrates.[1][9]

    • Solution 2: Solvent Screening: The choice of solvent can significantly impact reaction rates and yields.[10] Aprotic polar solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with a small amount of water, are commonly used.[1][4] The water helps to dissolve the inorganic base.[1] If solubility of the reactants is an issue, a solvent screen may be necessary to find the optimal medium.[11]

    • Solution 3: Temperature Optimization: Suzuki reactions are often heated to achieve reasonable reaction rates. If your reaction is sluggish at a lower temperature, consider increasing it, for instance, to 100-110°C.[1] However, be mindful that excessive heat can also lead to catalyst decomposition or unwanted side reactions.

  • Reagent Quality and Stoichiometry: The purity and ratio of your starting materials can significantly affect the outcome.

    • Solution 1: Boronic Acid/Ester Quality: Boronic acids can be prone to decomposition over time, especially through protodeboronation (hydrolysis of the C-B bond).[4][12] Using fresh, high-purity boronic acid is recommended. Alternatively, consider using a more stable boronic ester, such as a pinacol ester, which can slowly release the boronic acid under the reaction conditions.[1][12]

    • Solution 2: Stoichiometry: It is common practice to use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.[1]

Below is a troubleshooting workflow to guide your optimization process:

Caption: Troubleshooting workflow for low-yield this compound Suzuki reactions.

Q2: I am observing significant amounts of side products, such as homocoupled boronic acid and dehalogenated quinoline. How can I minimize these?

Side reactions are a common challenge in cross-coupling chemistry, leading to reduced yields and purification difficulties.[4]

Minimizing Homocoupling of Boronic Acid:

Homocoupling of the boronic acid to form a symmetrical biaryl byproduct is often mediated by the presence of oxygen and Pd(II) species.[4][5][13]

  • Mechanism: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[13]

  • Solution: The most effective way to suppress homocoupling is to rigorously exclude oxygen from the reaction mixture by ensuring a properly degassed system under a strict inert atmosphere.[13] Using a Pd(0) source directly, or a precatalyst that rapidly generates Pd(0), can also be beneficial.[4]

Minimizing Dehalogenation of this compound:

Dehalogenation is the replacement of the iodine atom with a hydrogen atom, leading to the formation of quinoline.

  • Mechanism: This side reaction can occur after the oxidative addition of this compound to the Pd(0) catalyst. The resulting Pd(II) complex may then react with a hydride source in the reaction mixture (which can sometimes be generated from the solvent or base), followed by reductive elimination to yield the dehalogenated product.[4]

  • Solution: The choice of solvent and base can influence the extent of dehalogenation. Screening different reaction conditions may be necessary to identify a system that minimizes this side reaction. Additionally, ensuring the reaction is not run for an excessively long time after the starting material has been consumed can help prevent the accumulation of this byproduct.

The following diagram illustrates the main catalytic cycle and common side reactions:

Caption: Simplified Suzuki catalytic cycle and common side reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is generally best for this compound Suzuki couplings?

For a reactive electrophile like this compound, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective.[1] However, for more challenging substrates or to improve yields and reaction times, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands are often superior.[1][3][14] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Q2: Can I use a boronic ester instead of a boronic acid? What are the advantages?

Yes, boronic esters, particularly pinacol esters, are excellent alternatives to boronic acids.[4] Their main advantages are:

  • Enhanced Stability: They are generally more stable to storage and less prone to protodeboronation than their corresponding boronic acids.[12]

  • Slow Release: In some cases, boronic esters are thought to slowly hydrolyze under the reaction conditions to release the active boronic acid. This "slow-release" strategy can help to minimize side reactions by keeping the concentration of the active boronic acid low at any given time.[12][15][16]

Q3: What is the optimal base for this reaction, and how much should I use?

The choice of base can be substrate-dependent, but a good starting point for this compound couplings is an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][9][17] Typically, 2 to 3 equivalents of the base are used. If you experience low yields, switching to a stronger base like K₃PO₄ is a common optimization strategy.[1][9]

Q4: What are the ideal solvent and temperature conditions?

A common solvent system is a mixture of an aprotic organic solvent and water, such as 1,4-dioxane/water, THF/water, or toluene/water, often in a ratio of around 4:1 to 10:1.[1][18] The reaction is typically heated to between 80°C and 110°C to ensure a reasonable reaction rate.[1][18]

Q5: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting materials (this compound and the boronic acid) and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can provide more quantitative information on the reaction progress.

Experimental Protocol: General Procedure for this compound Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of a this compound with an arylboronic acid. Optimization of the specific parameters may be required for different substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried or oven-dried reaction vessel, add the this compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle 3-5 times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or another appropriate analytical technique.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylquinoline.[1]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ConditionAlternative Conditions for Optimization
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, Pd(dppf)Cl₂
Base K₂CO₃ (2 eq)K₃PO₄ (3 eq), Cs₂CO₃ (2 eq)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1), THF / H₂O (4:1)
Temperature 90-100 °C80-110 °C
Boron Source Arylboronic Acid (1.2 eq)Arylboronic acid pinacol ester (1.2 eq)

References

Technical Support Center: Troubleshooting Failed 2-Iodoquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for palladium-catalyzed cross-coupling reactions involving 2-iodoquinoline. As a sterically hindered and electron-deficient heteroaromatic substrate, this compound presents unique challenges, primarily stemming from the coordinating ability of the quinoline nitrogen, which can act as a catalyst poison. This guide offers a structured, question-and-answer approach to diagnose and resolve common issues encountered during Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs) & Top-Level Troubleshooting

Q1: My cross-coupling reaction with this compound is not working (no product, only starting material). What is the most common reason for complete failure?

A1: The most frequent culprit is rapid catalyst deactivation. The lone pair of electrons on the quinoline nitrogen can strongly coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle before any significant product formation occurs.[1] This is especially problematic with standard, less robust catalyst systems.

Initial Checks:

  • Catalyst System: Are you using a catalyst system known to be effective for challenging heteroaromatic substrates? Standard catalysts like Pd(PPh₃)₄ may not be sufficient.

  • Inert Atmosphere: Have you rigorously excluded oxygen from your reaction? Oxygen can oxidatively degrade the active Pd(0) species, and this effect is often exacerbated in struggling reactions.

  • Reagent Purity: Are your solvent, base, and coupling partner anhydrous and of high purity? Water can interfere with the catalytic cycle, particularly in Suzuki couplings where it can promote protodeboronation.

Q2: I'm observing very low yields (<20%). What are the likely causes?

A2: Low yields often indicate a partially functioning but inefficient catalytic cycle. This can be due to a combination of factors including slow catalyst turnover, competing side reactions, or suboptimal reaction conditions.

Key Areas to Investigate:

  • Ligand Choice: The ligand is paramount. It must be bulky and electron-rich enough to both stabilize the palladium center and promote the desired reductive elimination step over catalyst decomposition.

  • Base Selection: The base's strength and nature can dramatically influence the reaction outcome. An inappropriate base can fail to efficiently promote the necessary transmetalation (in Suzuki) or deprotonation steps, or it can contribute to side reactions.

  • Temperature: Cross-coupling reactions are often sensitive to temperature. The optimal temperature is a balance between providing enough energy to overcome activation barriers and avoiding thermal decomposition of the catalyst or substrates.

Deep Dive: Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. When coupling this compound, common issues include low conversion, protodeboronation of the boronic acid, and homocoupling.

Q: My Suzuki coupling of this compound with an arylboronic acid is giving low yield and I see byproducts. How can I optimize it?

A: This is a classic challenge. The key is to select a catalyst system that is robust enough to overcome catalyst poisoning by the quinoline nitrogen and to choose conditions that favor the cross-coupling pathway over side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting logic for low-yield Suzuki coupling of this compound.

Detailed Recommendations:

  • Catalyst & Ligand Selection: For challenging substrates like this compound, second-generation biaryl phosphine ligands (Buchwald ligands) are often necessary.[2] These bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step. N-heterocyclic carbene (NHC) ligands are also excellent choices as their strong σ-donating ability forms very stable palladium complexes that are resistant to deactivation.[3][4]

Catalyst System ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(II) and Pd(0) precatalysts.
Ligand SPhos , XPhos , RuPhos, or NHC ligands (e.g., IPr)Bulky, electron-rich ligands that stabilize the catalyst and promote reductive elimination. Proven effective for heteroaromatic couplings.[2]
  • Base and Solvent Optimization: The choice of base is critical for activating the boronic acid. For difficult couplings, stronger, non-nucleophilic inorganic bases are often preferred. The solvent must be capable of dissolving the reagents and stabilizing the catalytic species.

BaseSolvent SystemComments
K₂CO₃Dioxane/H₂O, DMFA standard choice, but may not be strong enough for challenging couplings.[5]
K₃PO₄ Dioxane/H₂O, TolueneOften more effective than carbonates for heteroaryl couplings.[6]
Cs₂CO₃ Dioxane, TolueneA strong base that can be very effective but is more expensive.

Experimental Protocol: Synthesis of 2-Arylquinolines via Suzuki Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction couples the this compound with an alkene. Key challenges include controlling regioselectivity and preventing catalyst decomposition, which often manifests as the formation of palladium black.

Q: My Heck reaction between this compound and styrene is sluggish and forms palladium black.

A: This indicates that the Pd(0) catalyst is aggregating and precipitating out of solution, a common failure mode. The solution lies in choosing a ligand that can effectively stabilize the catalytic species throughout the cycle.

Troubleshooting Workflow:

Caption: Troubleshooting guide for Heck reactions of this compound.

Detailed Recommendations:

  • Ligand is Crucial: While some Heck reactions can proceed without a ligand, the challenging nature of this compound makes a stabilizing ligand essential. Triphenylphosphine (PPh₃) is a good starting point. If catalyst precipitation persists, more sterically hindered and electron-donating phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or N-heterocyclic carbenes can offer greater stability.[7]

  • Base and Solvent: Organic bases like triethylamine (Et₃N) are commonly used in Heck reactions. They also act as a solvent in some cases. Polar aprotic solvents like DMF or NMP are generally effective.

  • Temperature Control: High temperatures can accelerate the decomposition of the palladium catalyst. It is often better to run the reaction for a longer time at a more moderate temperature (e.g., 80-100 °C) than to push it at very high temperatures.

Experimental Protocol: Heck Alkenylation of this compound

  • To a Schlenk flask, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4 mol%).

  • Seal, evacuate, and backfill with an inert gas.

  • Add the degassed solvent (e.g., DMF), followed by this compound (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv).

  • Heat the mixture to 100 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form C(sp²)-C(sp) bonds. The classic protocol uses a palladium catalyst and a copper(I) co-catalyst. A common issue is the formation of alkyne homocoupling (Glaser coupling) products, which is promoted by the copper co-catalyst.

Q: My Sonogashira reaction of this compound results in a low yield of the desired product and significant amounts of the homocoupled alkyne.

A: This is a frequent side reaction in Sonogashira couplings, often exacerbated by the presence of oxygen. Running the reaction under strictly copper-free conditions is the most effective way to eliminate this problem.

Troubleshooting Recommendations:

  • Switch to Copper-Free Conditions: The Glaser homocoupling is a copper-catalyzed process. By eliminating the copper(I) salt, this side reaction can be completely suppressed.[4][8]

  • Catalyst System for Copper-Free Conditions: Copper-free Sonogashira reactions require a highly active palladium catalyst to facilitate the catalytic cycle. Systems based on bulky, electron-rich phosphine ligands are effective.

  • Base and Solvent: An amine base like triethylamine or diisopropylamine is typically used, often serving as both the base and part of the solvent system.

ConditionClassic SonogashiraRecommended Copper-Free Rationale for Change
Catalyst PdCl₂(PPh₃)₂, CuIPd(PPh₃)₄ or Pd(OAc)₂/Bulky Ligand A more active Pd(0) system is needed to compensate for the absence of copper.[9]
Base Et₃N or DIPAEt₃N or DIPAAmine bases are still required to deprotonate the terminal alkyne.
Atmosphere InertStrictly Inert Oxygen promotes homocoupling, so rigorous degassing and a good inert atmosphere are even more critical in copper-free systems.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

  • To a Schlenk tube, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., THF or Dioxane), followed by degassed amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) while monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture.

  • Purify the residue by flash column chromatography to isolate the 2-alkynylquinoline product.

Buchwald-Hartwig Amination

This reaction forms C-N bonds and is highly dependent on the choice of ligand and base. The challenges with this compound are similar to other couplings: catalyst inhibition and slow reaction rates.

Q: I am attempting a Buchwald-Hartwig amination of this compound with a secondary amine, but the reaction is incomplete even after prolonged heating.

A: Incomplete conversion suggests a slow or stalled catalytic cycle. The oxidative addition of this compound is generally fast, so the bottleneck is likely the C-N reductive elimination step. This step is highly influenced by the ligand's steric and electronic properties and the choice of base.

Troubleshooting Workflow:

Caption: Logic diagram for troubleshooting Buchwald-Hartwig amination of this compound.

Detailed Recommendations:

  • Ligand Selection is Key: The Buchwald-Hartwig amination is particularly sensitive to ligand effects. Bidentate ligands like Xantphos or highly hindered monodentate Buchwald ligands (e.g., RuPhos, BrettPhos) are essential for promoting the difficult C-N reductive elimination from the palladium center.[10][11] These ligands create a specific geometry around the metal that facilitates bond formation.

  • Strong Base Required: A strong, non-nucleophilic base is required to deprotonate the amine and generate the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The reaction often requires elevated temperatures (80-110 °C) to drive the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 4-8 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube, remove it from the glovebox, and heat with vigorous stirring in an oil bath at 100 °C.

  • Monitor the reaction's progress by LC-MS.

  • After completion, cool the reaction, quench carefully with water, and extract with an organic solvent.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Iodoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Iodoquinoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of this compound is most effectively approached via two principal pathways: the Finkelstein (Halogen Exchange) reaction and the Sandmeyer reaction. Each method possesses distinct advantages and is suited for different starting materials and experimental constraints.

FeatureFinkelstein ReactionSandmeyer Reaction
Starting Material 2-Chloroquinoline or 2-Bromoquinoline2-Aminoquinoline
Key Reagents Sodium Iodide (NaI) or Potassium Iodide (KI) in a polar aprotic solvent.[1][2]1. Sodium Nitrite (NaNO₂) in strong acid (e.g., HCl, H₂SO₄) 2. Potassium Iodide (KI).[3]
Core Mechanism Nucleophilic Aromatic Substitution (SNAr).[1]Diazotization followed by displacement via a radical-nucleophilic mechanism.[4]
Primary Advantages Operationally simple, high-yielding, and generally involves a one-step process from a readily available precursor.[5]Utilizes a common and often inexpensive starting material (2-aminoquinoline).
Common Challenges The reaction is an equilibrium; success depends on driving it to completion. Aryl halides are less reactive than alkyl halides.[1][6]Requires stringent temperature control (0–5 °C) to prevent decomposition of the unstable diazonium salt intermediate.[7]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries and strategic decisions in the synthesis of this compound.

Q1: What is the most direct and reliable method for synthesizing this compound on a typical lab scale?

For general laboratory synthesis, the Finkelstein reaction starting from 2-chloroquinoline is typically the most reliable and straightforward method.[5] The reaction involves heating 2-chloroquinoline with an excess of sodium iodide in a suitable solvent like acetonitrile or DMF.[5] Its operational simplicity, lack of highly unstable intermediates, and generally high yields make it preferable over the more technically demanding Sandmeyer reaction.

Q2: What are the critical parameters for a successful Finkelstein reaction to produce this compound?

The success of the Finkelstein reaction hinges on driving the equilibrium toward the product side.[1] The key parameters are:

  • Solvent Choice: While the classic Finkelstein reaction uses acetone to precipitate the resulting NaCl or NaBr, this is less effective for the more soluble salts in aromatic systems.[1][2] Polar aprotic solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices as they effectively dissolve the reactants.

  • Iodide Source and Stoichiometry: Sodium iodide (NaI) is commonly used.[5][8] Employing a molar excess of the iodide salt (typically 1.5 to 3 equivalents) helps push the equilibrium towards the formation of this compound.

  • Temperature: Elevated temperatures are required to facilitate the substitution on the relatively unreactive aryl halide. Refluxing in acetonitrile (approx. 82 °C) or heating in DMF (100–150 °C) is common. Reaction progress should be monitored by TLC to avoid decomposition from prolonged heating.

Q3: My Sandmeyer reaction is failing or giving very low yields. What are the most common reasons?

The Sandmeyer reaction is highly sensitive, and failure often points to issues with the diazonium salt intermediate.[4][7]

  • Improper Temperature Control: This is the most critical factor. The diazotization step (addition of NaNO₂) must be performed at 0–5 °C .[7] If the temperature rises, the diazonium salt rapidly decomposes to form undesired phenol byproducts and releases nitrogen gas prematurely.

  • Impure Sodium Nitrite: Use a fresh, high-purity bottle of sodium nitrite. Old or improperly stored NaNO₂ can be partially oxidized, leading to incomplete diazotization.

  • Insufficient Acidity: A strong acidic medium is required to generate nitrous acid (HNO₂) in situ, which is the active diazotizing agent. Ensure at least 2-3 equivalents of acid are used relative to the starting amine.

  • Slow or Improper Reagent Addition: The aqueous solution of sodium nitrite should be added slowly and dropwise to the cooled amine solution to maintain low temperatures and prevent localized concentration spikes.

Q4: Is it possible to directly iodinate the quinoline ring at the C2 position?

Direct C-H iodination of quinoline is generally not selective for the 2-position . Radical-based or electrophilic iodination protocols typically favor other positions on the quinoline ring. For instance, many developed methods report regioselective iodination at the C3, C5, or C8 positions, depending on the directing groups and reaction conditions.[9][10][11] Therefore, attempting direct iodination is an inefficient strategy for obtaining this compound and will likely result in a mixture of isomers that are difficult to separate.

Q5: What are the best practices for purifying crude this compound?

Purification can be challenging due to the nature of the compound and potential impurities.

  • Initial Work-up: After the reaction, a standard aqueous work-up is performed to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction, extracting with a suitable organic solvent (e.g., ethyl acetate, DCM), washing with water and brine, and drying over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Column Chromatography: This is the most common method for purification. However, quinoline derivatives can sometimes interact strongly with standard silica gel, leading to streaking or even decomposition if the silica is too acidic.[12] It is often advisable to use deactivated (neutral) silica gel (pre-treated with a base like triethylamine) or neutral alumina .

  • Recrystallization: If the crude product is a solid and sufficiently pure, recrystallization can be an effective final purification step.[13] Test various solvent systems (e.g., ethanol, hexanes, ethyl acetate/hexane mixtures) to find optimal conditions.

Section 3: Troubleshooting Guides

Problem 1: Low Yield or Stalled Finkelstein Reaction
Possible CauseTroubleshooting SuggestionScientific Rationale
Incomplete Reaction Increase reaction time and/or temperature. Monitor progress by TLC until the starting 2-chloroquinoline spot is consumed.The C-Cl bond in 2-chloroquinoline is strong, and the SNAr reaction has a significant activation energy barrier. More energy and time may be needed to reach completion.
Catalyst Not Used For stubborn reactions, consider adding a catalytic amount of Copper(I) iodide (CuI) with a diamine ligand.This transitions the reaction to an "aromatic Finkelstein" type, where the copper catalyst facilitates the halogen exchange on the electron-rich aromatic system.[1]
Poor Reagent Quality Ensure the 2-chloroquinoline is pure and the iodide salt is anhydrous.Water can interfere with the reaction, and impurities in the starting material can lead to side reactions, reducing the overall yield.
Problem 2: Tar Formation and Dark-Colored Product in Sandmeyer Reaction
Possible CauseTroubleshooting SuggestionScientific Rationale
Decomposition of Diazonium Salt Maintain strict temperature control (0–5 °C) throughout the diazotization and iodide addition steps. Use an ice/salt bath for efficient cooling.The aryl diazonium salt is thermally unstable. At higher temperatures, it decomposes, initiating radical side reactions that lead to polymerization and tar formation.[14]
Side Reactions with Iodide Ensure the diazonium salt solution is added to the potassium iodide solution, not the other way around.This maintains a high concentration of the iodide nucleophile relative to the diazonium salt, favoring the desired substitution over competing decomposition and coupling pathways.
Oxidizing Conditions After the reaction, quench any excess oxidizing species by washing the organic extract with a solution of sodium thiosulfate (Na₂S₂O₃).The reaction can generate species that lead to colored impurities. A reductive wash helps to decolorize the product mixture before final purification.

Section 4: Visualized Workflows & Protocols

General Experimental Workflow Diagrams

Finkelstein_Workflow A 1. Charge Reactor B Add 2-Chloroquinoline, NaI, and Solvent (MeCN) A->B C 2. Heat to Reflux B->C D Monitor by TLC until starting material is consumed C->D E 3. Reaction Work-up D->E F Cool, filter salts (if any), and concentrate solvent E->F G Aqueous extraction F->G H 4. Purification G->H I Column Chromatography (Neutral Alumina/Silica) H->I J 5. Final Product I->J K This compound J->K

Sandmeyer_Workflow cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Iodide Displacement cluster_2 Step 3: Work-up & Purification A Dissolve 2-Aminoquinoline in aq. HCl B Cool to 0-5 °C (Ice/Salt Bath) A->B C Slowly add aq. NaNO₂ B->C D Stir for 30 min at 0-5 °C C->D E Add diazonium salt solution to a cold solution of KI D->E F Allow to warm to RT E->F G Observe N₂ gas evolution F->G H Stir until N₂ evolution ceases G->H I Aqueous work-up (Extraction, Na₂S₂O₃ wash) H->I J Purify by Column Chromatography I->J K Obtain this compound J->K

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloroquinoline (Finkelstein Reaction)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloroquinoline (1.0 eq), sodium iodide (2.0 eq), and acetonitrile (MeCN) to make a ~0.5 M solution.

  • Heating: Heat the reaction mixture to reflux (approximately 82 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The reaction is complete when the 2-chloroquinoline spot is no longer visible. This may take 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with a 10% aqueous solution of sodium thiosulfate (to remove any traces of iodine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on neutral silica gel or alumina using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Synthesis of this compound from 2-Aminoquinoline (Sandmeyer Reaction)

  • Diazotization: In a flask, dissolve 2-aminoquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool the flask in an ice-salt bath to 0–5 °C. While maintaining this temperature, add a solution of sodium nitrite (1.1 eq) in water dropwise over 30 minutes. Stir the resulting solution for an additional 30 minutes at 0–5 °C.

  • Iodide Displacement: In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water and cool it in an ice bath. Slowly add the cold diazonium salt solution from step 1 to the potassium iodide solution with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature. Nitrogen gas will evolve. Continue stirring for 1-2 hours at room temperature after the gas evolution has ceased.

  • Work-up and Purification: Follow steps 4-7 from Protocol 1 for the work-up and purification of the final product.

References

Quinoline Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common side reactions encountered during the synthesis of quinolines. This guide offers in-depth, field-proven insights to help you optimize your reaction outcomes, improve yields, and ensure the purity of your target compounds.

General Troubleshooting & FAQs

This section addresses overarching issues and questions applicable to various quinoline synthesis methods.

Frequently Asked questions (FAQs)

Q1: What are the most common side reactions observed across different classical quinoline syntheses?

A1: While each named synthesis has its unique challenges, some side reactions are prevalent across multiple methods. In strongly acidic and high-temperature reactions like the Skraup and Doebner-von Miller syntheses, the formation of tar and polymeric materials is a significant issue.[1] This arises from the polymerization of intermediates like acrolein or other α,β-unsaturated carbonyl compounds.[1][2] For syntheses involving ketones, such as the Friedländer and Combes methods, self-condensation of the ketone (aldol condensation) can be a competing reaction, particularly under basic conditions.[1][2] Furthermore, when using unsymmetrical starting materials in reactions like the Friedländer or Combes synthesis, the formation of undesired regioisomers is a primary challenge.[1][3]

Q2: How can I generally improve the yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is paramount for enhancing yield and purity.[1] Careful control of temperature, reaction time, and the selection of an appropriate catalyst and solvent are crucial.[1] Employing milder catalysts can often circumvent the harsh conditions that lead to byproduct formation.[1] Ensuring the high purity of starting materials is another critical factor, as impurities can participate in unwanted side reactions.[1] Post-synthesis, rigorous purification techniques such as vacuum distillation, recrystallization, and column chromatography are essential for isolating the desired quinoline derivative.[1]

Q3: Are there universal strategies to minimize side product formation in quinoline synthesis?

A3: Yes, several general strategies can be broadly applied. Meticulous temperature control is vital, as elevated temperatures frequently accelerate side reactions. The choice of catalyst is also critical; for instance, transitioning to a milder catalyst can prevent the decomposition and polymerization associated with harsh reaction conditions.[1] Finally, always ensure the purity of your starting materials to prevent contaminants from initiating unwanted chemical pathways.[1]

Troubleshooting Guide: Skraup Synthesis

The Skraup synthesis is a powerful method for preparing quinolines but is notoriously exothermic and prone to side reactions.

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?

A1: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[4][5] To mitigate this, the addition of a moderating agent is highly recommended. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][4] Boric acid can also be employed for this purpose.[4][6] Additionally, ensure slow and controlled addition of concentrated sulfuric acid with efficient cooling and vigorous stirring to dissipate heat and prevent the formation of localized hotspots.[4]

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause, and how can I minimize it?

A2: Tar formation is a frequent side reaction in the Skraup synthesis, primarily due to the polymerization of reactants and intermediates under harsh acidic and oxidizing conditions.[3][4] To minimize tarring, utilize a moderator like ferrous sulfate to control the reaction rate.[4] It is also crucial to optimize the temperature by gently heating the reaction to initiate it and then carefully controlling the exothermic phase.[4] The crude product is often a dark, tarry residue.[4] Purification via steam distillation followed by extraction is a common and effective method to isolate the quinoline product from the tar.[4][7]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

  • Reaction Setup: In a fume hood, equip a 1-liter round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add aniline (e.g., 0.25 mol), anhydrous glycerol (e.g., 0.75 mol), ferrous sulfate heptahydrate (FeSO₄·7H₂O, e.g., 10 g), and nitrobenzene (e.g., 0.2 mol).

  • Acid Addition: Thoroughly mix the contents. Slowly and carefully, add concentrated sulfuric acid (e.g., 100 mL) through the dropping funnel while stirring continuously.

  • Heating: Gently heat the flask with a heating mantle. Once the reaction begins to bubble, remove the heat source immediately.[7] The exothermic reaction should proceed vigorously but controllably, maintaining a brisk reflux.[7]

  • Work-up: Allow the mixture to cool to room temperature. Carefully dilute the viscous mixture with water.

  • Purification: Set up for steam distillation. Basify the mixture with a sodium hydroxide solution. Steam distill the mixture to co-distill the quinoline product with water.[7] Collect the milky distillate, separate the oily quinoline layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether) to recover any dissolved product.[7] Combine the organic layers, dry over anhydrous sodium sulfate, remove the solvent, and purify further by distillation.

Troubleshooting Guide: Doebner-von Miller Synthesis

This variation of the Skraup synthesis is prone to polymerization of the α,β-unsaturated carbonyl compounds.

Q1: My Doebner-von Miller reaction has a low yield due to the formation of a large amount of polymeric material. How can this be prevented?

A1: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis.[3][8] To address this, consider the following strategies:

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[8][9]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, thereby minimizing self-condensation.[4][8]

  • Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation.[8]

Q2: My final product is contaminated with dihydroquinoline or tetrahydroquinoline derivatives. How can I ensure complete aromatization?

A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[8] Incomplete oxidation can lead to the isolation of partially hydrogenated byproducts.[6][8] To avoid this:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[8]

  • Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.[8]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can often be oxidized in a separate step using a suitable oxidizing agent like DDQ or MnO₂.[8]

Troubleshooting Guide: Friedländer Synthesis

The Friedländer synthesis is versatile but can suffer from self-condensation and regioselectivity issues.

Q1: I'm observing a significant amount of self-condensation (aldol condensation) of my ketone reactant. How can I minimize this side reaction?

A1: The self-condensation of the ketone reactant is a common side reaction, particularly under basic conditions.[1][2] To mitigate this:

  • Use an Imine Analog: To circumvent aldol condensation, especially under alkaline conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[1][2]

  • Employ Milder Conditions: The use of milder reaction conditions, such as a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[1][2]

  • Slow Addition of Ketone: Slowly adding the ketone to the reaction mixture can also help to reduce this side reaction.[1]

Q2: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?

A2: Poor regioselectivity arises when using unsymmetrical ketones with two different enolizable α-methylene groups, leading to a mixture of quinoline products.[10] To improve regioselectivity:

  • Catalyst Control: The use of specific catalysts can favor the formation of one regioisomer. Amine catalysts, particularly cyclic secondary amines like pyrrolidine, are effective in directing the reaction towards the 2-substituted quinoline.[10]

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway, leading to a single product.[2][10]

  • Optimization of Reaction Conditions: A gradual addition of the methyl ketone substrate and higher reaction temperatures have been shown to increase the regioselectivity in favor of the 2-substituted product in amine-catalyzed reactions.[10][11]

Table 1: Strategies to Control Regioselectivity in Friedländer Synthesis

StrategyMethodRationale
Catalyst Control Use of amine catalysts (e.g., pyrrolidine)Favors the formation of the 2-substituted quinoline isomer.[10]
Use of ionic liquids (e.g., [Hbim]BF₄)Promotes regiospecific synthesis.[10]
Substrate Modification Introduction of a phosphoryl group on the α-carbon of the ketoneBlocks one of the possible reaction pathways.[2][10]
Process Optimization Slow addition of the methyl ketoneMaintains a low concentration of the ketone, influencing the reaction pathway.[11]
Higher reaction temperaturesCan favor the formation of the thermodynamic product.[11]

Troubleshooting Guide: Combes Synthesis

The Combes synthesis is effective for 2,4-disubstituted quinolines but can present challenges with regioselectivity when using unsymmetrical β-diketones.

Q1: I'm getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I achieve better control?

A1: The formation of regioisomers is a common issue when using unsymmetrical β-diketones because cyclization can occur on either side of the diketone.[3] The regiochemical outcome is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.[12]

  • Steric Effects: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[12]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the β-diketone can direct the cyclization.

  • Reaction Conditions: The choice of acid catalyst (e.g., H₂SO₄, PPA), solvent, and reaction temperature can significantly influence the regiochemical outcome.[12][13] A systematic optimization of these parameters is often necessary to favor the formation of a single isomer.[12]

Q2: My Combes synthesis is not proceeding to completion, and I'm observing the formation of an enamine intermediate. What could be the issue?

A2: The Combes synthesis proceeds through an enamine intermediate, which then cyclizes under acidic conditions.[13][14] If the reaction stalls at the enamine stage, it could be due to:

  • Insufficiently Strong Acid: The cyclization step is acid-catalyzed and requires a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA).[13][15]

  • Deactivating Groups: Strong electron-withdrawing groups (e.g., -NO₂) on the aniline ring can deactivate the aromatic ring towards electrophilic substitution, thus hindering the cyclization step.[13]

  • Low Reaction Temperature: The cyclization step often requires heating to overcome the activation energy barrier.

Diagram 1: General Troubleshooting Workflow for Low Yield in Quinoline Synthesis

G start Low Yield of Quinoline Product purity Check Purity of Starting Materials start->purity purity->start If impure, purify reagents temp Optimize Reaction Temperature purity->temp If pure temp->start If not optimized, adjust catalyst Evaluate Catalyst Choice and Loading temp->catalyst If optimized catalyst->start If not optimal, screen catalysts time Adjust Reaction Time catalyst->time If optimized time->start If incomplete/decomposition, adjust purification Improve Purification Method time->purification If optimized purification->start If losses during workup, refine result Improved Yield purification->result

Caption: A general workflow for troubleshooting low yields in quinoline synthesis.

References

Technical Support Center: Strategies for the Removal of Unreacted 2-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides a comprehensive overview of troubleshooting strategies for the removal of unreacted 2-iodoquinoline from reaction mixtures. As researchers, scientists, and drug development professionals, ensuring the purity of your target compounds is paramount. Unreacted starting materials, such as this compound, can interfere with subsequent reaction steps, complicate purification processes, and compromise the integrity of biological assays. This document outlines several field-proven techniques, explaining the underlying chemical principles to empower you to make informed decisions for your specific experimental context.

Initial Assessment: Understanding Your Reaction Mixture

Before selecting a purification strategy, a thorough understanding of the components in your reaction mixture is crucial. Key considerations include the chemical properties of your desired product, the solvent system used, and the nature of any byproducts.

Key Properties of this compound

A foundational understanding of the physicochemical properties of this compound is the first step in designing an effective purification strategy.

PropertyValueImplication for Purification
Molecular Formula C₉H₆INA relatively non-polar, aromatic structure.
Molecular Weight 255.06 g/mol [1]-
Appearance SolidCan potentially be removed by filtration if it precipitates from the reaction mixture upon cooling.
Melting Point >300 °CHigh melting point suggests strong intermolecular forces in the solid state.
Boiling Point 320.7 °C at 760 mmHgNot practical for removal by distillation under standard conditions.
Solubility Slightly soluble in cold water, readily soluble in hot water and most organic solvents.[2] More soluble in polar or moderately polar organic solvents like ethanol and methanol.[3]This differential solubility is key for purification by recrystallization and liquid-liquid extraction.
Reactivity The quinoline nitrogen is basic (pKa of quinoline is 4.9).[4] The carbon-iodine bond can participate in various coupling reactions.The basicity of the nitrogen atom is a critical handle for acid-base extraction techniques.

Decision-Making Flowchart for Purification Strategy

The following flowchart provides a logical progression for selecting the most appropriate method to remove unreacted this compound.

Purification_Strategy start Reaction Mixture (Product + Unreacted this compound) product_properties Is the product stable to acid? start->product_properties acid_base_extraction Acid-Base Extraction product_properties->acid_base_extraction  Yes chromatography_check Are the polarities of the product and this compound significantly different? product_properties->chromatography_check  No end Pure Product acid_base_extraction->end flash_chromatography Flash Column Chromatography chromatography_check->flash_chromatography  Yes recrystallization_check Is the product a solid with different solubility from this compound? chromatography_check->recrystallization_check  No flash_chromatography->end recrystallization Recrystallization recrystallization_check->recrystallization  Yes scavenger_check Are other methods ineffective or undesirable? recrystallization_check->scavenger_check  No recrystallization->end scavenger_resin Chemical Scavenging scavenger_check->scavenger_resin  Yes scavenger_check->end  No (Consult Senior Scientist) scavenger_resin->end

Caption: Decision-making flowchart for selecting a purification method.

In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale for the most effective methods to remove unreacted this compound.

FAQ 1: How can I use acid-base extraction to remove this compound?

Answer: Acid-base extraction is a powerful and often overlooked technique that leverages the basicity of the quinoline nitrogen.[5][6] By treating the reaction mixture with an aqueous acid, the basic this compound can be protonated to form a water-soluble salt, which will partition into the aqueous phase, leaving the neutral, non-basic product in the organic layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer will now contain the protonated this compound hydrochloride salt.

  • Separation: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of the this compound.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Causality Behind Experimental Choices:

  • The choice of a dilute acid is crucial to avoid potential acid-catalyzed degradation of the desired product.[7]

  • Multiple extractions with smaller volumes of acid are more efficient than a single extraction with a large volume.

FAQ 2: When is flash column chromatography the best option, and how do I optimize it?

Answer: Flash column chromatography is a highly effective method for separating compounds with different polarities.[8][9] If your desired product and this compound have a significant difference in their affinity for the stationary phase (typically silica gel), this method can provide excellent separation.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: The first and most critical step is to determine an appropriate eluent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides a good separation between your product and this compound, with the lower-polarity compound having an Rf value of approximately 0.2-0.4.[10] Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[9]

  • Column Packing: Prepare a column with silica gel (typically 230-400 mesh) in the chosen non-polar solvent.[11] Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, free-flowing powder can be carefully added to the top of the column. This "dry loading" technique often results in better separation.[10]

  • Elution: Begin eluting with the chosen solvent system. If the separation is challenging, a gradient elution, where the polarity of the eluent is gradually increased, can be employed.[11]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Tips:

  • Co-elution of Aromatic Compounds: If your product is also aromatic and co-elutes with this compound, consider adding a small percentage of toluene or another aromatic solvent to the mobile phase. This can disrupt pi-stacking interactions between the aromatic compounds and the silica gel, potentially improving separation.[12]

  • Acid-Sensitive Compounds: If your product is sensitive to the acidic nature of silica gel, you can neutralize the silica by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[10][13]

FAQ 3: Can I use recrystallization to purify my product from this compound?

Answer: Recrystallization is an excellent purification technique if your desired product is a solid and has a different solubility profile than this compound in a particular solvent or solvent system.[14][15] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the less soluble compound (hopefully your product) to crystallize out in a pure form while the more soluble impurities (this compound) remain in the solution.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: The ideal recrystallization solvent will dissolve your product sparingly at room temperature but readily at its boiling point.[16] Perform small-scale solubility tests with a variety of solvents to identify a suitable candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[17]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Two-Solvent Recrystallization:

If a single suitable solvent cannot be found, a two-solvent system can be used. In this method, the crude material is dissolved in a "good" solvent in which it is highly soluble. A "bad" solvent, in which the product is poorly soluble but is miscible with the "good" solvent, is then added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly as described above.[15]

FAQ 4: What are chemical scavengers and can they be used to remove this compound?

Answer: Chemical scavenging involves adding a reagent to the reaction mixture that selectively reacts with the unreacted starting material to form a new compound that is easily removed.[18] Scavenger resins are solid-supported reagents that offer the advantage of simple removal by filtration.[19][20]

Mechanism of Action for Scavenger Resins

Scavenger_Mechanism ReactionMixture Reaction Mixture (Product + this compound) ScavengerResin Scavenger Resin (e.g., Thiol-functionalized) ReactionMixture->ScavengerResin + BoundImpurity Bound this compound (on Resin) ScavengerResin->BoundImpurity Selective Reaction Filtration Filtration BoundImpurity->Filtration PurifiedProduct Purified Product (in solution) Filtration->PurifiedProduct

Caption: Mechanism of action for a scavenger resin.

For removing an electrophile like this compound, a nucleophilic scavenger resin would be appropriate. Examples include amine- or thiol-functionalized silica gels or polymers.[21][22]

General Protocol for Using a Scavenger Resin:

  • Selection: Choose a scavenger resin with a functional group that will react with this compound but not with your desired product.

  • Addition: Add the scavenger resin to the crude reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified period to allow the scavenging reaction to go to completion.

  • Filtration: Remove the resin (with the bound this compound) by simple filtration.

  • Concentration: Concentrate the filtrate to obtain the purified product.

Important Considerations:

  • Stoichiometry: Use an excess of the scavenger resin to ensure complete removal of the this compound.

  • Compatibility: Ensure that the scavenger resin and the reaction conditions are compatible with your desired product.

Conclusion

The successful removal of unreacted this compound is a critical step in ensuring the purity of your final compound. By carefully considering the properties of your product and the unreacted starting material, you can select the most appropriate purification strategy from the techniques outlined in this guide. Whether you choose the straightforwardness of acid-base extraction, the high resolving power of flash chromatography, the elegance of recrystallization, or the convenience of scavenger resins, a systematic and well-informed approach will lead to the successful isolation of your target molecule.

References

Technical Support Center: Catalyst Deactivation in 2-Iodoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-iodoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to catalyst deactivation and low reaction efficiency. Authored from the perspective of a Senior Application Scientist, this guide synthesizes mechanistic understanding with practical, field-tested solutions to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Q1: My cross-coupling reaction with this compound is giving very low to no yield. What are the most common reasons for this?

A1: Low yields in these reactions typically stem from three primary issues:

  • Catalyst Poisoning: The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can strongly coordinate to the palladium center.[1][2] This coordination can block the active sites required for the catalytic cycle, effectively "poisoning" the catalyst and preventing turnover.[1][2]

  • Catalyst Decomposition: The active Pd(0) catalyst is sensitive to air and can be oxidized or agglomerate into inactive palladium black, especially at elevated temperatures.[3][4] Impurities in reagents or solvents can also accelerate this decomposition.

  • Suboptimal Reaction Conditions: Cross-coupling reactions are highly sensitive to the choice of ligand, base, solvent, and temperature. An inappropriate combination can lead to slow reaction rates or favor catalyst deactivation pathways. For instance, the oxidative addition of this compound to Pd(0) is a critical first step, and its efficiency is highly dependent on the ligand environment.[5][6]

Q2: My reaction mixture turns black shortly after starting the reaction. What is this, and is it a problem?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black."[3][4] This consists of finely divided, agglomerated palladium metal which has very low catalytic activity compared to the molecular or nanoparticle catalyst you started with. While a minor color change can occur in successful reactions, rapid and extensive blackening early on indicates a significant loss of active catalyst and is a primary cause of low yields.[4] This is often triggered by excess temperature, the presence of oxygen, or impurities in the reaction mixture.

Q3: I am observing significant homocoupling of my alkyne (in Sonogashira reactions) or boronic acid (in Suzuki reactions). How can I minimize this?

A3: Homocoupling is a common side reaction that consumes your starting materials.

  • In Sonogashira Coupling , this side reaction is known as Glaser coupling and is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3][7] To minimize it, you must ensure strictly anaerobic (oxygen-free) conditions by thoroughly degassing your solvents and running the reaction under an inert atmosphere (argon or nitrogen).[7][8] Alternatively, switching to a copper-free protocol is a highly effective strategy.[3][7]

  • In Suzuki Coupling , boronic acid homocoupling can occur, often promoted by the reaction conditions. Optimizing the base, solvent, and catalyst/ligand system can help disfavor this pathway.

Q4: How exactly does the this compound substrate inhibit the catalyst?

A4: The nitrogen atom on the quinoline ring acts as a Lewis base. It can coordinate strongly to the electron-deficient palladium(II) intermediate formed after the oxidative addition step. This coordination can create a very stable complex that is reluctant to proceed through the subsequent steps of the catalytic cycle, such as transmetalation or reductive elimination.[1][2] In essence, the substrate itself sequesters the catalyst in an inactive state. This is a well-known challenge for C-H activation and cross-coupling reactions involving nitrogen heterocycles.[1]

In-Depth Troubleshooting Guides

This section provides detailed solutions for specific cross-coupling reactions, including recommended starting conditions and troubleshooting workflows.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but the quinoline moiety introduces specific challenges.

Common Issue: The reaction stalls at low conversion, or fails completely, even with seemingly active reagents.

Primary Suspect: Catalyst poisoning by the quinoline nitrogen and/or formation of inactive catalyst dimers.[9][10]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling of this compound check_reagents Step 1: Verify Reagent Quality - Boronic acid/ester purity - Anhydrous base & solvent - Fresh catalyst & ligand start->check_reagents check_conditions Step 2: Assess Reaction Setup - Is the system strictly anaerobic? - Is the temperature appropriate? check_reagents->check_conditions Reagents OK ligand_screen Step 3: Optimize Ligand & Base - Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) - Screen different bases (e.g., K3PO4, Cs2CO3) check_conditions->ligand_screen Setup OK precatalyst Step 4: Use a Pre-catalyst - Employ a well-defined Pd(II) pre-catalyst for reliable Pd(0) formation ligand_screen->precatalyst Improvement Seen, but not optimal success Reaction Optimized ligand_screen->success Yield >80% precatalyst->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Recommended Starting Conditions & Optimization

Using bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the monomeric Pd(0) species, accelerate the rate-limiting oxidative addition, and sterically disfavor strong coordination of the quinoline nitrogen.

ParameterInitial RecommendationOptimization StrategyRationale
Pd Source Pd(OAc)₂ (2 mol%)Use a G3/G4 Buchwald Pre-catalyst (2 mol%)Pre-catalysts provide more reliable formation of the active L-Pd(0) species.
Ligand SPhos (4 mol%)Screen XPhos, RuPhosBulky, electron-rich ligands accelerate key steps and prevent catalyst dimerization.
Base K₃PO₄ (2.5 equiv)Cs₂CO₃, K₂CO₃The choice of base is critical for activating the boronic acid.[11]
Solvent Dioxane/H₂O (10:1)Toluene, 2-MeTHFSolvent choice affects solubility and catalyst stability.
Temperature 100 °C80 - 110 °CBalance reaction rate against thermal decomposition of the catalyst.
Guide 2: Sonogashira Coupling

This reaction is highly sensitive to oxygen, which promotes the undesired Glaser-Hay homocoupling of the alkyne, a common cause of failure.[3]

Common Issue: Low yield of the desired 2-alkynylquinoline, with significant formation of a symmetrical alkyne dimer byproduct.

Primary Suspect: Oxygen in the reaction medium and/or inactive palladium catalyst.

Troubleshooting Workflow: Sonogashira Coupling

start Low Yield / High Homocoupling in Sonogashira check_atmosphere Step 1: Ensure Rigorous Anaerobic Conditions - Degas solvent (3x Freeze-Pump-Thaw) - Use Schlenk line or glovebox start->check_atmosphere check_reagents Step 2: Verify Reagent Quality - Use fresh CuI - Distill amine base (e.g., TEA, DIPEA) check_atmosphere->check_reagents Homocoupling persists copper_free Step 3: Switch to Copper-Free Protocol - Eliminates the primary cause of Glaser coupling check_reagents->copper_free Homocoupling persists ligand_mod Step 4: Modify Ligand/Catalyst - Use a more robust ligand (e.g., Xantphos) to prevent Pd black formation copper_free->ligand_mod Low conversion success Reaction Optimized copper_free->success Yield >80% ligand_mod->success

Caption: Troubleshooting workflow for Sonogashira reactions.

Recommended Protocols: Copper vs. Copper-Free

For sensitive substrates like this compound, a copper-free protocol is often superior for avoiding the Glaser side reaction.[8]

ParameterStandard Protocol (with Copper)Recommended Copper-Free Protocol Rationale
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2 mol%)A simple Pd(II) source is effective with the right ligand.
Ligand PPh₃ (4-10 mol%)Xantphos (4 mol%) Bidentate ligands can stabilize the catalyst.
Co-catalyst CuI (1-5 mol%)None Eliminates the primary catalyst for Glaser homocoupling.[3]
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA), Cs₂CO₃Base choice is crucial for both alkyne deprotonation and catalyst stability.
Solvent THF or DMFDioxane or TolueneSolvents must be rigorously degassed.
Temperature RT to 60 °C80 - 100 °CHigher temperatures may be needed to drive the copper-free reaction.
Guide 3: Buchwald-Hartwig Amination

The success of this C-N coupling is highly dependent on the specific combination of palladium source, ligand, and base. The amine substrate can also act as a ligand, further complicating the catalytic cycle.

Common Issue: Reaction fails to initiate, or starting material is consumed to produce de-iodinated quinoline instead of the desired amine product.

Primary Suspects: Inappropriate ligand/base combination for the substrate; catalyst deactivation via β-hydride elimination from an intermediate palladium-amide complex.[12]

Troubleshooting Workflow: Buchwald-Hartwig Amination

start Failure in Buchwald-Hartwig Amination screen_ligands Step 1: Screen Ligand Generations - Start with bulky biaryl phosphines (e.g., G2-G4 ligands like XPhos, BrettPhos) start->screen_ligands screen_bases Step 2: Screen Bases - Test strong, non-nucleophilic bases (NaOt-Bu, LHMDS, K3PO4) screen_ligands->screen_bases No/Low Conversion solvent_effect Step 3: Evaluate Solvent - Switch from Dioxane to Toluene or vice-versa screen_bases->solvent_effect No/Low Conversion success Reaction Optimized screen_bases->success Yield >80% precatalyst_choice Step 4: Use a Specific Pre-catalyst - Match pre-catalyst to ligand (e.g., XPhos Pd G3) solvent_effect->precatalyst_choice Still suboptimal precatalyst_choice->success

Caption: Troubleshooting workflow for Buchwald-Hartwig reactions.

Recommended Starting Conditions

Modern, sterically hindered biarylphosphine ligands are essential for coupling challenging heterocyclic substrates. They promote the difficult C-N reductive elimination step.[12]

ParameterInitial RecommendationOptimization StrategyRationale
Pd Source BrettPhos Pd G3 (2 mol%)XPhos Pd G3, RuPhos Pd G2These pre-catalysts are designed for high activity and stability with their corresponding ligands.
Ligand (Included in pre-catalyst)N/AThe pre-catalyst contains the optimal Pd:Ligand ratio.
Base NaOt-Bu (1.5 equiv)LHMDS, K₃PO₄Strong, sterically hindered bases are required, but choice is substrate-dependent.
Solvent Toluene1,4-Dioxane, CPMESolvent can significantly impact reaction rate and catalyst solubility.[13]
Temperature 100 °C90 - 110 °CEnsure temperature is high enough for catalyst activation without causing degradation.

Mechanistic Insights: Visualizing Catalyst Deactivation

Understanding the pathways of catalyst failure is key to preventing them. The following diagrams illustrate the core catalytic cycle and common deactivation mechanisms.

The Ideal Catalytic Cycle

cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Quinoline)(I) Pd0->OA_complex Oxidative Addition (+ this compound) Trans_complex L-Pd(II)(Quinoline)(R) OA_complex->Trans_complex Transmetalation (e.g., + R-B(OH)2) Trans_complex->Pd0 Reductive Elimination Product 2-R-Quinoline Trans_complex->Product OA_complex L-Pd(II)(Quinoline)(I) Poisoned_complex Deactivated Complex (Intramolecular N-Pd Coordination) OA_complex->Poisoned_complex Strong Coordination (Cycle Arrested) Active_Pd0 L-Pd(0) (Active Monomer) Pd_Black [Pd(0)]n (Inactive Agglomerate) Active_Pd0->Pd_Black Agglomeration (High Temp / O2 / Impurities)

References

dealing with low reactivity of substrates in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenge of Low Substrate Reactivity

The synthesis of the quinoline scaffold is a cornerstone of medicinal and materials chemistry. Classical methods such as the Friedländer, Combes, and Doebner-von Miller reactions provide powerful and direct routes to this valuable heterocycle. However, researchers frequently encounter a significant hurdle: low reactivity of the starting substrates. This guide provides in-depth troubleshooting for common issues related to unreactive anilines and carbonyl compounds, offering field-proven solutions and explaining the chemical principles behind them.

The primary culprits behind low reactivity are often electronic and steric effects. Electron-withdrawing groups (EWGs) on an aniline precursor decrease the nucleophilicity of the amino group, hindering the crucial initial condensation or cyclization steps.[1][2] Similarly, sterically bulky groups on either the aniline or the carbonyl partner can prevent the necessary bond formations. This center is designed to help you diagnose these issues and implement effective strategies to drive your reaction to completion.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach can often illuminate the problem. The following workflow provides a logical path for diagnosing and addressing low conversion rates in your quinoline synthesis.

G cluster_0 cluster_1 cluster_2 cluster_3 start Low Yield / No Reaction q1 Are starting materials consumed (TLC)? start->q1 a1_no Issue: Reaction Not Initiating q1->a1_no No a1_yes Issue: Decomposition or Side Product Formation q1->a1_yes Yes q2 Is aniline electron-deficient (e.g., contains -NO2, -Cl, -CF3)? a1_no->q2 q4 Is tar/polymer formation observed? a1_yes->q4 sol_aniline Solution: 1. Increase Temperature 2. Use Stronger Acid/Lewis Acid Catalyst 3. Consider Microwave Synthesis q2->sol_aniline Yes q3 Is carbonyl sterically hindered? q2->q3 No sol_carbonyl Solution: 1. Use More Forcing Conditions (Higher T, PPA) 2. Switch to a less hindered analogue 3. Explore alternative synthetic routes q3->sol_carbonyl Yes sol_tar Solution: 1. Lower Reaction Temperature 2. Slow addition of reagents 3. Use a moderating agent (e.g., FeSO4 in Skraup) 4. Use milder catalyst q4->sol_tar Yes

Caption: A general troubleshooting workflow for addressing low conversion rates.

Part 1: Issues with Electron-Deficient Anilines

A frequent challenge in reactions like the Friedländer, Doebner-von Miller, and Combes syntheses is the use of anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides). These groups reduce the electron density of the aromatic ring and, more importantly, decrease the nucleophilicity of the amine, making the initial attack on the carbonyl partner the rate-limiting step.[1]

Q1: My Friedländer synthesis with 2-amino-5-nitrobenzaldehyde is failing. TLC shows only starting material. What's happening and how can I fix it?

A1: The potent electron-withdrawing nitro group (-NO₂) severely deactivates the amino group, making it a poor nucleophile.[1] Under standard conditions (e.g., base catalysis with KOH or acid catalysis with p-TsOH at moderate temperatures), the initial aldol-type condensation or Schiff base formation between the deactivated amine and the ketone's α-methylene position does not occur at a sufficient rate.[3][4]

Troubleshooting Strategies:

  • Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature. Refluxing in a high-boiling solvent like toluene or DMF can provide the necessary activation energy. However, be aware that excessively high temperatures can lead to decomposition and tar formation.[2][5]

  • Employ a Stronger Catalyst:

    • Brønsted Acids: Switching from p-toluenesulfonic acid to a stronger acid like trifluoroacetic acid (TFA) or even concentrated sulfuric acid can enhance the reaction rate.[3]

    • Lewis Acids: Lewis acids are often more effective as they can activate the carbonyl group of the ketone, making it more electrophilic and susceptible to attack by the weakened aniline nucleophile.[3][6] Common choices include ZnCl₂, SnCl₄, and Sc(OTf)₃.[6][7] Recent literature also highlights the use of catalysts like Neodymium(III) nitrate hexahydrate.

  • Consider Solvent-Free or Microwave Conditions:

    • Solvent-Free: Heating the neat mixture of reactants with a catalyst like iodine or p-TsOH can be highly effective.[8]

    • Microwave Irradiation: This is a powerful technique for accelerating reactions with unreactive substrates.[9] Microwave heating can rapidly reach high temperatures (e.g., 120-150°C) that are difficult to achieve with conventional heating, often reducing reaction times from hours to minutes.[1][10][11]

StrategyCatalyst ExampleTypical ConditionsAdvantageDisadvantage
Stronger Acid Trifluoroacetic Acid (TFA)Reflux in TolueneSimple, readily availableCan cause charring
Lewis Acid Scandium(III) Triflate (Sc(OTf)₃)80-100 °C in CH₃CNHigh efficiency, milder than strong Brønsted acidsCatalyst cost
Microwave p-Toluenesulfonic Acid (p-TsOH)120-150 °C, 10-30 minDrastically reduced reaction times, improved yieldsRequires specialized equipment
Q2: I'm attempting a Doebner-von Miller reaction with 4-chloroaniline and it's giving a complex mixture with significant tar formation. What can I do to improve selectivity and yield?

A2: The Doebner-von Miller reaction is notorious for producing tar, especially with less reactive anilines.[7] The strong acidic conditions (often H₂SO₄) required to drive the reaction can also cause the polymerization of the α,β-unsaturated carbonyl compound, which is the primary source of tar.[12] The mildly deactivating chloro-group exacerbates this by slowing the desired reaction pathway, giving the polymerization side-reaction more time to occur.

Troubleshooting Strategies:

  • Use a Moderating Agent: In the related Skraup synthesis, adding ferrous sulfate (FeSO₄) is a classic technique to control the exothermicity and create a more controlled reaction.[2][5] This principle can be adapted here.

  • Optimize the Acid Catalyst: While a strong acid is needed, switching from H₂SO₄ to a milder Lewis acid like ZnCl₂ or SnCl₄ might provide the right balance of activation without promoting excessive polymerization.[7][12]

  • Control Reagent Addition: Instead of mixing all components at once, try adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the 4-chloroaniline. This keeps the instantaneous concentration of the polymerizable species low, favoring the desired reaction pathway.[7]

  • Consider a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (like toluene) while the aniline resides in an aqueous acidic phase can dramatically reduce its self-polymerization.[12]

Part 2: Issues with Sterically Hindered or Unreactive Carbonyls

The structure of the carbonyl partner is just as critical as the aniline. Steric hindrance around the α-methylene group (in Friedländer or Combes) or the carbonyl itself can prevent cyclization.

Q3: My Combes synthesis using aniline and 3,3-dimethyl-2,4-pentanedione is not working. Why is this sterically hindered β-diketone a problem?

A3: The Combes synthesis relies on an acid-catalyzed ring closure onto the aniline ring.[13][14] The two gem-dimethyl groups adjacent to one of the carbonyls in 3,3-dimethyl-2,4-pentanedione create significant steric hindrance. This bulkiness impedes the final electrophilic aromatic substitution step, where the enamine intermediate must fold back and cyclize onto the aniline ring. The high activation energy for this sterically demanding step prevents the reaction from proceeding under standard conditions.

Troubleshooting Strategies:

  • More Forcing Conditions: This is a classic case where brute force may be necessary.

    • Switch Catalyst: Move from H₂SO₄ to Polyphosphoric Acid (PPA). PPA is an excellent dehydrating agent and strong acid that is often effective for difficult cyclizations.[13] A mixture of PPA and an alcohol (forming a polyphosphoric ester, PPE) can be even more effective.[13]

    • Increase Temperature: High temperatures are essential to overcome the steric barrier.

  • Alternative Synthetic Routes: If forcing conditions fail or lead to decomposition, the Combes route may be unsuitable for this specific target. Consider a different disconnection approach. For example, a modern metal-catalyzed C-H activation or cross-coupling strategy might be more effective for building the highly substituted quinoline core.[15][16]

G cluster_0 Problem: Steric Hindrance in Combes Synthesis cluster_1 Cause cluster_2 Solutions Problem Sterically Hindered β-Diketone Cause High activation energy for electrophilic aromatic substitution due to bulky groups preventing cyclization conformation. Problem->Cause Sol1 Forcing Conditions Cause->Sol1 Sol2 Alternative Synthesis Cause->Sol2 Sol1_details • Use Polyphosphoric Acid (PPA) • Increase reaction temperature significantly Sol2_details • Metal-catalyzed cross-coupling • C-H activation strategies

Caption: Logic diagram for addressing steric hindrance in the Combes synthesis.

Part 3: Step-by-Step Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis for Electron-Deficient Anilines

This protocol is designed for a scenario where a 2-aminoaryl ketone with an electron-withdrawing group fails to react under conventional heating.[1]

Materials:

  • 2-amino-5-chlorobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

  • Ethanol (3-5 mL)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • Reactant Preparation: To the 10 mL microwave reaction vial, add the 2-amino-5-chlorobenzophenone, ethyl acetoacetate, and p-TsOH.[1]

  • Solvent Addition: Add ethanol (4 mL) to the vial and cap it securely.

  • Microwave Reaction: Place the sealed vial into the microwave reactor. Irradiate the mixture at 140°C for 20 minutes. Ensure stirring is active throughout the process.[1][10]

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinoline.

Protocol 2: Lewis Acid-Catalyzed Doebner-von Miller Synthesis

This protocol provides a milder alternative to the classical H₂SO₄-driven method to minimize tar formation.[7]

Materials:

  • Aniline (10 mmol)

  • Crotonaldehyde (12 mmol)

  • Zinc Chloride (ZnCl₂), anhydrous (10 mmol)

  • Ethanol (20 mL)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the aniline in ethanol.

  • Catalyst Addition: Carefully add the anhydrous zinc chloride to the solution. The mixture may warm slightly.

  • Slow Addition: Heat the mixture to a gentle reflux. Using the dropping funnel, add the crotonaldehyde dropwise over a period of 30-45 minutes. This slow addition is critical to prevent polymerization.[7]

  • Reaction Monitoring: After the addition is complete, maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Basify the solution to a pH of 9-10 with a concentrated NaOH solution to precipitate the crude product and dissolve the zinc salts.

  • Extraction & Purification: Extract the product with dichloromethane or toluene. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude quinoline by column chromatography or distillation.

References

Technical Support Center: Strategies to Improve Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated technical support center focused on a critical challenge in synthetic chemistry: achieving regioselectivity in quinoline synthesis. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient and selective synthesis paramount.[1][2][3] This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of regiochemical control in classical and modern quinoline syntheses.

Frequently Asked Questions (FAQs)

Q1: Which classical quinoline syntheses are most prone to regioselectivity issues?

A1: Regioselectivity becomes a primary concern when using unsymmetrical starting materials in several cornerstone quinoline syntheses.[4] The most notable examples include:

  • Friedländer Synthesis: Reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers, which complicates purification and lowers the yield of the desired product.[4][5]

  • Combes Synthesis: The use of unsymmetrical β-diketones presents a similar challenge, potentially yielding two isomeric quinoline products.[4][6]

  • Skraup and Doebner-von Miller Reactions: These reactions, which involve substituted anilines or α,β-unsaturated carbonyl compounds, also pose significant hurdles in controlling substituent placement on the resulting quinoline ring.[4][7]

Q2: What are the fundamental factors governing the regiochemical outcome in these reactions?

A2: The regioselectivity in quinoline synthesis is a delicate interplay of several factors at the molecular level.[4] Understanding these can empower you to steer the reaction toward your desired outcome:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl partner can influence the nucleophilicity of different positions, thereby directing the cyclization.

  • Steric Hindrance: Bulky substituents on the starting materials often favor the formation of the less sterically hindered product. This is a crucial factor in the rate-determining annulation step.[4][6]

  • Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can dramatically alter the reaction pathway and, consequently, the regiochemical outcome.[4] For instance, temperature can differentiate between kinetic and thermodynamic control in the Conrad-Limpach-Knorr synthesis.[8][9]

Troubleshooting Guides: Navigating Specific Synthetic Challenges

Here, we address common problems encountered during specific quinoline syntheses and provide actionable solutions.

Guide 1: The Friedländer Annulation with Unsymmetrical Ketones

Symptom: My reaction with an unsymmetrical ketone yields a difficult-to-separate mixture of 2,3-disubstituted and 2-monosubstituted quinolines.[7]

Causality: This issue arises because the unsymmetrical ketone has two distinct enolizable α-methylene groups, creating two potential sites for the initial condensation with the 2-aminoaryl aldehyde or ketone.[10]

Solutions & Protocols

Solution 1: Catalyst Control - Amine Catalysis for 2-Substituted Quinolines

  • Expertise & Experience: Cyclic secondary amines, such as pyrrolidine, have proven highly effective in directing the annulation to favor the formation of 2-substituted quinolines.[10][11] The mechanism is believed to involve the rapid formation of a specific enamine intermediate.[7]

  • Protocol: Pyrrolidine-Catalyzed Regioselective Friedländer Synthesis [4]

    • To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the amine catalyst (e.g., pyrrolidine, 0.1 mmol) in a suitable solvent (e.g., Toluene, 5 mL), heat the mixture to the desired temperature (e.g., 110 °C).

    • Slowly add the unsymmetrical methyl ketone (1.2 mmol) to the reaction mixture over a period of 1-2 hours using a syringe pump. Slow addition is crucial for maintaining high regioselectivity.[10][11]

    • Monitor the reaction's progress using TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Determine the regioisomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis before purification by column chromatography.[4]

Solution 2: Substrate Modification - Introducing a Directing Group

  • Expertise & Experience: By temporarily modifying the ketone, you can block one of the reactive sites. Introducing a phosphoryl group on one of the α-carbons is an effective strategy to force the reaction down a single pathway.[10][12]

Solution 3: Modern Catalytic Systems

  • Expertise & Experience: Traditional acid or base catalysis can be harsh.[12] Modern catalysts can offer milder conditions and improved selectivity. Gold catalysts, for example, can facilitate the reaction under more gentle conditions.[12] Microwave-assisted synthesis using solid acid catalysts like Nafion NR50 has also been shown to be effective and environmentally friendly.[1]

Logical Flow for Friedländer Troubleshooting

G Start Poor Regioselectivity in Friedländer Synthesis Catalyst Implement Catalyst Control Start->Catalyst Substrate Modify Substrate Start->Substrate Conditions Optimize Conditions Start->Conditions Result Improved Regioselectivity Catalyst->Result Substrate->Result Conditions->Result G cluster_0 Standard Pathway (Protic/Lewis Acids) cluster_1 Reversed Pathway (TFA, specific substrates) A Aniline + α,β-Unsaturated Carbonyl B 1,4-Conjugate Addition A->B C Cyclization/Oxidation B->C D 2-Substituted Quinoline C->D E Aniline + γ-Aryl-β,γ-unsaturated α-ketoester F 1,2-Addition (Schiff Base) E->F G Cyclization/Oxidation F->G H 4-Substituted Quinoline G->H

References

Technical Support Center: A Troubleshooting Guide for the Purification of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of quinoline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these versatile heterocyclic compounds. Quinolines are foundational scaffolds in numerous pharmaceuticals, making their purity paramount for accurate biological evaluation and safety.[1][2]

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the "why" behind the "how," ensuring you not only solve immediate purification issues but also build a robust understanding for future experiments.

Part 1: Troubleshooting Common Issues in Quinoline Purification

This section addresses the most frequently encountered problems during the purification of quinoline compounds.

Issue 1: My quinoline derivative is decomposing on the silica gel column.

Question: I am attempting to purify my quinoline derivative using silica gel column chromatography, but I am observing significant decomposition of my product. What can I do to prevent this?

Answer: This is a very common issue. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to decomposition.[3][4] Here are several strategies to mitigate this problem, ranging from simple modifications to alternative purification setups.

  • Deactivation of Silica Gel: The most straightforward approach is to neutralize the acidic sites on the silica. This can be achieved by pre-treating the silica gel with a basic modifier.[4][5]

    • Protocol: Prepare your slurry of silica gel in the initial, least polar eluent, but add 0.5-2% triethylamine (NEt₃) or pyridine.[4] Allow this to equilibrate before packing your column. Alternatively, you can flush the packed column with 2-3 column volumes of your eluent containing the basic modifier before loading your sample.[5]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider a different stationary phase.[3][4][5]

    • Alumina: Neutral or basic alumina is an excellent alternative for basic compounds like quinolines.[3][4]

    • Florisil or Cellulose: For particularly sensitive derivatives, these stationary phases can be effective.[3][4]

    • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be a powerful tool to avoid decomposition on silica.[4]

  • Minimize Contact Time and Temperature:

    • Flash Chromatography: Use flash chromatography with applied pressure to expedite the separation, reducing the time your compound is in contact with the stationary phase.[3]

    • Cold Room Chromatography: For thermally labile compounds, running the column in a cold room can slow down degradation.[4]

  • Inert Atmosphere: For highly oxygen-sensitive derivatives, performing the chromatography under an inert atmosphere, such as in a glovebox, can prevent oxidative decomposition.[4]

Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.

Question: My compound is showing significant streaking (tailing) on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?

Answer: Tailing is typically caused by the same strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica gel.[3][4] This leads to a non-uniform distribution of the compound as it moves through the stationary phase.

  • Add a Basic Modifier to the Eluent: Just as with preventing decomposition, adding a small amount of a base like triethylamine (0.1-1%) or pyridine to your eluent can dramatically improve peak shape.[3][4] The modifier competes with your quinoline compound for the active sites on the silica, resulting in a more symmetrical peak.

  • Optimize Your Solvent System: Ensure you have an appropriate solvent system. A good starting point is a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[5]

  • Sample Loading Technique:

    • Dry Loading: If your compound is not very soluble in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder.[3] Carefully add this to the top of your column. This ensures that the compound is introduced to the column in a narrow band.

    • Minimal Solvent for Wet Loading: If wet loading, dissolve your sample in the absolute minimum amount of solvent to ensure a concentrated starting band.[3]

Issue 3: My quinoline compound is an oil and will not crystallize.

Question: I have purified my quinoline derivative by column chromatography, and after removing the solvent, I am left with a viscous oil that refuses to crystallize. How can I induce crystallization?

Answer: This is a common frustration in the final purification step. The inability to crystallize can be due to residual impurities, the inherent properties of the compound, or an inappropriate solvent choice.[6]

  • Solvent Screening is Key: The choice of solvent is critical.

    • For Non-polar Oils: Try dissolving the oil in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent like hexane or pentane dropwise until the solution becomes turbid.[7] Then, allow it to stand undisturbed.

    • For Polar Oils: A similar approach can be used with a polar solvent system, such as acetone/water.[6]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[6]

    • Seeding: If you have a tiny amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.[6]

  • Purification via Salt Formation: Many quinolines can be purified by forming a salt, which is often a crystalline solid.[8]

    • Picrate Salts: A classic method involves the formation of a picrate salt by reacting the quinoline with picric acid in ethanol. The resulting crystalline picrate can be recrystallized and then converted back to the free base.[4][8]

    • Hydrochloride Salts: Dissolving the quinoline in a suitable solvent and bubbling dry HCl gas through the solution, or adding a solution of HCl in an alcohol, can precipitate the hydrochloride salt, which can then be recrystallized.[9]

Part 2: Advanced Purification Strategies and Protocols

For more challenging separations, the following techniques and protocols can be employed.

Protocol 1: Purification of Quinoline via Picrate Salt Formation

This method is particularly useful for removing non-basic impurities.[8]

  • Salt Formation: Dissolve the crude quinoline in a minimal amount of 95% ethanol. In a separate flask, dissolve picric acid in the minimum volume of 95% ethanol. Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.[4][8]

  • Recrystallization of the Picrate Salt: Collect the quinoline picrate crystals by filtration and recrystallize them from a suitable solvent, such as acetonitrile, to enhance purity.[4][8]

  • Regeneration of Pure Quinoline: Dissolve the purified quinoline picrate in dimethyl sulfoxide (DMSO). Pass this solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina.[4][8]

  • Extraction: Extract the free quinoline base from the effluent with a non-polar solvent like n-pentane.[4][8]

  • Final Distillation: Dry the pentane solution over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent. The resulting quinoline can be further purified by vacuum distillation.[8]

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol details the steps for neutralizing the acidic sites on silica gel.[5]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides an Rf value of approximately 0.2-0.3 for your target compound.[5]

  • Column Packing: Dry pack the column with the appropriate amount of silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[5]

  • Flushing: Flush the column with 2-3 column volumes of this deactivating solvent. Following this, flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove any excess base.[5]

  • Elution: Proceed with your chromatography using either an isocratic or gradient elution as predetermined.

Part 3: Visualizing Purification Workflows

To aid in decision-making during the purification process, the following diagrams illustrate logical workflows.

Troubleshooting_Decomposition start Decomposition on Silica Gel? deactivate Deactivate Silica with Base (e.g., NEt3) start->deactivate Yes check_success Decomposition Resolved? deactivate->check_success alt_phase Use Alternative Stationary Phase (Alumina, C18, etc.) success Purification Successful alt_phase->success Decomposition Resolved failure Consider Alternative Purification (Recrystallization, Distillation) alt_phase->failure Still Decomposing check_success->alt_phase No check_success->success Yes

Caption: Logic for troubleshooting quinoline decomposition on silica gel.

Troubleshooting_Crystallization start Compound is an Oil? solvent_screen Screen Different Solvent Systems (e.g., DCM/Hexane, Acetone/Water) start->solvent_screen Yes check_crystals Crystals Formed? solvent_screen->check_crystals induce_nucleation Induce Nucleation (Scratching, Seeding) induce_nucleation->check_crystals salt_formation Consider Salt Formation (Picrate, Hydrochloride) induce_nucleation->salt_formation Still No Crystals check_crystals->induce_nucleation No success Crystals Obtained check_crystals->success Yes salt_formation->success

Caption: Decision tree for troubleshooting crystallization issues.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with quinoline and its derivatives? A1: Quinoline is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[10][11] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13] Consult the Safety Data Sheet (SDS) for the specific quinoline compound you are working with.[10][11][12][13]

Q2: Can I use distillation to purify my quinoline derivative? A2: Yes, vacuum distillation can be a very effective purification method for quinoline and its derivatives that are thermally stable liquids or low-melting solids.[8] It is particularly useful for separating compounds with different boiling points.

Q3: How do I remove highly polar impurities from my quinoline product? A3: Acid-base extraction is a powerful technique. Since quinoline is basic, it can be protonated and extracted into an acidic aqueous solution, leaving non-basic, non-polar impurities in the organic layer. The aqueous layer can then be basified to regenerate the quinoline, which can be extracted back into an organic solvent.[14]

Q4: My quinoline compound is colored. How can I decolorize it? A4: If the color is due to minor, highly conjugated impurities, you may be able to remove the color during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[6] Be aware that charcoal can also adsorb your product, so use it sparingly.

References

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: 2-Iodoquinoline vs. 2-Bromoquinoline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficiency and reliability of carbon-carbon bond formation are paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl structures, many of which form the core of pharmacologically active molecules.[1] Quinoline moieties, in particular, are privileged scaffolds found in numerous therapeutic agents.

This guide provides an in-depth, objective comparison of the reactivity of two common precursors, 2-iodoquinoline and 2-bromoquinoline, in Suzuki coupling reactions. Moving beyond a simple procedural outline, we will explore the mechanistic underpinnings of their reactivity differences, provide supporting data, and offer detailed protocols to empower you to make informed decisions in your synthetic planning.

The Decisive Step: Understanding Reactivity through Mechanism

The difference in performance between this compound and 2-bromoquinoline is not arbitrary; it is rooted in the fundamental mechanism of the Suzuki-Miyaura coupling. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

The critical, often rate-determining, step for aryl halides is the initial oxidative addition , where the C-X (Carbon-Halogen) bond is cleaved as it adds to the palladium(0) catalyst.[4] The propensity of an aryl halide to undergo this step follows the order of bond dissociation energy: C–I < C–Br < C–Cl.[5][6][7] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it much more susceptible to cleavage by the electron-rich Pd(0) center.

This fundamental difference in bond energy dictates the entire reaction landscape. The easier oxidative addition of this compound translates directly to faster reaction rates, the ability to use milder conditions, and a broader tolerance for less active catalyst systems.

Suzuki_Cycle pd0 Pd(0)Lu2082 (Active Catalyst) pdi_complex [Ar-Pd(II)Lu2082-X] pd0->pdi_complex Oxidative Addition (Ar-X) pdi_trans [Ar-Pd(II)Lu2082-R'] pdi_complex->pdi_trans Transmetalation (R'-B(OR)u2082 + Base) note For Ar-Br and Ar-I, Oxidative Addition is the key reactivity-differentiating step. pdi_complex->note pdi_trans->pd0 product Ar-R' (Product) pdi_trans->product Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: A Head-to-Head Analysis

The theoretical advantage of the weaker C-I bond manifests in several practical ways in the laboratory. While direct, side-by-side comparative studies are sparse, the collective data from numerous publications allows for a robust comparison.

FeatureThis compound2-BromoquinolineRationale & Causality
Reactivity HighModerate to GoodThe lower C-I bond dissociation energy facilitates a much faster rate of oxidative addition, the crucial first step of the catalytic cycle.[6]
Typical Temperature Room Temp. to 80 °C80 °C to 120 °CThe higher energy barrier for C-Br bond cleavage necessitates greater thermal energy to drive the reaction efficiently.
Reaction Time 1 - 6 hours6 - 24 hoursFaster kinetics of the rate-determining step for the iodo-substrate leads to shorter overall reaction times to reach completion.
Catalyst Loading 1-5 mol%2-10 mol%Due to higher reactivity, lower concentrations of the catalyst are often sufficient for the iodo-substrate.
Ligand Choice Simple phosphines (e.g., PPh₃) often suffice. Can work with ligandless systems (e.g., Pd/C).[8]Requires electron-rich, bulky ligands (e.g., SPhos, XPhos, RuPhos) to promote the more difficult oxidative addition.[9][10][11]Bulky, electron-donating ligands stabilize the Pd(0) center and increase its electron density, making it a better nucleophile to attack the stronger C-Br bond.[9]
Typical Yields Good to ExcellentModerate to ExcellentWhile high yields can be achieved with 2-bromoquinoline, it often requires more extensive optimization of ligands, bases, and conditions.
Side Reactions Lower propensity for hydrodehalogenation.Higher risk of hydrodehalogenation and catalyst decomposition under prolonged heating.The harsher conditions (higher temperatures, longer times) required for 2-bromoquinoline can lead to more degradation pathways.

Experimental Protocols: A Self-Validating System

The following protocols are representative examples designed to highlight the key differences in setting up a Suzuki coupling reaction for each substrate. The choice of boronic acid, base, and solvent system is crucial and should be optimized for specific substrate combinations.

Protocol 1: Suzuki Coupling of this compound (High Reactivity)

This protocol leverages the high reactivity of the C-I bond, allowing for milder conditions and a simpler catalytic system.

Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, Phenylboronic Acid, & K₂CO₃ to a reaction flask. B 2. Add Pd(PPh₃)₄ catalyst. A->B C 3. Add Dioxane and Water. B->C D 4. Degas the mixture (e.g., N₂ bubbling for 15 min). C->D E 5. Heat at 80 °C with stirring for 4 hours. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Cool to RT, dilute with EtOAc, and filter. F->G H 8. Wash organic layer with water, then brine. G->H I 9. Dry (Na₂SO₄), filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Place the flask under a positive pressure of nitrogen and heat the reaction mixture to 80 °C in a preheated oil bath. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-phenylquinoline.

Protocol 2: Suzuki Coupling of 2-Bromoquinoline (Optimized for Lower Reactivity)

This protocol employs a more powerful catalytic system and slightly more forcing conditions to efficiently cleave the stronger C-Br bond.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube, add 2-bromoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and powdered potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv).[12]

  • Catalyst Precursor Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a specialized bulky phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%).[9]

  • Solvent Addition: Add toluene (5 mL) and water (0.5 mL).

  • Inert Atmosphere: Seal the tube with a Teflon cap, and evacuate and backfill with argon three times.

  • Reaction: Place the tube in a preheated aluminum block at 110 °C. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield 2-phenylquinoline.

Conclusion and Practical Recommendations

For Suzuki-Miyaura coupling reactions, This compound is unequivocally the more reactive substrate compared to 2-bromoquinoline. This enhanced reactivity stems from its weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step.[6]

Choose this compound when:

  • Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • Rapid reaction times and high throughput are desired.

  • Simpler, less expensive catalyst systems are preferred.

Choose 2-Bromoquinoline when:

  • Cost is a primary driver, as bromoarenes are often significantly cheaper and more widely available than their iodo-counterparts.

  • The downstream molecule is robust enough to tolerate higher temperatures and longer reaction times.

  • Access to more advanced, bulky phosphine ligands and the expertise for more rigorous optimization are available.

By understanding the mechanistic basis for their reactivity, scientists can strategically select the optimal haloquinoline precursor, leading to more efficient, cost-effective, and successful synthetic campaigns.

References

A Senior Scientist's Comparative Guide: 2-Iodoquinoline vs. 2-Chloroquinoline in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of heterocyclic chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents, the quinoline scaffold is a cornerstone. The choice of a handle for functionalization, specifically at the 2-position, is a critical decision in any synthetic campaign. This guide provides an in-depth, data-supported comparison between 2-iodoquinoline and 2-chloroquinoline, moving beyond simple reactivity trends to explore the mechanistic causality and practical implications for researchers in drug development. We will demonstrate that while 2-chloroquinoline presents an economic advantage, the superior reactivity of this compound under mild conditions often makes it the strategic choice for rapid library synthesis and the development of complex molecular architectures.

Foundational Physicochemical Properties

A molecule's physical properties often foreshadow its chemical behavior. The significant differences in mass, melting point, and, most critically, the carbon-halogen bond characteristics set the stage for the divergent reactivity profiles of our two subjects.

PropertyThis compound2-Chloroquinoline
Molecular Weight 255.07 g/mol 163.60 g/mol
Appearance Off-white to yellow solidColorless to yellow liquid/solid
Melting Point 49-51 °C37-39 °C
C-X Bond Dissociation Energy ~228 kJ/mol~339 kJ/mol
Leaving Group Ability (X⁻) ExcellentModerate

The ~111 kJ/mol difference in bond dissociation energy is the central theme of this guide. The carbon-iodine bond is substantially weaker and more polarizable than the carbon-chlorine bond. This directly translates to iodide being a superior leaving group, a fact that has profound consequences in the context of transition metal-catalyzed cross-coupling reactions.

The Heart of the Matter: Reactivity in Cross-Coupling Reactions

The true value of these building blocks is realized in their ability to participate in reactions that form new carbon-carbon and carbon-nitrogen bonds. The oxidative addition of a low-valent transition metal (typically Palladium(0)) to the carbon-halogen bond is the rate-determining step in many of these catalytic cycles. It is at this critical juncture that the C-I bond's lability gives this compound its decisive advantage.

G cluster_0 Catalytic Cycle: Oxidative Addition cluster_1 Rate Determining Step cluster_2 Relative Activation Energy (Ea) Pd0 Pd(0)L₂ TS [L₂Pd---R---X]‡ Pd0->TS Oxidative Addition Halide 2-Haloquinoline (R-X) Halide->TS PdII R-Pd(II)-X (trans-complex) TS->PdII Downstream Transmetalation & Reductive Elimination PdII->Downstream Iodo This compound (X=I) Lower Ea (Weaker C-I Bond) Faster Rate Chloro 2-Chloroquinoline (X=Cl) Higher Ea (Stronger C-Cl Bond) Slower Rate

Figure 1. Comparative energy profile of the rate-determining oxidative addition step.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling reaction in medicinal chemistry for constructing biaryl scaffolds.[1] The difference in performance between our two substrates is stark, highlighting the practical consequences of the C-X bond strength. This compound readily participates in Suzuki couplings under mild conditions with simple palladium sources and ligands. In contrast, the robustness of the C-Cl bond in 2-chloroquinoline necessitates more sophisticated and forceful conditions.[2] Activating the C-Cl bond often requires the use of highly electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) and stronger bases to facilitate the challenging oxidative addition step.[3][4]

Comparative Performance in Suzuki-Miyaura Coupling

ParameterThis compound2-Chloroquinoline
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd₂(dba)₃/XPhos, PEPPSI-iPr
Typical Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃
Temperature 60-80 °C100-120 °C
Reaction Time 1-4 hours12-24 hours
Yield Generally >90%Highly variable, 60-85%

Protocol 1: Suzuki-Miyaura Coupling with this compound

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 2 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-phenylquinoline.

Protocol 2: Suzuki-Miyaura Coupling with 2-Chloroquinoline

  • Setup: In a glovebox, charge an oven-dried vial with 2-chloroquinoline (1.0 mmol), phenylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Catalyst Addition: Add the palladium pre-catalyst, [Pd(XPhos)G3] (0.02 mmol, 2 mol%).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the vial and heat to 110 °C for 18 hours.

  • Workup: After cooling, filter through a pad of celite, rinsing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Sonogashira Coupling: Accessing the Alkynylquinoline Motif

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is essential for creating rigid C(sp²)-C(sp) linkages, often used as structural probes or precursors for more complex heterocycles.[5][6] Here again, the reactivity hierarchy holds. This compound couples efficiently using the classic Pd/Cu co-catalyst system under very mild, often room-temperature, conditions.[6] 2-Chloroquinoline, being a much less reactive electrophile, typically requires higher temperatures and sometimes copper-free conditions with specialized palladium/ligand systems to achieve reasonable yields.[7][8]

Figure 2. Decision workflow for selecting a 2-haloquinoline based on desired reaction conditions.

Protocol 3: Sonogashira Coupling of this compound

  • Setup: To a Schlenk flask under argon, add this compound (1.0 mmol), phenylacetylene (1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Solvent and Base: Add degassed triethylamine (5 mL).

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with aqueous NH₄Cl, and dry over MgSO₄. Purify by chromatography.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is a cornerstone of modern drug discovery for synthesizing aryl amines.[1][9][10] The C-N bond is a ubiquitous feature of kinase inhibitors, making this reaction particularly relevant. The selective amination of a molecule containing both iodo- and chloro-substituents demonstrates the reactivity difference perfectly; the reaction occurs exclusively at the C-I bond under conditions where the C-Cl bond remains untouched.[11] To engage 2-chloroquinoline, more reactive catalyst systems, often employing bulky, electron-rich biarylphosphine ligands, and stronger bases like sodium tert-butoxide are required to drive the catalytic cycle, particularly the rate-limiting oxidative addition.[12][13][14]

Comparative Performance in Buchwald-Hartwig Amination

ParameterThis compound2-Chloroquinoline
Ligand Choice Simpler phosphines (e.g., BINAP)Bulky Biarylphosphines (e.g., RuPhos)
Base K₂CO₃, Cs₂CO₃NaOtBu, LHMDS
Selectivity HighLower; potential side reactions
Functional Group Tolerance Excellent under mild conditionsMay be compromised by harsh base/temp

Synthetic Accessibility and Strategic Choice

  • 2-Chloroquinoline: Readily synthesized in one step from the inexpensive quinolin-2-one using chlorinating agents like POCl₃ or PCl₅. Its low cost makes it attractive for large-scale industrial synthesis.

  • This compound: Often prepared from 2-chloroquinoline via a Finkelstein reaction (e.g., with NaI in acetone) or from 2-aminoquinoline. The extra synthetic step inherently increases its cost.

The Scientist's Dilemma: The choice is a classic trade-off between reactivity and cost .

  • For discovery chemistry , where speed, reliability, and the rapid generation of a diverse analog library are paramount, This compound is the superior choice. Its high reactivity under mild conditions ensures a higher success rate across a broad range of coupling partners and protects sensitive functional groups elsewhere in the molecule.

  • For process development and scale-up of a specific, optimized target molecule, the economic advantage of 2-chloroquinoline becomes the primary driver. The initial investment in developing more robust reaction conditions (screening catalysts, ligands, bases) is justified by the significantly lower cost of the starting material on a kilogram scale.

Final Recommendations

For the intended audience of researchers and drug development professionals, the strategic application of these reagents is key. Begin your SAR exploration and initial hit-to-lead campaigns with this compound to ensure rapid and efficient access to your target compounds. Once a lead candidate is identified, dedicate resources to developing a cost-effective, scalable synthesis from the more economical 2-chloroquinoline. Understanding the fundamental reactivity differences outlined in this guide allows for a more logical, efficient, and ultimately successful synthetic strategy.

References

A Senior Application Scientist's Guide to Validating 2-Iodoquinoline Reaction Products by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the quinoline scaffold remains a cornerstone, with halogenated precursors like 2-iodoquinoline serving as versatile building blocks. The success of pivotal carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, is contingent upon the unambiguous structural verification of the resulting products. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for its ability to provide a detailed architectural map of molecules in solution.

This guide offers an in-depth comparison of NMR-based validation strategies for products derived from this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare NMR with alternative analytical methods, providing a robust framework for confident structural elucidation.

The Decisive Power of NMR in Structural Elucidation

NMR spectroscopy is unparalleled in its capacity to resolve constitutional isomerism and provide nuanced conformational insights.[1] For substituted quinolines, where even minor positional changes of a substituent can drastically alter biological activity, NMR is not just a characterization tool but a critical component of quality control and lead optimization. The electronic environment of each proton and carbon atom in the quinoline ring is exquisitely sensitive to the nature and position of substituents, resulting in predictable and interpretable shifts in their NMR signals.[2]

Understanding the Influence of Substituents:

  • Electron-Donating Groups (EDGs): Groups such as amines (-NH₂) or ethers (-OR) increase the electron density on the quinoline ring. This "shielding" effect causes nearby proton and carbon signals to shift to a lower ppm value (upfield).[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or carbonyls pull electron density away from the ring, "deshielding" the nuclei and shifting their signals to a higher ppm value (downfield).[2]

The magnitude of these shifts is most pronounced at the ortho and para positions relative to the substituent, providing crucial clues for determining the regioselectivity of a reaction.[2]

Comparative NMR Analysis of Key this compound Reactions

This compound is a staple in cross-coupling reactions due to the high reactivity of the carbon-iodine bond in catalytic cycles.[3] Let's examine the expected NMR signatures for products of three common palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between this compound and an organoboron reagent.[4][5]

Expected Spectral Changes: The most significant change will be the disappearance of the characteristic C-I bond signature in the ¹³C NMR spectrum and the appearance of new signals corresponding to the coupled aryl or vinyl group. In the ¹H NMR, the electronic environment of the protons on the quinoline ring will be altered, leading to predictable shifts.

Position¹H Chemical Shift (ppm) - Approximate¹³C Chemical Shift (ppm) - ApproximateKey Correlations (HMBC)
H-3 Shift depends on aryl group~137C-2, C-4, C-4a
H-4 Downfield shift~122C-2, C-3, C-8a
H-5 Minor shifts~128C-4, C-6, C-8a
H-6 Minor shifts~127C-5, C-7, C-8
H-7 Minor shifts~129C-5, C-6, C-8
H-8 Minor shifts~127C-6, C-7, C-8a
New Aryl-H 6.5 - 8.0120 - 140Correlations to C-2

Note: Chemical shifts are highly dependent on the solvent and the specific nature of the coupled partner. The table provides a general guide.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, a valuable transformation in materials science and medicinal chemistry.[6][7][8]

Expected Spectral Changes: The introduction of the linear alkyne group results in distinct upfield shifts for the alkyne carbons in the ¹³C NMR spectrum. The protons on the quinoline ring will experience shifts due to the anisotropic effect of the triple bond.

Position¹H Chemical Shift (ppm) - Approximate¹³C Chemical Shift (ppm) - ApproximateKey Correlations (HMBC)
H-3 Upfield shift~137C-2, C-4, C-4a
H-4 Downfield shift~122C-2, C-3, C-8a
Alkyne-C N/A~80-90C-2, Alkyne-C'
Alkyne-C' N/A~90-100C-2, Alkyne-C, R-group C
R-group H Dependent on R-groupDependent on R-groupCorrelations to Alkyne-C'
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.[9][10][11]

Expected Spectral Changes: The replacement of iodine with a nitrogen-containing group leads to significant changes in the electronic landscape of the quinoline ring. The ¹H NMR spectrum will show new signals for the amine protons, and the carbons adjacent to the new C-N bond will experience notable shifts.

Position¹H Chemical Shift (ppm) - Approximate¹³C Chemical Shift (ppm) - ApproximateKey Correlations (HMBC)
H-3 Upfield shift~137C-2, C-4, C-4a
H-4 Downfield shift~122C-2, C-3, C-8a
Amine N-H Broad, variableN/AC-2
Amine R-group H Dependent on R-groupDependent on R-groupCorrelations to C-2

A Self-Validating Experimental Workflow

To ensure the integrity of your results, a multi-faceted NMR approach is essential. This workflow incorporates both 1D and 2D techniques for a comprehensive structural analysis.[12][13]

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR for Connectivity cluster_3 Structure Elucidation & Comparison Prep Dissolve 5-10 mg in 0.6 mL deuterated solvent (e.g., CDCl3, DMSO-d6) H1_NMR ¹H NMR: - Determine proton environments - Integration for proton count Prep->H1_NMR Initial Analysis C13_NMR ¹³C NMR / DEPT: - Determine carbon environments - Identify CH, CH₂, CH₃ groups H1_NMR->C13_NMR COSY ¹H-¹H COSY: - Identify proton-proton couplings - Trace spin systems C13_NMR->COSY Detailed Connectivity HSQC ¹H-¹³C HSQC: - Correlate protons to directly attached carbons COSY->HSQC HMBC ¹H-¹³C HMBC: - Correlate protons to carbons over 2-3 bonds - Establish long-range connectivity HSQC->HMBC Analysis Integrate all spectral data to propose a final structure HMBC->Analysis Final Confirmation Comparison Compare with data for starting materials and expected byproducts Analysis->Comparison

Caption: Workflow for NMR-based structural validation.

Detailed Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is homogeneous and free of particulate matter.[2]

  • Instrument Setup (¹H NMR):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse parameters.[2]

  • ¹³C NMR Acquisition:

    • Use the proton spectral width to set up a standard ¹³C experiment with proton decoupling.

    • Consider running DEPT-135 or DEPT-90/45 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard pulse sequences provided by the spectrometer software.[14]

    • For COSY, set the spectral widths in both dimensions based on the 1D ¹H spectrum.[2]

    • For HSQC and HMBC, set the ¹H spectral width in the direct dimension and the ¹³C spectral width in the indirect dimension.[15]

    • Optimize the number of scans and increments to achieve an adequate signal-to-noise ratio within a reasonable timeframe.

Comparison with Alternative Analytical Techniques

While NMR is the cornerstone of structural validation, a multi-technique approach provides the most robust evidence.

TechniqueStrengthsLimitations
NMR Spectroscopy - Unambiguous structure determination- Isomer differentiation- Information on molecular dynamics in solution[1]- Relatively low sensitivity- Can be time-consuming for complex molecules
Mass Spectrometry (MS) - High sensitivity- Accurate mass determination for molecular formula confirmation- Fragmentation patterns can provide structural clues- Cannot differentiate between isomers- Provides limited information on connectivity
X-ray Crystallography - Provides the absolute 3D structure in the solid state- Requires a suitable single crystal, which can be difficult to obtain- The solid-state conformation may not be the same as in solution
Infrared (IR) Spectroscopy - Identifies the presence of specific functional groups- Provides limited information on the overall molecular structure

Logical Framework for Structural Deduction

The process of deducing a chemical structure from NMR data is a logical puzzle. The following diagram illustrates the thought process.

G H1 ¹H NMR: Chemical Shifts, Integration, Coupling COSY COSY: Proton-Proton Connectivity H1->COSY HSQC HSQC: Direct C-H Attachment H1->HSQC C13 ¹³C NMR & DEPT: Number of Signals, Carbon Types C13->HSQC HMBC HMBC: Long-Range C-H Connectivity COSY->HMBC HSQC->HMBC Structure Proposed Structure HMBC->Structure Assemble Fragments

Caption: Logical flow for deducing molecular structure from NMR data.

Conclusion

Validating the structure of this compound reaction products is a critical step in chemical research and drug development. NMR spectroscopy, particularly when a combination of 1D and 2D techniques is employed, offers an unparalleled level of detail for unambiguous structure elucidation. By understanding the influence of substituents on chemical shifts and applying a systematic, multi-technique workflow, researchers can confidently verify the outcomes of their synthetic efforts. This guide provides a foundational framework for making informed experimental choices and interpreting complex NMR data with scientific rigor.

References

A Comparative Guide to Catalysts for 2-Iodoquinoline Cross-Coupling: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The functionalization of this heterocycle, particularly at the 2-position, is a critical step in the synthesis of novel drug candidates. Cross-coupling reactions of 2-iodoquinoline offer a powerful and versatile strategy for introducing a wide range of molecular fragments. The choice of catalyst is paramount, dictating the efficiency, substrate scope, and overall viability of the synthetic route.

This guide provides an in-depth comparison of various catalytic systems for the cross-coupling of this compound, drawing upon established principles and experimental data. We will delve into the nuances of palladium, copper, and nickel catalysis, as well as the burgeoning field of photocatalysis, to provide a comprehensive resource for optimizing your synthetic endeavors.

The Landscape of Catalysis for this compound Functionalization

The cross-coupling of this compound involves the formation of a new carbon-carbon (C-C) or carbon-heteroatom (C-N, C-O, C-S) bond at the C2 position. The primary catalytic players in this arena are transition metals, with palladium having long been the reigning champion. However, the cost and relative scarcity of palladium have spurred the development of more sustainable and economical alternatives, primarily centered around copper and nickel. More recently, photocatalysis has emerged as a green and powerful approach, offering unique reactivity under mild conditions.

This guide will compare these catalytic systems across three major classes of cross-coupling reactions:

  • Suzuki-Miyaura Coupling: The formation of a C-C bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: The formation of a C-N bond with an amine.

  • Sonogashira Coupling: The formation of a C-C bond with a terminal alkyne.

Palladium Catalysis: The Gold Standard

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their broad functional group tolerance and high efficiency. For this compound, palladium catalysts remain a reliable and often high-yielding option.

Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a three-step catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron compound or amine) interacts with the Pd(II) complex, leading to the exchange of ligands.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Intermediate_A 2-Quinolyl-Pd(II)(I)L2 Pd(0)L2->Intermediate_A Oxidative Addition Oxidative Addition Oxidative Addition Intermediate_B 2-Quinolyl-Pd(II)(R)L2 Intermediate_A->Intermediate_B Transmetalation / Amine Coordination Transmetalation / Amine Coordination Transmetalation / Amine Coordination Intermediate_B->Pd(0)L2 Reductive Elimination Product 2-R-Quinoline Intermediate_B->Product Reductive Elimination Reductive Elimination Reactant_1 This compound Reactant_1->Intermediate_A Reactant_2 Coupling Partner Reactant_2->Intermediate_B

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Performance Data
Coupling ReactionCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9512~85
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11024~93
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF606~90

Note: Yields are representative and can vary based on the specific coupling partners and reaction conditions.

Copper Catalysis: The Classical and Resurgent Challenger

Copper-catalyzed cross-coupling, particularly the Ullmann reaction, predates palladium catalysis. While traditionally requiring harsh conditions, modern ligand development has revitalized copper catalysis as a milder and more cost-effective alternative.

Mechanistic Rationale: The Ullmann Condensation

The mechanism of the copper-catalyzed Ullmann reaction is still debated but is generally believed to involve Cu(I) and Cu(III) intermediates. The reaction is thought to proceed through the formation of a copper(I)-amido complex, followed by oxidative addition of the aryl halide and subsequent reductive elimination.

Copper Catalytic Cycle Cu(I)X Cu(I)X Intermediate_A Cu(I)-NR2 Cu(I)X->Intermediate_A Ligand Exchange Ligand_Exchange_1 Amine + Base Intermediate_B 2-Quinolyl-Cu(III)(I)(NR2) Intermediate_A->Intermediate_B Oxidative Addition Oxidative_Addition This compound Intermediate_B->Cu(I)X Reductive Elimination Product 2-(NR2)-Quinoline Intermediate_B->Product Reductive_Elimination Reductive_Elimination

Caption: Simplified proposed mechanism for copper-catalyzed amination.[1]

Performance Comparison: Ullmann vs. Buchwald-Hartwig for C-N Coupling

For the amination of 2-iodo-5-methylbenzoic acid, a close analog to this compound, a comparative study highlights the trade-offs between copper and palladium catalysis.[2]

FeatureUllmann Reaction (Copper-catalyzed)Buchwald-Hartwig Amination (Palladium-catalyzed)
Catalyst CuI (more abundant, less toxic)[2]Pd₂(dba)₃ (expensive, precious metal)[2]
Ligand L-proline (simple, inexpensive)[2]Xantphos (complex, costly)[2]
Conditions Higher temperatures often required[2]Generally milder conditions[2]
Scope Can be more limited in substrate scopeBroader substrate and functional group tolerance[3]

Nickel Catalysis: The Earth-Abundant Powerhouse

Nickel has emerged as a highly attractive alternative to palladium due to its lower cost and unique reactivity.[4] Nickel catalysts can often couple more challenging substrates and may proceed through different mechanistic pathways, including those involving single-electron transfer (SET) and radical intermediates.

Mechanistic Rationale: Diverse Pathways

Nickel catalysis can proceed through a Ni(0)/Ni(II) cycle similar to palladium. However, nickel's ability to access Ni(I) and Ni(III) oxidation states opens up alternative mechanistic possibilities, including radical-chain pathways. This diverse reactivity can be advantageous for coupling traditionally difficult substrates.

Nickel Catalytic Cycle Ni(0)L2 Ni(0)L2 Intermediate_A 2-Quinolyl-Ni(II)(I)L2 Ni(0)L2->Intermediate_A Oxidative Addition Oxidative_Addition This compound Intermediate_B 2-Quinolyl-Ni(II)(R)L2 Intermediate_A->Intermediate_B Transmetalation Transmetalation Coupling Partner Intermediate_B->Ni(0)L2 Reductive Elimination Product 2-R-Quinoline Intermediate_B->Product Reductive_Elimination Reductive_Elimination

Caption: A simplified Ni(0)/Ni(II) catalytic cycle for cross-coupling.

Performance Comparison: Nickel vs. Palladium in Suzuki-Miyaura Coupling

A head-to-head study comparing nickel and palladium catalysts with the same dppf ligand for Suzuki-Miyaura sp²-sp² cross-coupling provides valuable insights.[5] While not on this compound specifically, the trends are informative. Nickel catalysis can be highly effective but is often more sensitive to the reaction conditions and the nature of the substrates.[6]

FeatureNickel-Catalyzed SuzukiPalladium-Catalyzed Suzuki
Cost Lower catalyst cost[4]Higher catalyst cost
Reactivity Can couple challenging electrophiles (e.g., aryl fluorides)[4]Generally reliable for a broad range of substrates
Sensitivity More sensitive to air and moisture; ligand choice is critical[6]More robust and well-understood
Selectivity Can exhibit different selectivity patterns compared to palladium[6]Selectivity is well-documented

Photocatalysis: The Green Frontier

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis. By harnessing the energy of light, these reactions can often be conducted at room temperature and under environmentally benign conditions. For the functionalization of quinolines, photocatalysis offers exciting new possibilities.

Mechanistic Rationale: Harnessing Light Energy

In a typical photocatalytic cycle, a photocatalyst absorbs visible light and becomes electronically excited. This excited-state photocatalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical intermediate. This radical can then participate in a cross-coupling reaction, often in synergy with a transition metal co-catalyst (metallaphotoredox catalysis).

Photocatalytic Cycle cluster_photo Photocatalytic Cycle cluster_metal Metal Catalytic Cycle PC Photocatalyst PC_excited Excited Photocatalyst* PC->PC_excited Visible Light (hν) PC_excited->PC Radical Substrate Radical PC_excited->Radical Single Electron Transfer (SET) Substrate Substrate Substrate->Radical Coupling_Step Radical Capture & Reductive Elimination Radical->Coupling_Step Metal_Catalyst Metal Catalyst Coupling_Step->Metal_Catalyst Product Product Coupling_Step->Product

Caption: A generalized scheme for metallaphotoredox catalysis.

Emerging Applications for this compound Cross-Coupling

While still a developing area, photocatalytic methods for the cross-coupling of aryl halides are gaining traction. For instance, decarboxylative cross-coupling of carboxylic acids with aryl iodides using a combination of an iron photocatalyst and a nickel co-catalyst has been reported, offering a novel route to C(sp²)-C(sp³) bond formation.[7][8][9] Light-induced palladium-catalyzed Buchwald-Hartwig amination has also been shown to proceed at room temperature. Furthermore, photocatalytic Sonogashira reactions are being developed to avoid the use of a copper co-catalyst.[10] These methods hold promise for the future of this compound functionalization under milder and more sustainable conditions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound (Palladium-Catalyzed)

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination of this compound (Palladium-Catalyzed)

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Representative Protocol for Sonogashira Coupling of this compound (Palladium/Copper-Catalyzed)

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous THF (10 mL)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Outlook

The choice of catalyst for the cross-coupling of this compound is a critical decision that balances reactivity, cost, and sustainability.

  • Palladium catalysts remain the most reliable and versatile option, with a vast literature and well-understood reactivity. They are the go-to choice for ensuring high yields across a broad range of substrates.

  • Copper catalysts offer a more economical and environmentally friendly alternative, particularly for C-N bond formation via the Ullmann condensation. Modern ligand systems have significantly improved their performance under milder conditions.

  • Nickel catalysts are a powerful and cost-effective option, capable of coupling challenging substrates that may be unreactive with palladium. Their unique mechanistic pathways can offer complementary reactivity.

  • Photocatalysis represents the future of green and sustainable cross-coupling. While still an emerging field for this specific application, the ability to conduct reactions at room temperature with visible light makes it an incredibly promising area for future development.

For drug development professionals and researchers, a thorough understanding of these catalytic systems is essential. While palladium provides a robust and predictable starting point, exploring nickel and copper catalysis can offer significant advantages in terms of cost and sustainability, especially for large-scale synthesis. As photocatalytic methods continue to mature, they will undoubtedly become an indispensable tool in the synthetic chemist's arsenal for the efficient and green functionalization of this compound and other key heterocyclic scaffolds.

References

reactivity comparison of different halogens on the quinoline ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Halogens on the Quinoline Ring

For researchers, synthetic chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in compounds from the pioneering antimalarial quinine to modern anticancer agents. The strategic placement of halogen atoms on this bicyclic heterocycle is a critical tool for modulating a molecule's pharmacokinetic and pharmacodynamic properties. However, the inherent electronic asymmetry of the quinoline ring—an electron-rich carbocyclic (benzene) ring fused to an electron-deficient heterocyclic (pyridine) ring—presents unique challenges and opportunities for regioselective halogenation.

This guide provides a comprehensive comparison of the reactivity of different halogens (fluorine, chlorine, bromine, and iodine) with the quinoline nucleus. We will delve into the mechanistic underpinnings of these reactions, present experimental data to support the discussion, and offer detailed protocols for key transformations.

The Electronic Landscape of Quinoline: A Tale of Two Rings

The reactivity of quinoline is fundamentally dictated by the fusion of its two aromatic systems. The pyridine ring, with its electronegative nitrogen atom, withdraws electron density, rendering it electron-deficient and generally susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.[1] Conversely, the benzene ring remains comparatively electron-rich, making it the preferred site for electrophilic aromatic substitution.[2][3]

Under the strongly acidic conditions typical for electrophilic halogenation, the quinoline nitrogen is protonated. This protonation further deactivates the pyridine ring towards electrophilic attack, reinforcing the benzene ring's role as the reactive site. Consequently, electrophiles preferentially attack the C-5 and C-8 positions, a preference governed by the superior stability of the resulting cationic intermediates (Wheland intermediates).[1][3][4]

Electrophilic Halogenation: A Comparative Analysis

Electrophilic aromatic substitution (SEAr) is the most common pathway for direct halogenation of the parent quinoline ring. The intrinsic reactivity of the halogens follows the established trend: Fluorine > Chlorine > Bromine > Iodine.[5][6] This is a function of the halogen's electronegativity and the energy balance of breaking the X-X bond and forming the new C-X bond.

General Mechanism of Electrophilic Halogenation

The reaction proceeds via the formation of a positively charged sigma complex (Wheland intermediate). The stability of this intermediate determines the regioselectivity. Attack at C-5 and C-8 allows the positive charge to be delocalized across the ring system while keeping the aromatic sextet of the adjacent ring intact, a more stable arrangement compared to the intermediates formed from attack at C-6 or C-7.[1]

G cluster_0 Electrophilic Halogenation of Quinoline (Attack at C-5) Quinoline Quinoline + E+ SigmaComplex Sigma Complex (Wheland Intermediate) Quinoline->SigmaComplex Electrophilic Attack Product 5-Haloquinoline + H+ SigmaComplex->Product Deprotonation (Rearomatization)

Caption: General mechanism for electrophilic substitution on the quinoline ring.

Fluorination (F)

Direct fluorination of quinoline with elemental fluorine (F₂) is rarely practical. The reaction is extremely exothermic and difficult to control, often leading to a mixture of products and degradation.[2][7] Consequently, electrophilic fluorination is typically achieved using specialized, milder reagents such as Selectfluor® (F-TEDA-BF₄), though these methods are less common in foundational quinoline chemistry compared to other halogens.

Chlorination (Cl)

Chlorination is more manageable and can be achieved with various reagents.

  • Reagents: Molecular chlorine (Cl₂), N-Chlorosuccinimide (NCS), and Trichloroisocyanuric acid (TCCA) are commonly employed.[2][8]

  • Conditions: The reaction often requires acidic conditions to proceed effectively. Modern methods have been developed for metal-free, regioselective chlorination under milder conditions. For instance, the use of TCCA in acetonitrile allows for the selective C-5 chlorination of 8-substituted quinolines at room temperature.[8][9]

  • Selectivity: Without a directing group, chlorination typically yields a mixture of 5-chloro and 8-chloroquinoline.

Bromination (Br)

Bromination is a widely studied reaction that generally requires forcing conditions.

  • Reagents: Molecular bromine (Br₂) is the classic reagent, often in the presence of a strong acid like sulfuric acid (H₂SO₄) or oleum.[10][11] N-Bromosuccinimide (NBS) and Tribromoisocyanuric acid (TBCA) serve as milder alternatives.[8]

  • Conditions: Heating is often necessary. The product distribution between the 5- and 8-positions can be highly dependent on the specific reaction conditions, including temperature and acid concentration.[11]

  • Selectivity: Similar to chlorination, a mixture of 5-bromo and 8-bromo isomers is common. However, strategic placement of directing groups can achieve high regioselectivity.

Iodination (I)

Iodine is the least reactive halogen in electrophilic substitution.

  • Reagents: Molecular iodine (I₂) alone is generally unreactive and requires the presence of an oxidizing agent (e.g., nitric acid) to generate a more potent electrophile. N-Iodosuccinimide (NIS) and iodine monochloride (ICl) are more effective iodinating agents.[12][13]

  • Conditions: The use of NIS in water has been shown to be an efficient and metal-free method for the C-5 selective iodination of certain quinoline derivatives.[12] ICl is a stronger electrophile that can afford 3-iodoquinolines via the electrophilic cyclization of N-(2-alkynyl)anilines.[13]

  • Selectivity: Achieving high yields and selectivity can be challenging, but modern methods have significantly improved the outlook for direct iodination.

Comparative Data on Electrophilic Halogenation
HalogenCommon Reagent(s)Typical ConditionsPrimary Position(s)Reactivity TrendRepresentative Yields
Chlorine TCCA, NCSAcetonitrile, Room TempC-5 (with 8-directing group)High79-99%[8]
Bromine Br₂/H₂SO₄, TBCAElevated TemperatureC-5, C-8Moderate78-98%[8]
Iodine NIS, IClAqueous Media or MeCNC-5, C-3 (via cyclization)Low60-95%[12][13]

Halogenation of the Pyridine Ring: Alternative Strategies

Direct electrophilic halogenation on the electron-deficient pyridine ring is notoriously difficult. However, specific strategies can be employed to achieve this outcome.

  • Halogenation of Quinoline N-Oxides: Oxidation of the quinoline nitrogen to an N-oxide activates the C-2 and C-4 positions. Subsequent treatment with halogenating agents like phosphorus oxychloride (POCl₃) or oxalyl halides can install a halogen atom, typically at the C-2 position, via a deoxygenative halogenation mechanism.[14]

  • Radical and C-H Activation Methods: Modern synthetic chemistry has enabled functionalization at previously inaccessible positions. Radical reactions or transition-metal-catalyzed C-H activation can direct halogenation to specific positions on the pyridine ring, such as C-3.[2][15][16] For example, a method for the meta-C–H halogenation of quinolines has been developed that proceeds through a dearomatization/rearomatization sequence.[15]

Experimental Protocols

Here, we provide a detailed, validated protocol for a modern, metal-free C-5 chlorination, which highlights the high degree of control achievable with contemporary methods.

Protocol: Metal-Free C-5 Chlorination of N-(quinolin-8-yl)acetamide

This protocol is adapted from the work of Motati, D. R., et al. (2018) in Chemical Science.[2][8]

G start Start dissolve 1. Dissolve N-(quinolin-8-yl)acetamide (0.4 mmol) in Acetonitrile (3 mL) in a flask. start->dissolve stir 2. Stir at room temperature (open-air atmosphere). dissolve->stir add_tcca 3. Add Trichloroisocyanuric Acid (TCCA) (0.145 mmol) portion-wise. stir->add_tcca react 4. Continue stirring at room temperature for 15-30 minutes. add_tcca->react monitor 5. Monitor reaction progress by TLC. react->monitor monitor->react Incomplete quench 6. Quench with saturated aqueous sodium thiosulfate solution. monitor->quench Reaction Complete extract 7. Extract product with ethyl acetate (3x). quench->extract dry 8. Dry combined organic layers over anhydrous sodium sulfate, filter, and concentrate. extract->dry end End (Purify via column chromatography) dry->end

Caption: Experimental workflow for the C-5 chlorination of an 8-amidoquinoline.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve N-(quinolin-8-yl)acetamide (0.4 mmol, 1.0 equiv.) in 3 mL of acetonitrile.[2]

  • Reagent Addition: While stirring the solution at room temperature in an open-air atmosphere, add trichloroisocyanuric acid (TCCA) (0.145 mmol, 0.36 equiv.) to the solution.[2][8]

  • Reaction: Continue stirring at room temperature for approximately 15 minutes.[2][8]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Finishing: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the C-5 chlorinated product.

This method exemplifies a highly efficient and regioselective process, leveraging an 8-amido directing group to achieve exclusive C-5 halogenation with an inexpensive and atom-economical halogen source.[8][9]

Conclusion: A Chemist's Guide to Strategic Halogenation

The choice of halogen and methodology for modifying the quinoline ring is a critical decision in synthetic design. This guide highlights a clear hierarchy of reactivity and a set of strategic approaches to achieve desired outcomes.

  • Reactivity Trend (Electrophilic): Fluorine (most reactive, least controlled) > Chlorine > Bromine > Iodine (least reactive, often needs activation).

  • Regioselectivity (Electrophilic): The electron-rich benzene ring is the primary target, with substitution favoring the C-5 and C-8 positions. High regioselectivity can be achieved using modern C-H functionalization methods guided by directing groups.

  • Pyridine Ring Functionalization: This electron-deficient ring is resistant to direct electrophilic attack but can be halogenated via strategies involving N-oxides or radical/metal-catalyzed pathways.

By understanding the electronic nature of the quinoline scaffold and the distinct personalities of each halogen, researchers can navigate the complexities of these reactions, enabling the precise synthesis of functionalized quinolines for a vast array of applications in science and medicine.

References

A Senior Application Scientist's Guide to the Experimental Validation of Computational Studies on Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Silicon to Solution

The quinoline scaffold is a cornerstone in medicinal chemistry, a "privileged structure" that forms the backbone of numerous therapeutic agents with a vast range of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3][4] In the modern drug discovery landscape, the journey of a novel quinoline derivative often begins not in a wet lab, but within the circuits of a computer. Computational methods like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) have become indispensable tools.[5][6][7][8][9] They allow us to predict the biological activity, binding affinity, and electronic properties of candidate molecules with remarkable speed, saving immense time and resources.

However, these in silico predictions, however sophisticated, are fundamentally models built on algorithms and assumptions. They provide a powerful hypothesis, a rational starting point for discovery. The ultimate arbiter of truth is, and always will be, empirical evidence. Experimental validation is the critical, non-negotiable bridge between computational prediction and real-world biological activity. This guide provides researchers, scientists, and drug development professionals with a framework for designing and executing robust experimental workflows to validate computational findings on quinoline derivatives, ensuring that promising virtual hits can be translated into tangible therapeutic leads.

The Computational Gauntlet: Predicting Molecular Behavior

Before a compound is ever synthesized, it undergoes a rigorous battery of computational tests. Understanding what is being predicted is the first step toward designing its validation.

  • Quantitative Structure-Activity Relationship (QSAR): These models, including variants like CoMFA and CoMSIA, establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity.[5][7][9] A QSAR model might predict, for example, that adding a halogen at a specific position on the quinoline ring will increase its cytotoxicity.

  • Molecular Docking: This technique simulates the interaction between a small molecule (the quinoline derivative) and the binding site of a biological macromolecule, such as an enzyme or receptor.[3][7][8][10][11] The output is a "docking score," which estimates binding affinity, and a predicted binding pose, which visualizes the specific interactions (e.g., hydrogen bonds) that stabilize the complex.

  • Density Functional Theory (DFT): DFT calculations provide deep insights into a molecule's electronic structure, stability, and reactivity.[6][12] This can validate structural assumptions and predict sites on the molecule that are susceptible to metabolic attack or are crucial for receptor binding.

  • ADMET Profiling: In silico tools can predict a compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, flagging potential liabilities long before animal testing.[13][14][15]

This predictive funnel allows us to prioritize the most promising candidates for synthesis and subsequent experimental testing.

cluster_0 Computational Prediction Phase Virtual_Library Virtual Library of Quinoline Derivatives QSAR 3D-QSAR Analysis (CoMFA/CoMSIA) Virtual_Library->QSAR Predicts Activity Docking Molecular Docking (Target Protein) Virtual_Library->Docking Predicts Binding Prioritized_Hits Prioritized Candidate Compounds QSAR->Prioritized_Hits Docking->Prioritized_Hits ADMET In Silico ADMET Prediction Prioritized_Hits->ADMET Filters for Drug-likeness

Caption: Initial computational workflow for prioritizing quinoline derivatives.

Validating Anticancer Activity: From Cell Lines to Animal Models

Anticancer activity is one of the most widely explored applications for quinoline derivatives.[16][17][18][19] A computational study might predict that a novel derivative inhibits tumor growth by targeting a specific kinase. Here’s how we systematically validate such a claim.

Tier 1: In Vitro Cytotoxicity Screening

The first and most fundamental question is: does the compound kill cancer cells? Cytotoxicity assays provide the initial "yes" or "no" and quantify the compound's potency.

Key Experiment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21] Metabolically active cells contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[20]

Detailed Protocol: MTT Cytotoxicity Assay [20][22][23]

  • Cell Seeding:

    • Culture desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in their appropriate medium.[1][16]

    • Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of your synthesized quinoline derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[23]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Essential Controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest test concentration.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells) for background absorbance.

    • Incubate the plate for a defined period (typically 48 or 72 hours).[23]

  • MTT Incubation & Solubilization:

    • After incubation, add 10-20 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[20][23]

    • Incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

    • Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., anhydrous DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[20]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition & Analysis:

    • Measure the absorbance (Optical Density or OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background signals.[20]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity

The results should be summarized in a clear, comparative table.

Compound IDTarget PredictionCell LineIC50 (µM) after 48h[22]
Quinoline-ATopoisomerase IIMCF-7 (Breast)7.5[22]
Quinoline-BEGFR InhibitorA549 (Lung)5.2
Quinoline-CTubulin PolymerizationHT-29 (Colon)8.12[22]
Doxorubicin(Positive Control)MCF-7 (Breast)0.8
Tier 2: Validating the Mechanism of Action

If a compound is cytotoxic, the next question is how it kills the cells. This step directly validates the molecular docking predictions.

  • Enzyme Inhibition Assays: If your compound was predicted to inhibit a specific enzyme like Topoisomerase I, you must perform a direct enzymatic assay.[11] These assays measure the enzyme's activity in the presence of varying concentrations of your inhibitor, allowing for the calculation of an enzymatic IC50. A strong correlation between cellular IC50 and enzymatic IC50 provides powerful evidence for a target-specific mechanism.

  • Cell Cycle Analysis: Many anticancer agents work by arresting the cell cycle at a specific phase (e.g., G2/M).[16] This can be validated using flow cytometry. Cells are treated with the compound, stained with a DNA-binding dye like propidium iodide, and analyzed. A significant increase in the cell population in a particular phase compared to untreated controls confirms the predicted effect.[2][18]

  • Apoptosis Assays: To confirm that cell death occurs via apoptosis (programmed cell death), Annexin V/PI staining followed by flow cytometry is the gold standard.[22] Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet in early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.

Tier 3: In Vivo Validation in Animal Models

Positive in vitro data is promising, but it doesn't guarantee efficacy in a complex living organism. In vivo studies are essential to evaluate a compound's therapeutic potential and preliminary safety.

Key Experiment: Murine Xenograft Model

This protocol involves implanting human cancer cells into immunodeficient mice, allowing a human tumor to grow, which can then be treated with the test compound.[17][24]

Generalized Protocol: Subcutaneous Xenograft Model [24]

  • Cell Implantation:

    • Culture a human cancer cell line (e.g., MGC-803 for gastric cancer) to confluence.

    • Harvest and resuspend the cells in a sterile, serum-free medium or PBS.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of male athymic nude mice (4-6 weeks old).

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation. Tumor volume is typically calculated using the formula: (Length x Width^2) / 2.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to treatment groups (e.g., n=6 per group):

      • Vehicle Control Group

      • Test Compound Group (e.g., Quinoline-A at 25 mg/kg)

      • Positive Control Group (e.g., Cisplatin)

  • Treatment and Monitoring:

    • Administer the compounds via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 14 days).

    • Measure tumor volumes and body weights every 2-3 days to monitor efficacy and toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Data Presentation: In Vivo Efficacy

Treatment GroupDosing RegimenFinal Tumor Weight (mg, Mean ± SD)Tumor Growth Inhibition (%)
Vehicle ControlDaily, i.p.1250 ± 150-
Quinoline-A25 mg/kg, daily550 ± 9556%
Cisplatin5 mg/kg, q3d480 ± 8061.6%[24]

The Integrated Drug Discovery Workflow

The true power of this approach lies in the iterative feedback loop between computational prediction and experimental validation. Discrepancies between predicted and observed results are not failures; they are learning opportunities that allow us to refine our computational models for the next generation of derivatives.

cluster_comp In Silico Phase cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Design Computational Design & Virtual Screening Prediction Prediction of Activity (Docking, QSAR) Selection Candidate Selection Prediction->Selection Synthesis Chemical Synthesis Selection->Synthesis Cytotoxicity Cytotoxicity Assays (MTT, SRB) Synthesis->Cytotoxicity MoA Mechanism of Action (Enzyme Assay, Cell Cycle) Cytotoxicity->MoA Active compounds MoA->Design Refine Models Lead Lead Compound MoA->Lead Xenograft Animal Models (Xenograft) Lead->Xenograft Preclinical Preclinical Candidate Xenograft->Preclinical Efficacious & Safe

Caption: Integrated workflow from computational design to preclinical candidate.

Conclusion

The development of novel quinoline derivatives is a testament to the synergy between computational chemistry and experimental biology. Computational studies provide the roadmap, identifying high-potential routes and flagging dead ends before they consume valuable resources. However, it is the rigorous, methodical, and multi-tiered experimental validation that transforms a theoretical prediction into a credible therapeutic candidate. By embracing this integrated approach—predicting, synthesizing, testing, and refining—we can navigate the complex path of drug discovery with greater efficiency and a higher probability of success, ultimately accelerating the delivery of new medicines to patients in need.

References

A Comparative Analysis of Synthetic Routes to Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] Its prevalence in blockbuster drugs such as the antimalarial chloroquine and the antibacterial ciprofloxacin highlights the enduring importance of efficient and versatile methods for its synthesis.[3][4] This guide provides an in-depth comparative analysis of the primary synthetic routes to substituted quinolines, blending classical named reactions with modern catalytic methodologies. We will explore the mechanistic underpinnings, practical advantages and limitations, and representative protocols for each major pathway, offering field-proven insights for laboratory application.

Classical Synthetic Routes: The Bedrock of Quinoline Chemistry

Developed in the late 19th century, these methods remain foundational, often utilizing simple starting materials and robust reaction conditions.[5][6][7]

The Skraup Synthesis

First reported by Zdenko Hans Skraup in 1880, this is one of the most direct methods for producing the parent quinoline ring.[5][8] The reaction involves heating an aromatic amine (like aniline) with glycerol, a dehydrating acid (typically concentrated sulfuric acid), and an oxidizing agent.[8][9][10]

Mechanism and Causality:

The reaction's driving force is a cascade of dehydration, conjugate addition, cyclization, and oxidation.

  • Dehydration: Concentrated H₂SO₄ first dehydrates glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This is a critical step, and the choice of a strong dehydrating acid is essential for generating the electrophile in situ.

  • Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate (Michael) addition.

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.

  • Oxidation: An oxidizing agent, traditionally nitrobenzene (which can also serve as the solvent) or arsenic pentoxide, is required to aromatize the dihydroquinoline intermediate to the final quinoline product.[5][8] The use of an oxidant is non-negotiable for achieving the stable aromatic system.

Figure 1. Simplified workflow of the Skraup Synthesis.

Advantages:

  • Utilizes inexpensive and readily available starting materials.[11]

  • A direct route to the unsubstituted quinoline core.

Limitations:

  • Extremely harsh and highly exothermic conditions, which can be difficult to control and may lead to violent reactions.[6][8] The use of moderators like ferrous sulfate is often necessary.[5]

  • Limited functional group tolerance due to the strong acid and high temperatures.

  • The use of toxic oxidizing agents like arsenic pentoxide is a significant drawback.[8]

The Doebner-von Miller Reaction

This is a highly versatile modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[5][12] It employs α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of two carbonyl compounds.[12][13]

Mechanism and Causality:

The mechanism is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway.[11][12] A simplified view involves:

  • Michael Addition: Aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.

  • Schiff Base Formation & Addition: The initial adduct can react with a second molecule of aniline to form an intermediate that contains two aniline moieties.

  • Cyclization and Oxidation: This intermediate then cyclizes, eliminates an aniline molecule, and is subsequently oxidized to form the substituted quinoline ring. The reaction is typically catalyzed by Brønsted or Lewis acids.[12]

Figure 2. Key transformations in the Doebner-von Miller Reaction.

Advantages:

  • Highly versatile, allowing for a wide range of substituted quinolines by varying the carbonyl precursors.[5][14]

  • Can be performed under somewhat milder conditions than the Skraup synthesis.

Limitations:

  • Regioselectivity can be an issue when using unsymmetrical ketones or meta-substituted anilines, often leading to mixtures of products.[11]

  • The mechanism's complexity can sometimes lead to unexpected side products.

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[9]

Mechanism and Causality:

  • Enamine Formation: The reaction begins with the condensation of the aniline and one of the carbonyl groups of the β-diketone to form a Schiff base, which tautomerizes to the more stable enamine intermediate. This step is typically reversible and driven by the removal of water.

  • Cyclization & Dehydration: Under strong acid catalysis (e.g., concentrated H₂SO₄), the enamine undergoes an intramolecular electrophilic aromatic substitution to close the ring, followed by a dehydration step to yield the final aromatic quinoline product.[9] The choice of a strong acid is crucial to protonate the second carbonyl, activating it for the cyclization.

Advantages:

  • A straightforward and reliable method for 2,4-disubstituted quinolines.[9]

  • Uses readily available aniline and β-diketone starting materials.

Limitations:

  • Requires strongly acidic conditions, limiting substrate scope.

  • The reaction is generally limited to the specific substitution pattern dictated by the β-diketone.

The Conrad-Limpach-Knorr Synthesis

This method is a key route for synthesizing 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones) by reacting anilines with β-ketoesters.[4][15] The regiochemical outcome is famously dependent on the reaction temperature.

Mechanism and Causality:

The reaction pathway hinges on the initial nucleophilic attack site of the aniline on the β-ketoester, a classic case of kinetic versus thermodynamic control.

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., < 100 °C), the aniline's nitrogen preferentially attacks the more reactive ketone carbonyl. The resulting enamine intermediate then undergoes thermal cyclization at high temperatures (~250 °C) to yield the 4-quinolone .[15][16]

  • Knorr Pathway (Thermodynamic Control): At higher initial reaction temperatures (e.g., > 140 °C), the reaction favors the thermodynamically more stable product. The aniline attacks the less reactive ester carbonyl, forming a β-ketoanilide intermediate. Subsequent acid-catalyzed cyclization yields the 2-quinolone .[16]

CLK_Synthesis Start Aniline + β-Ketoester Enamine Enamine Intermediate (Attack at Ketone) Start->Enamine Low Temp (Kinetic) Conrad-Limpach Anilide β-Ketoanilide Intermediate (Attack at Ester) Start->Anilide High Temp (Thermodynamic) Knorr Quinolone4 4-Quinolone Enamine->Quinolone4 High Temp Cyclization Quinolone2 2-Quinolone Anilide->Quinolone2 Acid-Catalyzed Cyclization

Figure 3. Temperature-dependent pathways of the Conrad-Limpach-Knorr Synthesis.

Advantages:

  • Provides specific access to biologically important 2- and 4-quinolone cores.

  • The regioselectivity can be controlled by temperature.

Limitations:

  • The high temperatures required for the cyclization step can limit the applicability for sensitive substrates.

  • The synthesis of 2-quinolones can sometimes give lower yields.[16]

The Friedländer Synthesis

The Friedländer synthesis is an acid- or base-catalyzed condensation between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde).[17][18][19]

Mechanism and Causality:

  • Aldol Condensation: The reaction initiates with an intermolecular aldol condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound.

  • Cyclization/Dehydration: The amino group of the o-aminoaryl ketone then attacks the newly formed carbonyl in an intramolecular fashion, followed by dehydration to form the quinoline ring.[17] The choice of an acid or base catalyst depends on the specific substrates, but its role is to facilitate both the initial aldol reaction and the final cyclodehydration.

Advantages:

  • An efficient and high-yielding method for producing a wide variety of substituted quinolines.[20]

  • Conditions can often be milder than the Skraup or Doebner-von Miller reactions.

Limitations:

  • The primary limitation is the availability of the required o-aminoaryl aldehyde or ketone starting materials, which can be challenging to prepare.[20]

Modern Synthetic Routes: The Catalytic Revolution

Modern synthetic chemistry has focused on developing milder, more efficient, and more versatile methods, with a strong emphasis on transition-metal catalysis.[1][21] These methods often feature higher functional group tolerance, better regioselectivity, and improved atom economy.[22]

Transition-Metal-Catalyzed Annulations:

Catalysts based on palladium, copper, ruthenium, cobalt, and iron have been instrumental in developing novel quinoline syntheses.[1][23][24][25] These reactions often proceed via mechanisms involving:

  • C-H Activation: A transition metal catalyst can directly activate a C-H bond on the aniline or a coupling partner, allowing for a more direct and atom-economical cyclization.[23]

  • Oxidative Annulation: These reactions combine C-H activation with an oxidative cyclization step, often using air or a mild chemical oxidant.[23]

  • Multi-Component Reactions (MCRs): Catalysts can bring together three or more reactants in a single pot to construct the quinoline core with high efficiency and molecular diversity.[1][7]

Advantages:

  • Significantly milder reaction conditions (lower temperatures, neutral pH).

  • Excellent functional group tolerance.

  • High yields and often high regioselectivity.

  • Enables the synthesis of complex quinoline structures not easily accessible via classical routes.

Limitations:

  • Catalysts can be expensive and sensitive to air or moisture.

  • Reaction optimization can be more complex than for classical methods.

  • Removal of metal traces from the final product is a critical concern in pharmaceutical applications.

Comparative Analysis Summary

The choice of synthetic route depends critically on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Method Starting Materials Key Conditions Typical Products Key Advantages Key Disadvantages
Skraup Aniline, GlycerolH₂SO₄, Oxidant, High TUnsubstituted QuinolinesInexpensive reagents, direct route to parent quinoline.Harsh/violent conditions, low functional group tolerance, toxic reagents.[6]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylsAcid Catalyst (Lewis or Brønsted)Substituted QuinolinesVersatile for many substitution patterns.[5]Regioselectivity issues, complex mechanism can lead to side products.[11]
Combes Aniline, β-DiketoneStrong Acid (H₂SO₄), Heat2,4-Disubstituted QuinolinesStraightforward, good yields for specific products.Harsh conditions, limited substitution pattern.
Conrad-Limpach-Knorr Aniline, β-KetoesterThermal (for cyclization)2- or 4-QuinolonesTemperature-controlled access to important quinolone cores.Very high temperatures required, limited substrate scope.
Friedländer o-Aminoaryl Ketone, Methylene KetoneAcid or Base CatalystPolysubstituted QuinolinesHigh yields, generally milder conditions.Limited availability of o-aminoaryl ketone starting materials.[20]
Transition-Metal Catalyzed Varies (e.g., Anilines, Alkynes, Alcohols)Metal Catalyst (Pd, Cu, Co, etc.)Highly Functionalized QuinolinesMild conditions, high functional group tolerance, novel structures.[1][23]Catalyst cost/sensitivity, potential metal contamination.

Representative Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline

This protocol is adapted from standard literature procedures and should be performed with extreme caution in a well-ventilated fume hood behind a safety shield due to the vigorous nature of the reaction.

  • Reaction Setup: In a large (e.g., 1 L) three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 30 mL of concentrated sulfuric acid to 25 g of aniline while cooling in an ice bath.[8]

  • Reagent Addition: To the stirred aniline sulfate mixture, add 75 g of anhydrous glycerol and 20 g of nitrobenzene.

  • Heating: Gently heat the mixture using a heating mantle. The reaction is highly exothermic and will begin to boil. Immediately remove the heat source and allow the reaction to proceed under its own vigor. If the reaction becomes too violent, cool the flask with an ice-water bath.

  • Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure completion.

  • Workup: Allow the mixture to cool. Carefully pour it into 500 mL of water and neutralize with a concentrated sodium hydroxide solution. The quinoline product can then be isolated by steam distillation or solvent extraction followed by purification via distillation.

Protocol 2: Microwave-Assisted Friedländer Synthesis

This protocol demonstrates a modern, more efficient approach to quinoline synthesis.

  • Reactant Mixture: In a 10 mL microwave reaction vessel, combine 1.0 mmol of a 2-aminoaryl ketone, 1.2 mmol of an α-methylene carbonyl compound, and 0.02 g of a solid acid catalyst (e.g., Nafion NR50).[23][24]

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[23] The optimal conditions should be determined by TLC monitoring.

  • Workup: After cooling, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter to remove the solid catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted quinoline. The solid catalyst can often be washed, dried, and reused.[24]

Conclusion

The synthesis of substituted quinolines is a mature field with a rich history, yet it continues to evolve. While classical methods like the Skraup and Doebner-von Miller reactions offer robust, scalable routes from simple precursors, they are often hampered by harsh conditions. The Friedländer and Conrad-Limpach-Knorr syntheses provide more targeted access to specific substitution patterns. The advent of modern transition-metal-catalyzed methods has revolutionized the field, enabling the construction of highly complex and functionalized quinolines under mild conditions, which is of paramount importance for contemporary drug discovery and materials science.[2][21] The selection of an appropriate synthetic strategy requires a careful analysis of the target molecule, available resources, and desired scale, balancing the reliability of classical methods with the versatility and efficiency of modern catalytic approaches.

References

A Researcher's Guide to Confirming the Identity of 2-Iodoquinoline Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, 2-iodoquinoline serves as a valuable and reactive building block. Its participation in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allows for the facile introduction of diverse functionalities onto the quinoline scaffold. However, the high reactivity of the C-I bond, while advantageous for desired transformations, also opens pathways to several common and sometimes overlooked byproducts. Accurate identification and characterization of these byproducts are paramount for reaction optimization, purification strategy development, and ensuring the purity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of the most frequently encountered byproducts in reactions involving this compound, supported by mechanistic insights and established analytical protocols for their unambiguous identification.

The Usual Suspects: Common Byproducts of this compound Reactions

When employing this compound in transition-metal-catalyzed cross-coupling reactions, two principal byproducts often emerge: quinoline, the product of hydrodehalogenation, and 2,2'-biquinoline, the result of homocoupling. Understanding the conditions that favor their formation is the first step toward mitigating their presence.

Quinoline: The Product of Hydrodehalogenation

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom is replaced by a hydrogen atom.[1] In the case of this compound, this leads to the formation of the parent quinoline heterocycle.

Mechanism of Formation: The prevailing mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. These hydride species can originate from various sources in the reaction mixture, including amine bases, alcohols used as solvents, or even trace amounts of water. The Pd-H species can then undergo reductive elimination with the 2-quinolyl group on the palladium intermediate, yielding quinoline and regenerating the active palladium catalyst. The propensity for dehalogenation generally follows the reactivity of the halide, with iodides being more susceptible than bromides or chlorides.[1]

2,2'-Biquinoline: The Homocoupling Product

Homocoupling, the dimerization of the starting aryl halide, is another frequent side reaction that consumes the this compound substrate and leads to the formation of 2,2'-biquinoline.

Mechanism of Formation: This byproduct can be formed through several pathways:

  • Palladium-Catalyzed Homocoupling: In the context of Suzuki-Miyaura reactions, the presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or exposure to oxygen, can promote the homocoupling of two organoboron reagents. Similarly, two molecules of this compound can couple on a palladium center.

  • Ullmann Reaction: The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetric biaryl.[2][3] Under certain reaction conditions, especially if copper-based reagents are present or if high temperatures are employed, an Ullmann-type homocoupling of this compound can occur, leading to 2,2'-biquinoline.[2][3][4]

Comparative Analysis of Analytical Techniques for Byproduct Identification

The unambiguous identification of quinoline and 2,2'-biquinoline within a complex reaction mixture requires a combination of chromatographic separation and spectroscopic characterization. The choice of technique depends on the specific requirements of the analysis, including the need for quantification and the complexity of the reaction matrix.

Analytical Technique Principle Strengths Weaknesses
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.Rapid, inexpensive, and useful for reaction monitoring to observe the disappearance of starting material and the appearance of products and byproducts.Limited resolution, not suitable for quantification without densitometry.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.Excellent for separation of complex mixtures, quantification, and purity assessment. Can be coupled with various detectors (UV, MS).[5][6][7][8]Requires method development, more expensive instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components in the gas phase followed by mass analysis.Excellent for the identification of volatile and semi-volatile compounds. Provides molecular weight and fragmentation information for structural elucidation.[9]Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) High-resolution separation by HPLC coupled with mass analysis.A powerful tool for the identification and quantification of a wide range of compounds. Provides molecular weight and structural information.[10]Higher cost and complexity compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.The most powerful technique for unambiguous structure elucidation of isolated compounds. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard.Lower sensitivity compared to MS, requires pure samples for clear spectra.

Experimental Protocols for Byproduct Identification

The following protocols provide a general framework for the identification and characterization of quinoline and 2,2'-biquinoline in a reaction mixture originating from a this compound coupling reaction.

Protocol 1: Reaction Monitoring and Preliminary Identification by TLC
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Analysis: Spot the diluted reaction mixture, along with standards of this compound, quinoline, and the expected cross-coupling product, on a silica gel TLC plate.

  • Elution: Develop the TLC plate using an appropriate mobile phase system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light (254 nm). The relative Rf values will give a preliminary indication of the presence of the starting material, product, and byproducts. Quinoline, being less polar than this compound, will typically have a higher Rf value.

Protocol 2: Separation and Identification by HPLC-MS
  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute compounds with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Monitor for the expected [M+H]+ ions:

      • Quinoline: m/z 130.06

      • This compound: m/z 255.96

      • 2,2'-Biquinoline: m/z 257.11

      • Expected cross-coupled product: Calculate the expected m/z.

  • Data Analysis: Correlate the retention times of the peaks in the chromatogram with the mass spectra to identify the components of the reaction mixture.

Protocol 3: Structural Confirmation by NMR Spectroscopy
  • Purification: Following the work-up of the reaction, purify the crude product using column chromatography to isolate the desired product and the major byproducts.

  • NMR Analysis: Dissolve the purified fractions in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquisition: Acquire 1H and 13C NMR spectra.

  • Data Interpretation:

    • Quinoline: The 1H NMR spectrum will show characteristic signals for the quinoline ring system, notably the absence of the downfield signal corresponding to the proton at the 2-position in the starting material and the appearance of a new aromatic proton signal.

    • 2,2'-Biquinoline: The 1H NMR spectrum will exhibit a distinct set of signals corresponding to the symmetric biquinoline structure.

Visualizing Reaction Pathways and Analytical Workflows

Byproduct_Formation This compound This compound Desired Cross-Coupling Product Desired Cross-Coupling Product This compound->Desired Cross-Coupling Product Cross-Coupling Partner (e.g., Boronic Acid) Quinoline (Hydrodehalogenation) Quinoline (Hydrodehalogenation) This compound->Quinoline (Hydrodehalogenation) Hydride Source (Base, Solvent, H2O) 2,2'-Biquinoline (Homocoupling) 2,2'-Biquinoline (Homocoupling) This compound->2,2'-Biquinoline (Homocoupling) Pd(II) or Cu Catalyst

Analytical_Workflow cluster_0 Reaction Monitoring & Preliminary ID cluster_1 Separation & Definitive ID cluster_2 Structural Confirmation Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis Spotting HPLC-MS or GC-MS HPLC-MS or GC-MS Crude Reaction Mixture->HPLC-MS or GC-MS Injection Column Chromatography Column Chromatography Crude Reaction Mixture->Column Chromatography Purification Preliminary Identification\n(Rf Values) Preliminary Identification (Rf Values) TLC Analysis->Preliminary Identification\n(Rf Values) Separation & Mass Analysis Separation & Mass Analysis HPLC-MS or GC-MS->Separation & Mass Analysis Byproduct Identification\n(Retention Time & m/z) Byproduct Identification (Retention Time & m/z) Separation & Mass Analysis->Byproduct Identification\n(Retention Time & m/z) Isolated Byproducts Isolated Byproducts Column Chromatography->Isolated Byproducts NMR Spectroscopy NMR Spectroscopy Isolated Byproducts->NMR Spectroscopy Analysis Unambiguous Structure Elucidation Unambiguous Structure Elucidation NMR Spectroscopy->Unambiguous Structure Elucidation

Conclusion

The successful synthesis of novel compounds derived from this compound hinges on a thorough understanding of potential side reactions and the implementation of robust analytical methods to identify and quantify any resulting byproducts. Hydrodehalogenation to quinoline and homocoupling to 2,2'-biquinoline are the most common undesired pathways. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can confidently identify these byproducts, leading to more efficient reaction optimization, streamlined purification processes, and ultimately, the generation of high-purity target molecules.

References

A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 2-Iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is not merely a procedural step; it is the bedrock of reliable downstream data. Nitrogen-containing heterocycles, such as quinoline and its derivatives, form the backbone of a vast number of pharmaceuticals.[1][2][3][4] The introduction of a halogen, like iodine, at the 2-position creates a versatile synthetic handle but also introduces specific challenges in purification and analysis. An incomplete assessment can lead to misinterpreted biological data, where the observed activity may stem from a highly potent impurity rather than the compound of interest.[5][6]

This guide provides a comparative framework for assessing the purity of 2-iodoquinoline derivatives, moving beyond a simple recitation of methods to explain the causality behind our analytical choices. We will explore the orthogonal techniques required for a robust, self-validating purity assessment, ensuring the data you generate is both accurate and defensible.

Pillar 1: The Strategic Selection of Analytical Techniques

No single analytical method can definitively establish purity. A robust assessment relies on the principle of orthogonality—using multiple techniques that measure different physicochemical properties of the compound. For this compound derivatives, the primary tools in our arsenal are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic system (LC-MS). Elemental Analysis serves as a valuable, albeit less common, orthogonal confirmation.

The choice of technique is dictated by the question we are asking: "How many components are in my sample?" (chromatographic purity), "What is the absolute mass percentage of my target compound?" (absolute purity), or "What is the identity of the other components?" (impurity identification).

Technique_Comparison cluster_Purity_Assessment Purity Assessment Strategy Analyte Synthesized This compound Derivative HPLC HPLC-UV/DAD (Chromatographic Purity) Analyte->HPLC Primary Analysis qNMR Quantitative NMR (Absolute Purity) Analyte->qNMR Primary Analysis LCMS LC-MS / HRMS (Impurity ID & Confirmation) HPLC->LCMS Identify Peaks Result Confident Purity Assignment (>95%) HPLC->Result Provides Area % EA Elemental Analysis (Orthogonal Confirmation) qNMR->EA Orthogonal Check qNMR->Result Provides Mass % LCMS->Result EA->Result

Caption: Workflow for a multi-faceted purity assessment of this compound derivatives.

Comparative Overview of Key Techniques

The following table summarizes the strengths and weaknesses of each technique in the context of analyzing this compound derivatives.

TechniquePrincipleInformation ObtainedQuantitative?Key AdvantagesCommon Challenges
HPLC-UV/DAD Differential partitioning between a stationary and mobile phase.Chromatographic purity (Area %), retention time, UV-Vis spectrum.Semi-quantitative (Area %); fully quantitative with calibration.High sensitivity, excellent for resolving isomers and closely related impurities. Peak purity analysis with DAD.Area % is not Mass %. Assumes all compounds have the same response factor, which is rarely true.
qNMR (¹H NMR) Signal intensity is directly proportional to the number of nuclei.[7]Absolute purity (Mass %), structural confirmation, identification of solvent impurities.Yes, absolute method.Primary ratio method requiring no specific reference standard of the analyte.[7] Nondestructive.[6]Lower sensitivity than HPLC, potential for peak overlap, requires careful experimental setup (e.g., long relaxation delays).[8]
LC-MS/HRMS Separation by LC followed by mass-to-charge ratio analysis.Molecular weight of analyte and impurities, fragmentation patterns.No (without calibration).Unparalleled for impurity identification, even at trace levels. HRMS provides elemental composition.[9][10]Ionization efficiency can vary dramatically between compounds, making quantification complex.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N.Bulk elemental composition.Yes (for elements).An orthogonal check on the overall formula. Detects inorganic impurities and non-NMR-active species.Requires relatively large sample amount, insensitive to isomeric impurities, less precise than qNMR.

Pillar 2: Field-Proven Experimental Protocols

The trustworthiness of a purity assessment hinges on meticulously executed and well-documented protocols.[11][12] The following sections provide step-by-step methodologies designed to be self-validating.

Protocol 1: High-Performance Liquid Chromatography (HPLC-DAD)

This method is designed to determine the chromatographic purity and identify the number of impurities present. The use of a Diode Array Detector (DAD) is critical as it allows for peak purity analysis, confirming that a single chromatographic peak is not composed of multiple co-eluting species.

Causality Behind Choices:

  • Column: A C18 column is the workhorse for reverse-phase chromatography and is well-suited for the moderately polar nature of quinoline derivatives.[13][14]

  • Mobile Phase: An acetonitrile/water gradient is chosen for its versatility in eluting compounds with a range of polarities. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times for any derivatives with basic nitrogen atoms.

  • Detector: DAD is selected over a standard UV detector to enable spectral analysis across the peak, a key component of method validation.

Step-by-Step Methodology:

  • System Preparation:

    • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).[13]

    • Column: C18, 5 µm, 4.6 mm × 250 mm.[13]

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 10 µL.[13]

    • Detection Wavelength: 225 nm, with DAD scanning from 200-400 nm.[13]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound derivative.

    • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[13]

  • Gradient Elution:

    • Start with a linear gradient: 0-25 min, 10% to 90% B; 25-30 min, 90% B; 30.1-35 min, 10% B (re-equilibration).

  • System Suitability Test (SST):

    • Before running the sample, inject a standard solution (if available) or the sample solution five times.

    • The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be <2.0%. This ensures the system is performing consistently.[12]

  • Data Analysis:

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate the purity as Area % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • For the main peak, perform a peak purity analysis using the DAD software. The purity angle should be less than the purity threshold, indicating spectral homogeneity.

Protocol 2: Absolute Quantitative ¹H NMR (qNMR)

This is the gold standard for determining absolute purity (mass %). It compares the integral of a known analyte signal to the integral of a certified internal standard of known purity and mass.

Causality Behind Choices:

  • Internal Standard: Maleic acid is chosen because it is non-volatile, stable, has a high purity, and its vinylic proton signal (~6.3 ppm) is a sharp singlet that typically does not overlap with the aromatic signals of quinoline derivatives.

  • Relaxation Delay (D1): A long D1 of 30 seconds is crucial. It ensures that all protons, which have different relaxation times, have fully returned to their equilibrium state before the next pulse. Failure to do so is the most common source of error in qNMR, leading to inaccurate integrals and an overestimation of purity.[8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh (~10 mg) of the this compound derivative into a clean NMR tube (record weight to 0.01 mg).[8]

    • Accurately weigh (~5 mg) of a certified internal standard (e.g., Maleic Acid, purity >99.5%) into the same NMR tube (record weight to 0.01 mg).

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 90° pulse ('zg' on Bruker).[8]

    • Relaxation Delay (D1): ≥ 30 seconds.

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): ≥ 16 (to ensure good signal-to-noise).[8]

    • Temperature: Regulated at 298 K.[8]

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve signal-to-noise.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte (I_analyte) and the signal from the internal standard (I_std). Ensure the integration regions are wide enough to encompass the entire signal, including any ¹³C satellites.

  • Purity Calculation:

    • Use the following formula to calculate the mass % purity (P_analyte):[15] P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass weighed

      • P_std = Purity of the internal standard

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the identification of impurities detected in the HPLC analysis.

Causality Behind Choices:

  • Method Transfer: The HPLC method is directly transferred to the LC-MS system to ensure that the retention times correlate. This allows for the direct assignment of a molecular weight to each peak observed in the HPLC-DAD chromatogram.

  • High-Resolution MS (HRMS): Using an Orbitrap or TOF mass analyzer provides highly accurate mass measurements (typically <5 ppm error).[9][10] This allows for the calculation of the elemental formula of an impurity, which is a powerful tool for structural elucidation.[10]

Step-by-Step Methodology:

  • System Setup:

    • Instrument: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • LC Method: Use the identical column, mobile phases, and gradient as described in the HPLC-DAD protocol.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds.

    • Mass Range: Scan from m/z 100 to 1000.

  • Analysis:

    • Inject the same sample solution prepared for the HPLC analysis.

    • Extract the ion chromatograms for the masses corresponding to expected impurities (e.g., starting materials, de-iodinated product, dimers).

    • For each impurity peak observed in the Total Ion Chromatogram (TIC), analyze the corresponding mass spectrum.

  • Data Interpretation:

    • The molecular ion [M+H]⁺ will provide the molecular weight of the impurity.

    • If using HRMS, use the accurate mass to predict the elemental formula.[10] For organic iodine compounds, the characteristic isotopic pattern can also aid in confirmation.[9]

Pillar 3: Data Interpretation and Cross-Validation

The final step is to synthesize the data from these orthogonal techniques into a single, coherent purity value.

References

A Senior Application Scientist's Guide to the Purification of Quinolines: Efficacy, Strategy, and Implementation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of quinoline scaffolds is not a mere formality; it is the bedrock upon which reliable biological data and therapeutic efficacy are built. As a heterocyclic aromatic compound, the quinoline nucleus is a cornerstone in a vast array of pharmaceuticals, from antimalarials like quinine to modern anticancer agents.[1][2] However, common synthetic routes such as the Skraup, Doebner-von Miller, or Friedländer syntheses often yield crude products contaminated with unreacted starting materials, isomeric byproducts, and degradation products.[3][4][5]

This guide provides an in-depth comparison of purification techniques, moving beyond a simple listing of methods to a strategic framework based on the physicochemical properties of the quinoline molecule itself. We will explore how to leverage basicity, polarity, and other physical characteristics to design an optimal purification workflow, ensuring the integrity of your subsequent research.

Pillar 1: Exploiting Basicity - The Quinoline Nitrogen as a Purification Handle

The most defining characteristic of the quinoline ring system is the basicity of its sp²-hybridized nitrogen atom. This feature is not a hindrance but a powerful tool for separation from non-basic or less-basic impurities.

A. Acid-Base Extraction

This classical liquid-liquid extraction technique is a robust first-pass purification step, particularly for removing neutral or acidic impurities after a synthesis. The underlying principle is the differential solubility of the basic quinoline and other components in aqueous and organic phases as a function of pH.

  • Causality of Choice : By washing an organic solution of the crude product (e.g., in dichloromethane or ethyl acetate) with dilute acid (e.g., 1M HCl), the basic quinoline is protonated to form a water-soluble salt (a quinolinium salt), which partitions into the aqueous phase. Neutral organic impurities remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer with a base like sodium hydroxide (NaOH) regenerates the free quinoline, which can then be extracted back into a fresh organic solvent.[5][6] This process is highly effective for large-scale initial cleanup. Coal tar processing, for instance, has historically used sulfuric acid extraction to isolate quinolines from neutral components like naphthalene.[7][8]

B. Purification via Salt Crystallization

For a more rigorous purification, converting the quinoline into a crystalline salt is a highly effective method. This approach leverages both the basicity of the quinoline and the principles of crystallization, where the ordered crystal lattice excludes impurities.

  • Expertise in Action : The choice of acid is critical. Picric acid, phosphoric acid, and hydrochloric acid are commonly used.[6][7][9] Quinoline picrate, for example, often forms well-defined, easily filterable yellow crystals.[6][10] The key to this technique's success is the two-fold purification: impurities that do not form salts are removed during the initial filtration, and soluble impurities are removed during the recrystallization of the salt itself. The pure quinoline is then regenerated by dissolving the salt and adding a base.

Workflow for Purification via Picrate Salt Formation

cluster_formation Salt Formation cluster_recrystallization Recrystallization cluster_regeneration Regeneration crude Crude Quinoline in Ethanol mix Mix & Cool crude->mix picric Picric Acid in Ethanol picric->mix filter1 Vacuum Filter mix->filter1 crude_picrate Crude Quinoline Picrate (Solid) filter1->crude_picrate impurities1 Soluble Impurities (Filtrate) filter1->impurities1 Discard recrystallize Recrystallize from Acetonitrile crude_picrate->recrystallize filter2 Vacuum Filter recrystallize->filter2 pure_picrate Pure Quinoline Picrate (Solid) filter2->pure_picrate impurities2 Soluble Impurities (Filtrate) filter2->impurities2 Discard dissolve Dissolve in DMSO, Pass through Basic Alumina pure_picrate->dissolve extract Extract with Pentane & Distill dissolve->extract pure_quinoline Pure Quinoline extract->pure_quinoline

Caption: Workflow for purifying quinoline by forming, recrystallizing, and regenerating the picrate salt.

Pillar 2: Separation by Polarity - Chromatographic Techniques

Chromatography is the cornerstone of modern purification, offering high-resolution separation based on differential partitioning between a stationary phase and a mobile phase.

A. Silica Gel Column Chromatography

This is often the default technique for purifying organic compounds. However, for quinolines, it presents a significant challenge that requires specific expertise to overcome.

  • Trustworthiness through Mitigation : The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[10] This interaction leads to significant peak tailing, poor separation, and, in many cases, irreversible adsorption or decomposition of the product directly on the column.[10][11]

  • The Solution : To achieve a reliable and reproducible separation, the silica gel must be deactivated. This is typically done by adding a small amount of a basic modifier, such as triethylamine (0.5-2%) or pyridine, to the eluent.[10] The modifier competes with the quinoline for binding to the acidic sites on the silica, allowing the desired compound to elute symmetrically. Alternatively, using a different stationary phase like neutral or basic alumina can circumvent the issue entirely.[10]

B. Advanced and High-Performance Chromatography

For challenging separations of complex mixtures or for achieving the highest levels of purity, more advanced techniques are necessary.

  • High-Performance Liquid Chromatography (HPLC) : Both reversed-phase (e.g., C18 column) and normal-phase preparative HPLC offer superior resolution.[12][13] HPLC is particularly valuable for purity assessment, allowing for precise quantification of impurities.[3][14] A typical reversed-phase method for a quinoline derivative might use a C18 column with a gradient of water and acetonitrile containing a small amount of formic acid to ensure sharp peak shapes.[3]

  • High-Speed Counter-Current Chromatography (HSCCC) : This is a form of liquid-liquid partition chromatography that completely avoids a solid stationary phase, thereby eliminating problems of irreversible adsorption and decomposition.[10] HSCCC has been successfully employed for the preparative separation of multiple components from quinoline-based mixtures, such as commercial quinoline yellow, which contains components with a wide range of polarities.[15][16]

Experimental Workflow: Deactivated Silica Gel Chromatography

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation eluent Prepare Eluent (e.g., Hexane/EtOAc + 1% Triethylamine) slurry Prepare Silica Slurry in Deactivated Eluent eluent->slurry pack Pack Column slurry->pack load Load Crude Quinoline (dissolved in minimal eluent) pack->load elute Elute with Gradient or Isocratic Deactivated Eluent load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Combine Pure Fractions tlc->pool evap Evaporate Solvent Under Reduced Pressure pool->evap pure_prod Pure Quinoline Derivative evap->pure_prod

Caption: Standard workflow for purifying a quinoline derivative using deactivated silica gel chromatography.

Pillar 3: Leveraging Physical Properties

Beyond basicity and polarity, the inherent physical properties of quinolines, such as volatility and crystallinity, provide further avenues for purification.

A. Distillation Techniques
  • Vacuum Distillation : For liquid quinolines that are thermally stable, vacuum distillation is highly effective for separating them from non-volatile impurities. To prevent oxidation or decomposition at high temperatures, it is often performed in the presence of zinc dust.[6]

  • Steam Distillation : This technique is invaluable for purifying quinolines from crude reaction mixtures, especially after high-temperature syntheses like the Skraup reaction.[5] The principle relies on the volatility of the quinoline in the presence of steam, allowing it to co-distill with water at a temperature below its normal boiling point, leaving behind non-volatile materials like inorganic salts and polymeric tars.[17]

B. Recrystallization

For solid quinoline derivatives, recrystallization is a powerful final purification step to obtain material of high crystalline purity. The success of this technique is entirely dependent on the selection of an appropriate solvent system.

  • Solvent Selection is Key : An ideal solvent will dissolve the quinoline derivative poorly at low temperatures but completely at higher temperatures. This differential solubility allows the compound to crystallize out upon cooling, leaving impurities behind in the solution. For instance, a patented method for purifying crude 8-hydroxyquinoline uses chloroparaffin as the solvent, achieving 95-98% yield with a final purity of 99.00-99.90%.[10][13] Various solvent systems, including ethanol/water or acetone/water mixtures, are often effective for inducing crystallization of quinoline salts.[18]

Comparative Analysis of Purification Techniques

The optimal purification strategy is dictated by the scale of the reaction, the nature of the impurities, and the specific properties of the target quinoline.

TechniquePrincipleBest ForPurity AchievableAdvantagesDisadvantages
Acid-Base Extraction Differential solubility of protonated/free base form in aqueous/organic phases.Initial, large-scale cleanup to remove non-basic impurities.ModerateHigh capacity, low cost, simple.Not effective for removing other basic impurities.
Salt Crystallization Formation of a crystalline salt, excluding impurities from the lattice.Solid or liquid quinolines; removal of isomers and closely related impurities.High to Very HighExcellent for achieving high purity; robust.Requires an additional regeneration step; potential for product loss.
Silica Gel Chromatography Differential adsorption onto a polar stationary phase.Small to medium scale purification of most derivatives.HighHigh resolution for diverse compounds.Requires deactivation (e.g., with NEt₃) to prevent tailing and decomposition.[10]
Preparative HPLC High-resolution separation based on polarity (NP or RP).Complex mixtures, final polishing step for high-value compounds.Very HighExcellent resolution and purity assessment.Expensive, lower capacity, requires specialized equipment.
HSCCC Liquid-liquid partitioning without a solid support.Thermally sensitive or reactive quinoline derivatives.HighNo irreversible adsorption, high recovery.Requires specialized equipment; solvent system selection can be complex.[15][16]
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Thermally stable, liquid quinolines.HighEffective for removing non-volatile impurities.Not suitable for thermally labile compounds.
Steam Distillation Volatilization of compounds in the presence of steam at <100 °C.Post-synthesis cleanup of volatile quinolines from salts and tars.Moderate to HighGentle; effective for high-boiling point amines.Only applicable to steam-volatile compounds; generates aqueous waste.[17]
Recrystallization Differential solubility in a solvent at different temperatures.Solid quinoline derivatives as a final purification step.Very HighCan yield material of exceptional purity; cost-effective.Highly dependent on finding a suitable solvent; potential for yield loss.[19]

Detailed Experimental Protocol: Purification of Quinoline via Picrate Salt Formation

This protocol is a robust method for purifying crude quinoline, particularly for removing impurities that do not readily form picrate salts.[10]

Materials:

  • Crude Quinoline

  • 95% Ethanol

  • Picric Acid

  • Acetonitrile

  • Dimethyl Sulfoxide (DMSO), dry

  • Basic Alumina

  • n-Pentane

  • Standard laboratory glassware, vacuum filtration setup, rotary evaporator

Procedure:

  • Salt Formation : a. Dissolve the crude quinoline in the minimum amount of 95% ethanol required for full dissolution at room temperature. b. In a separate flask, dissolve picric acid in the minimum volume of 95% ethanol. c. Slowly add the picric acid solution to the quinoline solution while stirring. Yellow crystals of quinoline picrate will begin to precipitate. d. Once addition is complete, cool the mixture in an ice bath for 30 minutes to maximize crystal formation. e. Collect the yellow crystals by vacuum filtration and wash the filter cake with a small amount of ice-cold 95% ethanol.

  • Recrystallization of the Picrate Salt : a. Transfer the crude quinoline picrate crystals to a clean flask. b. Add a suitable volume of acetonitrile and heat the mixture gently with stirring until the crystals dissolve completely. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization. d. Collect the purified quinoline picrate crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and air dry.

  • Regeneration of Pure Quinoline : a. Prepare a short chromatography column packed with basic alumina. b. Dissolve the purified quinoline picrate crystals in a minimal amount of dry DMSO. c. Load the DMSO solution onto the basic alumina column. The picric acid will be strongly adsorbed by the alumina.[6] d. Elute the free quinoline from the column using n-pentane. e. Collect the pentane eluate, which now contains the pure quinoline. f. Remove the n-pentane and any residual DMSO via vacuum distillation or rotary evaporation to yield the pure quinoline.[6]

Validation : The purity of the final product should be confirmed by analytical techniques such as HPLC, GC-MS, or NMR spectroscopy to ensure the effective removal of impurities.[3][14]

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes only when the final container is properly discarded. 2-Iodoquinoline, a halogenated heterocyclic compound, requires specific disposal procedures due to its chemical nature and potential hazards. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory awareness.

Part 1: Hazard Identification and Immediate Safety Precautions

Before initiating any disposal protocol, it is imperative to recognize the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE).

1.1 Summary of Hazards this compound is classified under the Globally Harmonized System (GHS) as a substance that can cause significant irritation and potential harm. All researchers must be aware of the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

  • Harmful if Swallowed (H302): May be harmful if ingested.

1.2 Mandatory Personal Protective Equipment (PPE) Due to these hazards, the following PPE must be worn at all times when handling this compound or its waste:

  • Eye Protection: Wear tight-sealing chemical safety goggles.[3][4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.

  • Work Area: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

Part 2: The Core Principle: Segregation of Halogenated Waste

The single most critical aspect of this compound disposal is its classification as a halogenated organic compound .[5][6] The presence of the iodine atom dictates that it must be segregated from non-halogenated waste streams.

The causality behind this rule is rooted in the final disposal technology. Non-halogenated solvents are often recycled as fuel additives for industrial processes like cement kilns.[5] However, introducing halogenated compounds into this stream can lead to the formation of highly toxic and environmentally persistent byproducts (e.g., dioxins) during combustion and can damage industrial equipment. Therefore, halogenated waste is sent for high-temperature incineration, a more complex and costly process designed to safely break down these compounds.[5]

Mixing even small amounts of this compound with non-halogenated solvents will contaminate the entire container, forcing the entire volume to be treated as more hazardous and expensive halogenated waste.[5][7]

Waste StreamSegregation Requirement
This compound (Solid & Solutions) Must be placed in a designated Halogenated Organic Waste container.
Non-Halogenated Solvents (e.g., Acetone, Hexane)DO NOT MIX. Keep in a separate "Non-Halogenated" waste stream.[5][7]
Aqueous Waste (non-toxic salts)DO NOT MIX. Keep separate.
Strong Acids & Bases DO NOT MIX. These are typically collected in their own designated waste containers.[7]
Heavy Metals DO NOT MIX. Keep separate.[7]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct workflow for collecting and storing this compound waste prior to its final removal by certified personnel.

Step 1: Select the Correct Waste Container

  • Use a designated, leak-proof container with a secure screw-top cap that is in good condition.[5][8]

  • The container must be chemically compatible with this compound. High-density polyethylene (HDPE) carboys are a common and appropriate choice.

Step 2: Proper Labeling

  • Label the container before adding any waste.[8]

  • The label must clearly state:

    • "Hazardous Waste" [7]

    • "Halogenated Organic Waste"

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[8]

  • If you are creating a mixed halogenated waste stream, list all constituents on the label or an attached waste manifest.

Step 3: Waste Collection

  • Solid Waste: Carefully transfer pure this compound or contaminated solids (e.g., weighing paper, contaminated silica gel) into the designated container. Avoid creating dust.

  • Solutions: If this compound is dissolved in a solvent, the entire solution must be treated as halogenated waste. For example, a solution of this compound in dichloromethane should be added to the halogenated organic waste container.

  • Contaminated Items: Any disposable item that comes into direct contact with this compound, such as gloves or pipette tips, must also be disposed of in the solid halogenated waste container.

Step 4: Secure Storage

  • Keep the waste container tightly closed at all times, except when actively adding waste.[8]

  • Store the container in a designated and properly signed Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area.

  • Ensure the storage area is well-ventilated and that the container is stored away from incompatible materials.[8]

Step 5: Arrange for Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[9][10]

  • Follow all institutional procedures for waste manifest documentation and pickup scheduling. Never dispose of this chemical down the drain or in the regular trash.[8][9]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generate this compound Waste assess Assess Waste Type: Pure Solid, Solution, or Contaminated Material? start->assess Routine Disposal spill Spill Occurs start->spill Emergency? container_prep Select & Label Container: - 'Hazardous Waste' - 'Halogenated Organic Waste' - 'this compound' assess->container_prep add_waste Add Waste to Container in Fume Hood container_prep->add_waste close_container Securely Close Container add_waste->close_container store Store in Designated Satellite Accumulation Area (SAA) close_container->store ehs_contact Contact EHS for Pickup store->ehs_contact spill_proc Follow Spill Protocol: 1. Wear Full PPE 2. Sweep up solid without creating dust 3. Place in Halogenated Waste Container spill->spill_proc spill_proc->store

Caption: Decision workflow for the disposal of this compound.

References

Mastering the Safe Handling of 2-Iodoquinoline: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. 2-Iodoquinoline, a halogenated aromatic compound, presents specific hazards that necessitate a comprehensive understanding and implementation of appropriate personal protective equipment (PPE). This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Understanding the Risks: The "Why" Behind the Precautions

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation to the eyes.

  • Respiratory Irritation (H335): Inhalation of dust or powder may lead to irritation of the respiratory tract.

A thorough understanding of these hazards, as outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, forms the basis of our PPE strategy. The goal is to establish a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure.

The Core Ensemble: Your Primary Defense

The selection of appropriate PPE is the most critical step in ensuring your safety. The following table summarizes the essential PPE for handling this compound in a standard laboratory setting.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles with side shields or a full-face shield.Protects against accidental splashes and airborne particles of this compound, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Viton). A full-length laboratory coat.Prevents direct skin contact, which can cause irritation. The choice of glove material is critical for chemical resistance.
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if there is a risk of aerosolization.Minimizes the risk of inhaling airborne particles of this compound, which can cause respiratory tract irritation.
A Deeper Dive into Glove Selection

While "chemical-resistant gloves" is a common recommendation, the specific material is crucial for effective protection, especially with halogenated aromatic compounds like this compound.

  • Nitrile Gloves: Offer good resistance to a variety of chemicals and are an excellent choice for incidental contact (e.g., handling sealed containers, weighing out the solid in a fume hood).[1][2][3] They also provide good puncture resistance.[1][3]

  • Viton® or Polyvinyl Alcohol (PVA) Gloves: For situations involving extended contact or immersion, these materials offer superior resistance to chlorinated and aromatic solvents.[4][5] However, PVA gloves should not be used with water-based solutions.[4][5]

It is always best practice to consult the glove manufacturer's chemical resistance chart for specific data on this compound or similar compounds.

Procedural Integrity: Donning and Doffing of PPE

The order and method of putting on (donning) and taking off (doffing) your PPE are as important as the equipment itself. Improper removal can lead to self-contamination.

Donning PPE Workflow

The following diagram illustrates the correct sequence for donning your PPE before handling this compound.

G A Perform Hand Hygiene B Put on Lab Coat A->B C Put on Respiratory Protection (if required) B->C D Put on Eye and Face Protection C->D E Put on Gloves (cuffs over lab coat sleeves) D->E

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow: The Critical Decontamination Step

The risk of exposure is highest during PPE removal. Follow this sequence meticulously to prevent contact with the potentially contaminated outer surfaces of your gear.[6][7][8]

G A Remove Gloves B Remove Lab Coat (turn inside out) A->B C Perform Hand Hygiene B->C D Remove Eye and Face Protection C->D E Remove Respiratory Protection (if worn) D->E F Perform Final Hand Hygiene E->F

Caption: Safe and sequential removal of PPE after handling this compound.

Operational Plan: From Benchtop to Disposal

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in your laboratory.

Handling Protocol
  • Engineering Controls: Always handle solid this compound in a certified chemical fume hood to minimize inhalation exposure.[9] Ensure an eyewash station and safety shower are readily accessible.

  • Weighing: When weighing the powder, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Spill Management: In the event of a spill, do not attempt to clean it up without the appropriate PPE. For a small spill, carefully scoop the solid into a designated hazardous waste container. For a larger spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: A Commitment to Environmental Stewardship

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

  • Waste Identification: this compound waste must be segregated from other waste streams. It is incompatible with strong oxidizing agents.[9]

  • Containerization: Collect all this compound waste (including contaminated consumables like weigh boats and gloves) in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.[9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9][11]

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.

  • Pickup: Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodoquinoline
Reactant of Route 2
2-Iodoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.